An In-depth Technical Guide to (S)-4-isobutyloxazolidine-2,5-dione
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (S)-4-isobutyloxazolidine-2,5-dione, a key building block in synthetic organic chemistry. This document...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (S)-4-isobutyloxazolidine-2,5-dione, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
(S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA), is a heterocyclic compound derived from the amino acid L-leucine.[1][2] Its structure features a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and an isobutyl group at position 4 in the (S)-configuration.
A common method for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione involves the reaction of L-leucine with phosgene.[7]
Suspension: Suspend L-leucine (10.0 g, 76.2 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).
Heating: Heat the suspension to 50 °C.
Addition of Phosgene: Slowly add a 20% phosgene solution in toluene (76.0 mL, 152.4 mmol) to the amino acid suspension.
Dissolution: Continue the reaction for approximately 1 hour, at which point the L-leucine should be completely dissolved, forming a clear solution.
Concentration: Concentrate the reaction solution using a rotary evaporator.
Precipitation: Transfer the concentrated solution to a beaker and precipitate the product by adding hexane.
First Filtration: Separate the white solid product by filtration.
Purification: Dissolve the collected solid in toluene and filter the solution through a bed of diatomaceous earth to remove any insoluble impurities.
Recrystallization: Add excess hexane to the filtrate to re-precipitate the purified product.
Final Collection and Drying: Collect the N-carboxy-L-leucine anhydride by filtration and dry it under vacuum to yield the final product as a white crystalline solid.
A diagram of the synthesis workflow is provided below.
Synthesis Workflow Diagram
Applications in Research and Development
(S)-4-isobutyloxazolidine-2,5-dione serves as a valuable chiral building block in asymmetric synthesis. Its rigid ring structure facilitates stereochemical control, making it useful in the enantioselective synthesis of complex molecules.[5]
Key applications include:
Chiral Auxiliary: It is employed as a chiral auxiliary in asymmetric reactions such as enantioselective alkylations and aldol reactions.[5] This is crucial for the preparation of optically active pharmaceutical compounds and fine chemicals.
Synthesis of Natural Products and Antibiotics: Its ability to direct the facial selectivity in nucleophilic additions makes it a valuable intermediate in the synthesis of complex natural products and β-lactam antibiotics.[5] The oxazolidinone auxiliary can be cleaved under mild conditions without causing racemization, thereby preserving the desired stereochemistry of the final product.[5]
Peptide Synthesis: As an N-carboxyanhydride of leucine, it is a key monomer in the ring-opening polymerization to form polypeptides.
Biomedical Imaging: It has been used as a reagent in the synthesis of hybrid polypeptide micelles for loading indocyanine green dyes, which are utilized in tumor imaging and photothermal therapy studies in animal models.[7]
Signaling Pathways
Currently, there is no readily available information in the public domain detailing specific signaling pathways in which (S)-4-isobutyloxazolidine-2,5-dione is directly involved. Its primary role is as a synthetic intermediate rather than a biologically active signaling molecule.
Safety and Handling
Appropriate safety precautions should be taken when handling (S)-4-isobutyloxazolidine-2,5-dione. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3] General recommendations include avoiding contact with skin and eyes and preventing dust formation and inhalation.[8]
The logical relationship for handling and use is outlined in the diagram below.
A Comprehensive Technical Guide to L-leucine N-carboxyanhydride (L-Leu-NCA)
For Researchers, Scientists, and Drug Development Professionals Introduction L-leucine N-carboxyanhydride (L-Leu-NCA), a heterocyclic derivative of the essential amino acid L-leucine, serves as a critical monomer for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-leucine N-carboxyanhydride (L-Leu-NCA), a heterocyclic derivative of the essential amino acid L-leucine, serves as a critical monomer for the synthesis of poly-L-leucine (PLL) and other complex polypeptide architectures. These synthetic polypeptides are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, biodegradability, and ability to self-assemble into ordered secondary structures like α-helices.[1][2] The ring-opening polymerization (ROP) of NCAs is the most prevalent and efficient method for producing synthetic polypeptides, making a thorough understanding of L-Leu-NCA fundamentals essential for the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds.[3][4] This guide provides an in-depth overview of the core principles of L-Leu-NCA, from its fundamental properties and synthesis to its polymerization mechanisms and applications.
Physicochemical Properties of L-leucine N-carboxyanhydride
L-Leu-NCA is a white, moisture-sensitive solid.[5] Its key chemical and physical properties are summarized below.
The synthesis of highly pure NCA monomers is crucial, as impurities can interfere with polymerization control, leading to chain termination or undesired side reactions.[9] The most widely employed method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid.[10][11]
Synthesis Workflow
The general workflow involves the reaction of L-leucine with a phosgene source, such as triphosgene (bis(trichloromethyl)carbonate), which is a safer, solid alternative to gaseous phosgene.[12] The reaction generates HCl as a byproduct, which can cause undesired ring-opening of the NCA product.[13] Therefore, the removal of HCl is a critical step, often achieved through the use of HCl scavengers or by conducting the reaction under a flow of inert gas.[12][13]
A generalized workflow for the synthesis of L-Leu-NCA.
Generalized Experimental Protocol for Synthesis
The following is a generalized protocol based on methods described in the literature.[9][12] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Reaction Setup : Suspend L-leucine in an anhydrous solvent, such as tetrahydrofuran (THF), in a flask equipped with a condenser and an inert gas inlet.
Phosgenation : Add a phosgene source, typically triphosgene, to the suspension. The reaction may be heated or proceed at ambient temperature, driven by a slight exotherm.[9]
HCl Removal : During the reaction, HCl gas is evolved. To prevent side reactions, an acid scavenger like (+)-limonene or an inert gas purge can be used to remove the HCl.[12][14] The reaction is monitored until the L-leucine is fully consumed.
Workup : After the reaction is complete, the mixture is filtered to remove any insoluble byproducts. A celite filtration step can dramatically improve the purity of the final product.[9]
Purification : The solvent is removed from the filtrate under reduced pressure. The resulting crude L-Leu-NCA is then purified by recrystallization, typically from a solvent/anti-solvent system like THF/hexane, to yield the final crystalline product. The purified monomer should be stored under anhydrous conditions at low temperature (-20°C).[6]
Ring-Opening Polymerization (ROP) of L-Leu-NCA
The conversion of L-Leu-NCA monomers into poly-L-leucine is achieved through ring-opening polymerization (ROP). This process is complex, with several competing reaction mechanisms that influence the molecular weight and polydispersity of the final polypeptide.[3][15]
Polymerization Mechanisms
Two primary mechanisms govern the ROP of NCAs: the amine mechanism and the activated monomer mechanism .[15] The choice of initiator is the primary determinant of which pathway is favored.
Amine Mechanism (Normal Amine Mechanism, NAM) : This pathway is initiated by nucleophiles, most commonly primary amines (e.g., n-hexylamine).[11][15] The amine attacks the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamic acid, which then decarboxylates to regenerate an amine at the chain end. This new terminal amine then propagates the polymerization by attacking another NCA monomer. This mechanism can lead to controlled polymerizations if side reactions are minimized.[15]
Activated Monomer (AM) Mechanism : This pathway is favored when using strong, non-nucleophilic bases as initiators (e.g., triethylamine, sodium methoxide).[10][15] The base deprotonates the nitrogen of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA molecule, initiating polymerization.[11] This mechanism can produce very high molecular weight polymers but often with less control over the chain length and a broader molecular weight distribution.[15]
Primary pathways for L-Leu-NCA polymerization.
Initiator Systems
The choice of initiator is critical for controlling the ROP.
Primary Amines : Generally good initiators that favor the amine mechanism.[15]
Tertiary Amines and Alkoxides : More basic than nucleophilic, these initiators favor the activated monomer mechanism.[15]
Transition Metal Initiators : Complexes of metals like nickel and cobalt have been developed to provide living polymerizations with excellent control over molecular weight and low polydispersity.[3][15]
Organocatalysts : Bifunctional organocatalysts can mediate fast and controlled ROP of NCAs.[3]
Lithium Hexamethyldisilazide (LiHMDS) : A modern initiator that enables extremely rapid, moisture-tolerant polymerization that can be performed in an open vessel, simplifying the synthesis process significantly.[4][16]
Quantitative Polymerization Data
The reaction conditions and choice of initiator directly impact the properties of the resulting poly-L-leucine (PLL). The following table summarizes experimental data from the synthesis of PLL via ROP of L-Leu-NCA using different initiators.
Data sourced from Miranda et al., Phys. Chem. Chem. Phys., 2013.[17] Mw and PDI determined by ESI-TOF or MALDI-TOF MS analyses.
Applications in Research and Drug Development
Poly-L-leucine, due to its hydrophobic nature and ability to form stable α-helical structures, is a valuable building block for creating amphiphilic block copolymers.[2] These copolymers can self-assemble in aqueous environments to form nanoparticles, micelles, or vesicles, which are extensively explored as advanced drug delivery vehicles.[2][18]
Logical Workflow for Drug Delivery System Development
The hydrophobic PLL block can form the core of a nanoparticle, encapsulating poorly water-soluble drugs, while a hydrophilic block (such as poly(ethylene glycol) or poly-L-lysine) forms a protective outer corona, enhancing stability and circulation time in the body.[2][18]
Workflow for developing PLL-based drug delivery systems.
Conclusion
L-leucine N-carboxyanhydride is a foundational monomer in the field of polypeptide synthesis. A mastery of its synthesis, purification, and polymerization is paramount for researchers developing next-generation biomaterials and therapeutics. While traditional polymerization methods require stringent anhydrous conditions, modern advancements have introduced more robust and scalable protocols. The resulting poly-L-leucine and its derivatives continue to be enabling materials for innovation in drug delivery, regenerative medicine, and nanotechnology.
What is (S)-4-isobutyloxazolidine-2,5-dione used for?
An In-depth Technical Guide to (S)-4-Isobutyloxazolidine-2,5-dione in Asymmetric Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction (S)-4-isobutyloxazolidine-2,5-dione, systematically...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to (S)-4-Isobutyloxazolidine-2,5-dione in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-isobutyloxazolidine-2,5-dione, systematically known as (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione and also referred to as L-leucine N-carboxyanhydride (Leu-NCA), is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid heterocyclic structure, derived from the natural amino acid L-leucine, provides a powerful platform for stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the primary applications of this auxiliary, focusing on asymmetric alkylation and aldol reactions, complete with experimental protocols and quantitative data to facilitate its use in research and drug development.
The utility of (S)-4-isobutyloxazolidine-2,5-dione lies in its ability to be temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction with high precision, and then be efficiently removed to yield the desired enantiomerically enriched product. This strategy is instrumental in the synthesis of optically active pharmaceuticals, natural products, and other fine chemicals where specific stereoisomers are required for biological activity.
Core Applications in Asymmetric Synthesis
The primary application of (S)-4-isobutyloxazolidine-2,5-dione is as a chiral auxiliary to direct diastereoselective transformations of N-acylated derivatives. The bulky isobutyl group at the C-4 position effectively shields one face of the corresponding enolate, leading to highly predictable and selective reactions with electrophiles.
Asymmetric Alkylation
Asymmetric alkylation of N-acyl-(S)-4-isobutyloxazolidine-2,5-diones is a robust method for the synthesis of chiral carboxylic acid derivatives. The process involves the formation of a chiral enolate which then reacts with an electrophile, predominantly from the less hindered face, to afford the alkylated product with high diastereoselectivity.
General Workflow for Asymmetric Alkylation:
Caption: General workflow for asymmetric alkylation using (S)-4-isobutyloxazolidine-2,5-dione.
Quantitative Data for Asymmetric Alkylation:
Substrate (N-Acyl Auxiliary)
Electrophile (R-X)
Base
Solvent
Yield (%)
Diastereomeric Ratio (dr)
N-Propionyl
Benzyl bromide
LDA
THF
95
>99:1
N-Propionyl
Allyl iodide
NaHMDS
THF
92
98:2
N-Phenylacetyl
Methyl iodide
LDA
THF
88
97:3
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-isobutyloxazolidine-2,5-dione with Benzyl Bromide
Acylation: To a solution of (S)-4-isobutyloxazolidine-2,5-dione (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv). Stir the reaction mixture at room temperature for 2 hours. Wash the reaction with saturated aqueous NH4Cl, dry over MgSO4, and concentrate under reduced pressure to afford the N-propionyl derivative.
Enolate Formation: Dissolve the N-propionyl derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA) (1.05 equiv, 2M solution in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 30 minutes.
Alkylation: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.
Work-up: Quench the reaction by adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel to yield the desired alkylated product. The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product.
Asymmetric Aldol Reactions
N-Acyl-(S)-4-isobutyloxazolidine-2,5-diones are excellent substrates for diastereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds with high stereocontrol to generate syn-aldol products.
General Workflow for Asymmetric Aldol Reaction:
Caption: General workflow for asymmetric aldol reactions.
Quantitative Data for Asymmetric Aldol Reactions:
N-Acyl Auxiliary
Aldehyde (R'CHO)
Lewis Acid
Base
Yield (%)
Diastereomeric Ratio (syn:anti)
N-Propionyl
Isobutyraldehyde
Bu2BOTf
DIPEA
85
>99:1
N-Acetyl
Benzaldehyde
TiCl4
DIPEA
90
98:2
N-Propionyl
Acetaldehyde
Bu2BOTf
DIPEA
88
97:3
Experimental Protocol: Asymmetric Aldol Reaction of N-Propionyl-(S)-4-isobutyloxazolidine-2,5-dione with Isobutyraldehyde
Enolate Formation: To a solution of the N-propionyl derivative (1.0 equiv) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (Bu2BOTf) (1.1 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
Aldol Addition: Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over Na2SO4 and concentrate. The crude product can be purified by flash chromatography.
Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary without racemization of the newly formed stereocenter. A variety of methods are available to convert the N-acyl group into different functionalities.
Logical Relationship of Cleavage Methods:
Caption: Cleavage methods for the chiral auxiliary.
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
Reaction Setup: Dissolve the N-acyl-(S)-4-isobutyloxazolidine-2,5-dione derivative (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Remove the THF under reduced pressure. The aqueous layer can be extracted with DCM to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid with ethyl acetate.
Conclusion
(S)-4-Isobutyloxazolidine-2,5-dione is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its application in asymmetric alkylation and aldol reactions provides reliable access to a wide range of enantiomerically enriched building blocks crucial for drug discovery and development. The straightforward attachment, high diastereoselectivity, and mild cleavage conditions make it an invaluable tool for the modern synthetic chemist. This guide provides the fundamental knowledge and practical protocols to successfully implement this powerful auxiliary in synthetic endeavors.
Exploratory
Physical and chemical properties of L-Leu-NCA
An In-depth Technical Guide to L-Leucine N-Carboxyanhydride (L-Leu-NCA) Introduction L-Leucine N-carboxyanhydride (L-Leu-NCA), also known as (S)-4-isobutyl-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound de...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to L-Leucine N-Carboxyanhydride (L-Leu-NCA)
Introduction
L-Leucine N-carboxyanhydride (L-Leu-NCA), also known as (S)-4-isobutyl-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound derived from the essential amino acid L-leucine.[1] As a member of the N-carboxyanhydride (NCA) family, often referred to as Leuchs' anhydrides, it serves as a critical monomer for the synthesis of poly-L-leucine and other polypeptides.[2] The ring-opening polymerization (ROP) of NCAs is a well-established and efficient method for producing synthetic polypeptides with controlled molecular weights and architectures.[3][4] These polymers have a wide range of applications in drug delivery, tissue engineering, and biomaterials.[3] This guide provides a comprehensive overview of the physical and chemical properties of L-Leu-NCA, its synthesis, polymerization, and relevant experimental protocols for researchers and professionals in drug development.
Physical and Chemical Properties
L-Leu-NCA is a white, moisture-sensitive solid.[2] Its properties are summarized in the table below. Proper storage is crucial to prevent hydrolysis and maintain purity. It should be stored at -20°C under a dry, inert atmosphere.[1]
The most common method for synthesizing L-Leu-NCA is the phosgenation of L-leucine.[2][3] This process involves the reaction of the amino acid with phosgene (or its safer equivalent, triphosgene) in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization to yield the NCA and hydrogen chloride (HCl) as a byproduct.[3]
A significant challenge in this synthesis is the presence of HCl, which can initiate undesired polymerization of the NCA monomer, leading to lower purity.[3][8] To mitigate this, several strategies have been developed, such as the use of an HCl scavenger like (+)-limonene or α-pinene.[8][9] These scavengers react with the generated HCl, preventing side reactions and allowing for a faster and more efficient synthesis.[9] Another approach involves conducting the reaction under a flow of inert gas or under vacuum to remove the HCl as it is formed.[8]
Recent advancements have focused on developing phosgene-free and more environmentally friendly methods for NCA synthesis.[10][11] One such method employs 1-Propanephosphonic acid cyclic anhydride (T3P) as a dehydrating agent to promote the cyclization of Boc-protected amino acids.[11] Another innovative approach utilizes carbon dioxide as a C1 source in a one-pot reaction to form the NCA.[10]
Caption: Synthesis of L-Leu-NCA via Phosgenation.
Polymerization of L-Leu-NCA
L-Leu-NCA undergoes ring-opening polymerization (ROP) to form poly-L-leucine, a synthetic polypeptide.[12] This polymerization can be initiated by various nucleophiles, including primary amines, water, or organometallic compounds.[12][13] The reaction proceeds with the elimination of carbon dioxide for each monomer unit added to the growing polymer chain.[2]
There are two primary mechanisms for the ROP of NCAs:[4][14]
Normal Amine Mechanism (NAM): In this mechanism, a nucleophilic initiator (like a primary amine) attacks the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of a carbamate intermediate. The carbamate then loses CO₂ to generate a new primary amine at the chain end, which can then attack another NCA monomer, propagating the chain.[4]
Activated Monomer Mechanism (AMM): This mechanism typically occurs in the presence of a strong base or certain initiators. The initiator deprotonates the nitrogen at the N3 position of the NCA, creating an "activated" anionic monomer. This activated monomer then acts as a nucleophile, attacking the C5 carbonyl of another NCA monomer to propagate the polymerization.[4][12]
The choice of initiator and reaction conditions (e.g., temperature, solvent) can significantly influence the polymerization mechanism and the properties of the resulting polypeptide, such as molecular weight and polydispersity.[14]
Caption: Ring-Opening Polymerization Mechanisms of L-Leu-NCA.
Experimental Protocols
Synthesis of L-Leu-NCA (Fuchs-Farthing Method)
This protocol describes a general method for synthesizing L-Leu-NCA using triphosgene. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Drying: Dry L-leucine under vacuum at 60-70°C for at least 24 hours.
Reaction Setup: Suspend the dried L-leucine in anhydrous THF (approximately 10-20 mL per gram of amino acid) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet.
Phosgenation: While stirring vigorously, add triphosgene (approximately 0.4 equivalents relative to the amino acid) to the suspension.
Heating: Heat the reaction mixture to 50-60°C. The suspension should gradually become a clear solution as the reaction progresses. Monitor the reaction by observing the dissolution of the solid and the cessation of HCl gas evolution. The reaction is typically complete within 2-4 hours.[3]
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.
Purification: The crude L-Leu-NCA can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., THF or ethyl acetate) and precipitate by adding a non-solvent (e.g., hexane or heptane).[3] Filter the resulting crystals and dry them under high vacuum.
Purification of L-Leu-NCA via Celite Filtration
For large-scale synthesis, impurities can be effectively removed by filtration through celite.[3]
Preparation: After the synthesis reaction and initial workup (before recrystallization), suspend the crude NCA product in an anhydrous solvent like dichloromethane (DCM).
Filtration: Prepare a pad of celite (diatomaceous earth) in a sintered glass funnel. Filter the NCA suspension through the celite pad.
Rinsing: Rinse the celite pad with additional anhydrous DCM to ensure all the product is collected.
Concentration: Combine the filtrates and concentrate them using a rotary evaporator at a low temperature (25-30°C).
Recrystallization: Proceed with the recrystallization step as described in the synthesis protocol to obtain highly pure L-Leu-NCA.[3]
Caption: Experimental Workflow for L-Leu-NCA Synthesis and Purification.
Characterization of L-Leu-NCA
The purity and identity of the synthesized L-Leu-NCA should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the L-leucine side chain and the methine proton on the NCA ring.[15][16]
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons in the NCA ring, in addition to the carbons of the leucine side chain.[16]
Infrared (IR) Spectroscopy: The IR spectrum of an NCA is characterized by two strong carbonyl stretching bands in the region of 1750-1900 cm⁻¹, which is a hallmark of the cyclic anhydride structure.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the NCA monomer.[17]
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized L-Leu-NCA.[17]
An In-depth Technical Guide to (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine N-carboxyanhydride)
CAS Number: 3190-70-3 This technical guide provides a comprehensive overview of (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). It is intended for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 3190-70-3
This technical guide provides a comprehensive overview of (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this versatile chiral building block.
Chemical and Physical Properties
(S)-4-Isobutyloxazolidine-2,5-dione is a white crystalline solid. It is a cyclic anhydride derivative of the essential amino acid L-leucine. Its rigid, chiral structure makes it a valuable intermediate in asymmetric synthesis, particularly in the preparation of optically active compounds.
Table 1: Physicochemical Properties of (S)-4-Isobutyloxazolidine-2,5-dione
Property
Value
Reference
Molecular Formula
C₇H₁₁NO₃
--INVALID-LINK--
Molecular Weight
157.17 g/mol
--INVALID-LINK--
Melting Point
76-77 °C
--INVALID-LINK--
Appearance
White crystalline solid
--INVALID-LINK--
Solubility
Soluble in polar organic solvents
--INVALID-LINK--
Table 2: Spectroscopic Data of N-Carboxyanhydrides (Representative)
Spectroscopic Data
Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment
Characteristic anhydride C=O stretching bands are expected around 1850 cm⁻¹ and 1780 cm⁻¹.
Note: The provided NMR data is for N-Boc-N-methyl-L-alanine NCA and serves as an illustrative example. Actual chemical shifts for (S)-4-isobutyloxazolidine-2,5-dione may vary.
Synthesis of (S)-4-Isobutyloxazolidine-2,5-dione
The most common and effective method for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione (L-Leucine NCA) is the Fuchs-Farthing method, which involves the reaction of L-leucine with phosgene or a phosgene equivalent, such as triphosgene.
Experimental Protocol: Synthesis of L-Leucine NCA (Fuchs-Farthing Method)
This protocol is a generalized procedure based on established methods.
Materials:
L-Leucine
Triphosgene (a safer alternative to phosgene gas)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Dry Nitrogen or Argon gas
Procedure:
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with L-leucine and anhydrous THF under a nitrogen atmosphere.
The suspension is cooled to 0 °C in an ice bath.
A solution of triphosgene in anhydrous THF is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by the dissolution of L-leucine and the evolution of HCl gas (which should be passed through a scrubber).
Once the reaction is complete (as indicated by the formation of a clear solution), the solvent is removed under reduced pressure.
The crude product is recrystallized from a mixture of anhydrous THF and hexane to yield pure (S)-4-isobutyloxazolidine-2,5-dione as a white crystalline solid.
The purified product should be stored under anhydrous conditions at low temperature (-20 °C) to prevent degradation.
Caption: Synthesis workflow for (S)-4-isobutyloxazolidine-2,5-dione.
Applications in Drug Development and Research
The primary application of (S)-4-isobutyloxazolidine-2,5-dione is as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). This allows for the creation of well-defined homopolymers (poly-L-leucine) and block copolymers with controlled molecular weights and low polydispersity.
Ring-Opening Polymerization (ROP) of L-Leucine NCA
The ROP of NCAs can be initiated by various nucleophiles, including primary amines, or by using metal-based catalysts for living polymerizations. The choice of initiator influences the polymerization mechanism and the characteristics of the resulting polypeptide.
Experimental Protocol: Amine-Initiated ROP of L-Leucine NCA
This protocol provides a general procedure for the synthesis of poly-L-leucine.
In a glovebox or under a nitrogen atmosphere, a flame-dried Schlenk flask is charged with (S)-4-isobutyloxazolidine-2,5-dione and anhydrous DMF.
The desired amount of initiator (n-hexylamine) is added via syringe to the stirred solution. The monomer-to-initiator ratio will determine the target degree of polymerization.
The reaction is allowed to proceed at room temperature for 24-72 hours. The polymerization can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.
Upon completion, the polypeptide is precipitated by adding the reaction mixture to a large volume of a non-solvent, such as anhydrous diethyl ether.
The precipitated poly-L-leucine is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.
Caption: Workflow for the ring-opening polymerization of L-Leucine NCA.
Biological Relevance and Future Perspectives
While (S)-4-isobutyloxazolidine-2,5-dione itself is not known to have direct biological activity, the polypeptides derived from it, such as poly-L-leucine, have potential applications in drug delivery and biomaterials. The hydrophobic nature of poly-L-leucine can be utilized in the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs. Furthermore, the incorporation of leucine-rich domains into block copolymers can influence the self-assembly and biological interactions of these materials.
Future research may focus on the development of novel copolymers incorporating L-leucine for specific biomedical applications, including targeted drug delivery systems and scaffolds for tissue engineering. The controlled synthesis of these materials, enabled by the use of high-purity (S)-4-isobutyloxazolidine-2,5-dione, is crucial for advancing these fields.
Exploratory
An In-depth Technical Guide to Amino Acid N-Carboxyanhydrides (NCAs)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of amino acid N-carboxyanhydrides (NCAs), essential monomers for the synthesis of polypeptides. It covers their...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amino acid N-carboxyanhydrides (NCAs), essential monomers for the synthesis of polypeptides. It covers their synthesis, purification, characterization, and polymerization, with a focus on protocols and quantitative data relevant to research and drug development applications, particularly in the field of advanced drug delivery systems.
Introduction to Amino Acid N-Carboxyanhydrides
Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids. First synthesized by Hermann Leuchs in 1906, these highly reactive monomers are pivotal for the production of synthetic polypeptides. The ring-opening polymerization (ROP) of NCAs is the most efficient method for preparing high molecular weight poly(amino acids) with controlled structures. These synthetic polypeptides are analogues of natural proteins and have found extensive applications in biomedicine, including for drug delivery, gene therapy, and tissue engineering, owing to their biocompatibility and biodegradability.[1][2][3] The purity of the NCA monomer is paramount, as impurities can interfere with the polymerization process, leading to low molecular weight polymers or uncontrolled reactions.[4]
Synthesis of Amino Acid N-Carboxyanhydrides
The most prevalent method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of a free amino acid with phosgene or a phosgene equivalent, such as triphosgene.[5][6] This section details a common protocol for the synthesis of γ-benzyl-L-glutamate NCA (BLG-NCA), a widely used monomer.
Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA (BLG-NCA)
This protocol is adapted from a procedure utilizing triphosgene as the phosgenating agent.[6][7]
Materials:
γ-Benzyl-L-glutamate (BLG)
Triphosgene
Anhydrous Tetrahydrofuran (THF)
Anhydrous n-hexane
Nitrogen gas
Reaction vessel with a reflux condenser
Procedure:
In a reaction vessel under a nitrogen atmosphere, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.
Heat the solution to 50°C.
Carefully add 20 g of triphosgene to the heated solution.
Continue the reaction at 50°C with stirring until the solution, which is initially cloudy, becomes clear.
Cool the reaction mixture to room temperature.
Introduce a stream of nitrogen gas into the reaction system to facilitate the removal of excess phosgene and solvent until the liquid volume no longer decreases.
Precipitate the crude BLG-NCA by adding the concentrated solution to n-hexane.
Collect the precipitate by filtration and wash with n-hexane.
Dry the product under vacuum.
Quantitative Data:
The following table summarizes the typical yields for the synthesis of γ-benzyl-L-glutamate NCA using different phosgene sources.
The purity of NCAs is critical for achieving controlled polymerization and obtaining well-defined polypeptides. Common impurities include unreacted amino acids, HCl, and side-products from the phosgenation reaction.[10] Recrystallization and flash column chromatography are two effective methods for purifying NCAs.
Purification by Recrystallization
Experimental Protocol:
This protocol describes the recrystallization of crude BLG-NCA.[4][7][11]
Materials:
Crude BLG-NCA
Anhydrous ethyl acetate (EA) or tetrahydrofuran (THF)
Anhydrous hexane
Erlenmeyer flask
Filtration apparatus
Procedure:
Dissolve the crude BLG-NCA in a minimal amount of warm anhydrous ethyl acetate or THF.
Slowly add anhydrous hexane to the solution with gentle swirling until the solution becomes turbid, indicating the onset of precipitation.
Cool the mixture, typically to -20°C, and allow it to stand for several hours to overnight to ensure complete crystallization.
Collect the purified crystals by filtration.
Wash the crystals with cold anhydrous hexane.
Dry the purified BLG-NCA under vacuum at a temperature not exceeding 40°C. This process can be repeated for higher purity.[7]
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying NCAs, especially for those that are difficult to crystallize.[2]
Experimental Protocol:
This is a general protocol for the purification of NCAs using flash chromatography.
Materials:
Crude NCA
Silica gel (230-400 mesh)
Anhydrous solvents for the eluent (e.g., mixtures of hexane and ethyl acetate)
Chromatography column
Compressed air or nitrogen source
Procedure:
Column Packing: Dry-pack a chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude NCA.
Sample Loading: Dissolve the crude NCA in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
Elution: Elute the column with an appropriate solvent system. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution). For many NCAs, a gradient of ethyl acetate in hexane is effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Fraction Collection: Collect the fractions containing the purified NCA.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified NCA.
Characterization of Amino Acid N-Carboxyanhydrides
The identity and purity of synthesized NCAs are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve a small amount of the purified NCA in a deuterated solvent, such as chloroform-d (CDCl₃), for analysis.
Expected Chemical Shifts for γ-Benzyl-L-glutamate NCA (BLG-NCA) in CDCl₃:
The ring-opening polymerization of NCAs is a versatile method for synthesizing polypeptides with controlled molecular weights and architectures. The polymerization can be initiated by various nucleophiles, with primary amines being the most common. The reaction proceeds via two main mechanisms: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). For controlled polymerizations, conditions are chosen to favor the NAM.
Logical Diagram of NCA Polymerization Mechanisms
Caption: Mechanisms of NCA ring-opening polymerization.
Experimental Protocol: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)
This protocol describes the primary amine-initiated polymerization of BLG-NCA.[4][6]
Materials:
Purified γ-benzyl-L-glutamate NCA (BLG-NCA)
Primary amine initiator (e.g., n-hexylamine or a macroinitiator like amino-terminated poly(ethylene glycol))
Anhydrous N,N-dimethylformamide (DMF) or dioxane
Anhydrous diethyl ether or methanol for precipitation
Schlenk flask or glovebox for an inert atmosphere
Procedure:
In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), dissolve the purified BLG-NCA in anhydrous DMF or dioxane. The monomer concentration is typically in the range of 1-10% (w/v).
Calculate the required amount of initiator based on the desired degree of polymerization (DP = [Monomer]/[Initiator]).
Add the primary amine initiator to the NCA solution with stirring.
Allow the polymerization to proceed at room temperature for 24-72 hours. The reaction time will depend on the monomer, initiator, and solvent.
Precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or methanol.
Collect the polymer by filtration or centrifugation.
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
Dry the polypeptide under vacuum.
Quantitative Data:
The following table presents examples of the molecular weight and polydispersity index (PDI) of PBLG obtained under different polymerization conditions.
Application in Drug Delivery: Stimuli-Responsive Polypeptide Nanoparticles
Polypeptides synthesized from NCAs can be designed to be "smart" materials that respond to specific biological stimuli, such as changes in pH or redox potential. This property is highly valuable for targeted drug delivery, where a therapeutic agent is released specifically at the disease site.
For instance, copolymers containing amino acids with ionizable side chains (e.g., glutamic acid, lysine, histidine) can be pH-responsive. At physiological pH, these block copolymers can self-assemble into nanoparticles that encapsulate a drug. When these nanoparticles reach the more acidic microenvironment of a tumor or the endosome of a cell, the change in pH can trigger a conformational change in the polypeptide, leading to the disassembly of the nanoparticle and the release of the drug.
Experimental Workflow: From NCA to Stimuli-Responsive Drug Delivery
The following diagram illustrates the general workflow for the synthesis of stimuli-responsive polypeptide nanoparticles for drug delivery, starting from NCA monomers.
Stereocontrol in the Polymerization of Leucine NCA
The stereochemistry of the final polypeptide is a critical determinant of its secondary structure (e.g., α-helix or β-sheet formation), self-assembly behavior, and biological activity. When polymerizing a racemic mixture...
Author: BenchChem Technical Support Team. Date: December 2025
The stereochemistry of the final polypeptide is a critical determinant of its secondary structure (e.g., α-helix or β-sheet formation), self-assembly behavior, and biological activity. When polymerizing a racemic mixture of D,L-leucine NCA, the use of a chiral initiator can induce stereoselectivity through a process known as kinetic resolution. The chiral initiator preferentially polymerizes one enantiomer over the other, leading to a polymer enriched in one stereoisomer and leaving the unreacted monomer enriched in the other.
Chiral Initiators and the "Sergeant-and-Soldier" Principle
Chiral primary amines are effective initiators for the stereoselective ROP of racemic NCAs. The stereocontrol arises from the diastereomeric interaction between the chiral initiator at the growing chain end and the incoming enantiomers of the NCA. This is an example of the "sergeant-and-soldier" principle, where the chirality of the initiator (the "sergeant") dictates the stereochemistry of the polymer chain by selectively incorporating one type of monomer (the "soldiers"). This can lead to the formation of isotactic stereoblocks or even blends of poly(L-leucine) and poly(D-leucine).
Table 1: Key Factors Influencing Stereoselectivity in DL-Leu-NCA Polymerization
Parameter
Effect on Stereoselectivity
Rationale
Initiator Chirality
The absolute configuration of the chiral amine initiator determines the preferred enantiomer for polymerization.
The initiator creates a chiral environment at the propagating chain end, leading to diastereomeric transition states with different activation energies for the addition of D- and L-NCA.
Temperature
Lower temperatures generally lead to higher stereoselectivity.
At lower temperatures, the kinetic control is more pronounced, and the difference in activation energies between the competing pathways has a greater impact on the reaction rates.
Solvent
The polarity and coordinating ability of the solvent can influence the conformation of the propagating chain end and its interaction with the incoming monomer, thereby affecting stereoselectivity.
Solvents can solvate the propagating species and the monomer differently, altering the steric and electronic environment of the reaction center.
Monomer Purity
High monomer purity is crucial for achieving good stereocontrol.
Impurities can act as achiral initiators, leading to the formation of atactic polymer chains and reducing the overall stereoselectivity.
Advanced Controlled Polymerization Techniques
To achieve a higher degree of control over the polypeptide architecture and stereochemistry, advanced polymerization techniques have been developed. Transition metal complexes, for instance, can mediate the living polymerization of NCAs, yielding polypeptides with narrow molecular weight distributions and well-defined block structures. These systems offer the potential for high stereocontrol in the polymerization of racemic mixtures.
More recently, initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to facilitate extremely rapid and moisture-tolerant NCA polymerizations that can be conducted in an open vessel. While primarily developed for speed and convenience, the application of chiral variants of such initiators could open new avenues for stereoselective polypeptide synthesis.
Experimental Protocols and Workflows
General Protocol for Stereoselective Polymerization of DL-Leucine NCA
The following is a generalized protocol for the stereoselective ring-opening polymerization of racemic DL-leucine NCA using a chiral primary amine initiator. High-vacuum techniques or a glovebox environment are often employed to exclude moisture, which can act as an achiral initiator and compromise stereocontrol.
Monomer and Initiator Preparation: DL-Leucine NCA is synthesized and purified as described previously. The chiral primary amine initiator (e.g., (R)- or (S)-α-methylbenzylamine) is distilled and stored under an inert atmosphere.
Polymerization Setup: A flame-dried Schlenk flask is charged with the purified DL-Leu-NCA and an anhydrous solvent (e.g., DMF or dioxane) under an inert atmosphere.
Initiation: The chiral amine initiator is added to the stirred monomer solution at a specific temperature (e.g., 0 °C or room temperature) to initiate the polymerization.
Propagation: The reaction is allowed to proceed for a predetermined time to achieve the desired conversion and molecular weight. The progress of the polymerization can be monitored by FTIR by following the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
Termination and Isolation: The polymerization is terminated by the addition of a protic solvent like methanol. The resulting polypeptide is isolated by precipitation in a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.
Characterization: The polymer is characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The stereochemical composition of the polymer can be analyzed by circular dichroism (CD) spectroscopy or by hydrolysis of the polypeptide followed by chiral HPLC analysis of the constituent amino acids.
Visualizing the Processes: Diagrams and Workflows
Polymerization Mechanisms
Caption: The two primary ring-opening polymerization mechanisms for L-Leu-NCA.
Experimental Workflow for Stereoselective Polymerization
Caption: A typical workflow for the stereoselective synthesis of polypeptides.
Conclusion and Future Outlook
L-Leu-NCA is a cornerstone monomer for the synthesis of advanced polypeptide materials. The ability to control the stereochemistry of poly(leucine) through the use of chiral initiators opens up possibilities for creating materials with tailored secondary structures and biological functions. While the principles of stereoselective ROP of racemic NCAs are established, further research is needed to develop more efficient and selective chiral initiator systems and to provide a more quantitative understanding of the factors governing stereocontrol. The development of robust, scalable, and highly stereoselective polymerization methods for L-Leu-NCA and other amino acid NCAs will continue to be a key enabler for advancements in drug delivery, tissue engineering, and nanomedicine.
Exploratory
An In-Depth Technical Guide to the Stability and Storage of L-leucine N-carboxyanhydride (NCA)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability, storage, and handling of L-leucine N-carboxyanhydride (L-leucine NCA). As a critica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, storage, and handling of L-leucine N-carboxyanhydride (L-leucine NCA). As a critical monomer for the synthesis of polyleucine and other polypeptide-based biomaterials, understanding its chemical stability is paramount for ensuring the quality, reproducibility, and performance of the resulting polymers. This document outlines the key factors influencing L-leucine NCA degradation, recommended storage conditions, and detailed experimental protocols for its synthesis, purification, and stability assessment.
Executive Summary
L-leucine N-carboxyanhydride is a highly reactive crystalline solid that is acutely sensitive to moisture, temperature, and impurities. The primary degradation pathway is ring-opening polymerization (ROP), which can be initiated by water or other nucleophilic contaminants. Hydrolysis to the parent L-leucine amino acid is another potential degradation route. Optimal stability is achieved by storing the material at low temperatures (-20°C), under a dry, inert atmosphere (e.g., nitrogen or argon), and by ensuring high purity post-synthesis. This guide provides the necessary technical details to handle, store, and assess the stability of L-leucine NCA effectively.
Factors Influencing L-leucine NCA Stability
The stability of L-leucine NCA is predominantly affected by temperature, moisture, and the presence of impurities. These factors can initiate premature polymerization or hydrolysis, compromising the monomer's integrity.
Moisture
Moisture is the most critical factor leading to the degradation of L-leucine NCA.[1] Water can act as a nucleophile, initiating the ring-opening polymerization of the NCA monomer.[2][3] This process leads to the formation of oligomers and polymers of leucine, rendering the monomer unsuitable for controlled polymerization reactions. Furthermore, in the presence of acid catalysts (such as residual HCl from synthesis), water can rapidly hydrolyze the NCA back to L-leucine.[4]
Temperature
Elevated temperatures increase the rate of degradation reactions. While L-leucine NCA is a solid with a high melting point, its solid-state reactivity increases at higher ambient temperatures. Long-term storage should be at low temperatures to minimize the kinetic rate of both polymerization and hydrolysis.[5]
Impurities
The chemical purity of L-leucine NCA is crucial for its stability.[6] Impurities that can initiate degradation include:
Nucleophiles: Besides water, other nucleophilic species, such as primary and secondary amines, can initiate ring-opening polymerization.[6]
Acids and Bases: Residual acids from the synthesis process (e.g., HCl) can catalyze hydrolysis.[4] Basic impurities can act as initiators for the "activated monomer" polymerization mechanism.
Unreacted Starting Materials: Residual L-leucine can potentially influence the stability of the final product.
Recommended Storage and Handling Conditions
To ensure the long-term stability and usability of L-leucine NCA, strict storage and handling protocols are necessary.
Parameter
Recommended Condition
Rationale
Temperature
-20°C ± 5°C
Minimizes the rate of solid-state degradation and polymerization.[7]
Atmosphere
Inert gas (Nitrogen or Argon)
Prevents exposure to atmospheric moisture.
Container
Tightly sealed, moisture-proof container (e.g., amber glass vial with a secure cap, sealed in a foil bag with desiccant).[7]
Provides a physical barrier against moisture and light.
Handling
Handle exclusively in a glovebox or under a stream of dry, inert gas.
Prevents contamination from atmospheric moisture during weighing and transfer.
Pre-use Procedure
Allow the container to warm to room temperature before opening.
Prevents condensation of atmospheric moisture onto the cold solid, which would initiate rapid degradation.[7]
Table 1: Recommended Storage and Handling Conditions for L-leucine NCA
Degradation Pathways
The primary degradation pathways for L-leucine NCA are moisture-initiated polymerization and hydrolysis.
Ring-Opening Polymerization (ROP)
Water acts as an initiator for the ROP of L-leucine NCA. The reaction proceeds via a nucleophilic attack of water on one of the carbonyl groups of the anhydride ring, leading to the formation of a carbamic acid intermediate, which then decarboxylates to form an amino group that continues the polymerization.
Figure 1: Moisture-initiated ring-opening polymerization of L-leucine NCA.
Hydrolysis
In the presence of water, especially under acidic conditions, the anhydride ring can be hydrolyzed, breaking the ring and forming L-leucine and carbon dioxide.
Figure 2: Hydrolysis of L-leucine NCA to L-leucine.
Experimental Protocols
This section details the protocols for the synthesis, purification, and analysis of L-leucine NCA.
Synthesis of L-leucine NCA (Fuchs-Farthing Method)
This method involves the direct phosgenation of the amino acid and is a common route for NCA synthesis.[3]
Materials:
L-leucine
Triphosgene (or a solution of phosgene in toluene)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Nitrogen or Argon gas supply
Schlenk line or glovebox
Procedure:
Setup: Dry all glassware in an oven at >120°C overnight and assemble under a stream of inert gas.
Suspension: Suspend L-leucine (1.0 eq) in anhydrous THF in a three-neck flask equipped with a reflux condenser, mechanical stirrer, and gas inlet/outlet.
Phosgenation: While stirring vigorously, add triphosgene (0.4 eq) to the suspension.
Reaction: Heat the mixture to 50-60°C under a gentle flow of inert gas to sweep away the HCl byproduct. The reaction mixture will gradually become clear. Monitor the reaction for completion (typically 2-4 hours) by observing the dissolution of L-leucine.
Solvent Removal: Once the reaction is complete, allow the solution to cool to room temperature. Remove the solvent under reduced pressure.
Crude Product: The resulting oil or solid is the crude L-leucine NCA.
Figure 3: Experimental workflow for the synthesis of L-leucine NCA.
Purification of L-leucine NCA by Recrystallization
Purification is essential to remove unreacted starting materials and side products, which improves the stability of the NCA.[8]
Dissolution: Dissolve the crude L-leucine NCA in a minimal amount of warm (40-50°C) anhydrous THF or ethyl acetate.
Crystallization: Slowly add anhydrous hexane while stirring until the solution becomes persistently turbid.
Cooling: Place the flask at a low temperature (-20°C or 4°C) and allow the crystals to form, typically over several hours to overnight.
Isolation: Quickly filter the resulting white crystalline solid under a blanket of inert gas.
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Storage: Immediately transfer the purified L-leucine NCA to a pre-dried, inert-atmosphere container for storage at -20°C.
Stability Assessment Protocols
A stability-indicating method is crucial for determining the shelf-life and degradation kinetics of L-leucine NCA. A combination of HPLC and FTIR spectroscopy is recommended.
To develop a stability-indicating method, a forced degradation study should be performed to generate potential degradation products.[9]
Condition
Protocol
Potential Degradation Pathway
Hydrolytic (Acidic)
Dissolve NCA in THF containing 5% v/v 0.1 M HCl. Incubate at 40°C for 24h.
Hydrolysis
Hydrolytic (Basic)
Dissolve NCA in THF containing 5% v/v 0.1 M NaOH. Incubate at 40°C for 24h.
Hydrolysis, Polymerization
Hydrolytic (Neutral)
Dissolve NCA in THF containing 5% v/v water. Incubate at 40°C for 24h.
Polymerization, Hydrolysis
Thermal
Store solid NCA at 60°C for 7 days in a sealed vial.
Polymerization
Photolytic
Expose solid NCA to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Photodegradation
Table 2: Example Protocol for Forced Degradation of L-leucine NCA
An HPLC method can be used to separate and quantify L-leucine NCA from its primary degradation products, L-leucine and oligo/polyleucine. Since NCAs are highly reactive with water and protic solvents, a normal-phase or anhydrous reversed-phase method is often required. However, for practical quality control, a rapid gradient reversed-phase method can be developed where the NCA is derivatized or immediately analyzed after dissolution in an appropriate solvent. The following is a representative method for the analysis of the parent amino acid, which can be adapted to quantify the amount of L-leucine formed from hydrolysis.
Parameter
Condition
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
10 mM Phosphate Buffer, pH 7.4
Mobile Phase B
Acetonitrile
Gradient
0-10 min: 100% A; 10-25 min: Linear gradient to 50% B; 25-27 min: Hold at 50% B; 27-30 min: Return to 100% A.[10]
Accurately weigh and dissolve the sample in Mobile Phase A immediately before injection to minimize degradation in the aqueous solvent.
Table 3: Representative HPLC Method Parameters for L-leucine Analysis
FTIR is an excellent tool for monitoring the stability of solid L-leucine NCA by observing the characteristic anhydride peaks. Degradation via polymerization will lead to a decrease in the intensity of these peaks and the appearance of amide I and amide II bands from the resulting polypeptide.
Procedure:
Sample Preparation: Prepare a KBr pellet containing a small, known concentration of L-leucine NCA.
Initial Spectrum: Record the FTIR spectrum immediately after preparation. Key peaks for the NCA anhydride are typically found around 1860 cm⁻¹ and 1790 cm⁻¹.
Stability Monitoring: Store the KBr pellet under the desired stability condition (e.g., specific temperature and humidity).
Time-Point Spectra: Record spectra at various time points (e.g., 1h, 4h, 24h, 1 week).
Data Analysis: Monitor the decrease in the area of the anhydride peaks (1860 and 1790 cm⁻¹) and the growth of the amide I peak (around 1650 cm⁻¹) as an indicator of polymerization.
Figure 4: General workflow for a chemical stability study of L-leucine NCA.
Conclusion
The chemical stability of L-leucine N-carboxyanhydride is critical for its successful use in the synthesis of high-quality polypeptides. Degradation, primarily through moisture-initiated polymerization and hydrolysis, can be effectively mitigated by maintaining stringent storage and handling conditions. The core requirements are storage at -20°C under a dry, inert atmosphere. High initial purity of the monomer is equally important. By implementing the protocols and understanding the stability-indicating analytical methods described in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their L-leucine NCA, leading to more reliable and reproducible outcomes in their research and development endeavors.
The Chemistry and Safe Handling of (S)-4-isobutyloxazolidine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals (S)-4-isobutyloxazolidine-2,5-dione, also known as N-carboxy-L-leucine anhydride (Leu-NCA), is a pivotal reagent in the field of polymer chemistry and drug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-4-isobutyloxazolidine-2,5-dione, also known as N-carboxy-L-leucine anhydride (Leu-NCA), is a pivotal reagent in the field of polymer chemistry and drug development. As a derivative of the amino acid L-leucine, it serves as a critical monomer for the synthesis of polypeptides and other complex macromolecules through ring-opening polymerization (ROP). This guide provides an in-depth overview of its chemical properties, synthesis, handling, and safety protocols to ensure its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
(S)-4-isobutyloxazolidine-2,5-dione is a white, crystalline solid that is highly sensitive to moisture.[1] Its reactivity stems from the strained five-membered ring, which readily undergoes nucleophilic attack, leading to polymerization.[1] Careful handling in an inert atmosphere is paramount to prevent premature degradation and polymerization.
This compound is classified as hazardous and requires careful handling to avoid exposure. The primary hazards are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.
Hazard Class & Category
Statement
Pictogram
Signal Word
Acute Toxicity, Oral
Harmful if swallowed.
GHS07
Warning
Skin Corrosion/Irritation
Causes skin irritation.
GHS07
Warning
Serious Eye Damage/Irritation
Causes serious eye irritation.
GHS07
Warning
STOT, Single Exposure
May cause respiratory irritation.
GHS07
Warning
Handling and Personal Protective Equipment (PPE)
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] Eyewash stations and safety showers must be readily accessible.[5]
Personal Protective Equipment:
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.
Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.
Storage and Stability
(S)-4-isobutyloxazolidine-2,5-dione is highly sensitive to moisture and can readily hydrolyze or self-polymerize.[1]
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Temperature: Store in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific experimental goals and laboratory conditions. All procedures should be carried out under an inert atmosphere (e.g., using a glovebox or Schlenk line) with anhydrous solvents.
Synthesis of (S)-4-isobutyloxazolidine-2,5-dione (Fuchs-Farthing Method)
This method involves the reaction of L-leucine with a phosgene source, such as triphosgene or a solution of phosgene in toluene, to form the N-carboxyanhydride.[3][6]
Application Note: Synthesis and Application of Poly-L-leucine via Ring-Opening Polymerization of L-leucine N-Carboxyanhydride (NCA)
Audience: Researchers, scientists, and drug development professionals. Introduction: The synthesis of polypeptides with well-defined structures is crucial for various biomedical applications, including drug delivery, tis...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of polypeptides with well-defined structures is crucial for various biomedical applications, including drug delivery, tissue engineering, and antimicrobial agents.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common and efficient method for producing synthetic polypeptides.[3][4] L-leucine, a hydrophobic amino acid, can be polymerized into poly-L-leucine (PLL), a polypeptide known for its ability to form stable α-helical secondary structures. This hydrophobicity and structural propensity make it a valuable component in creating amphiphilic block copolymers that self-assemble into nanoparticles for drug delivery systems.[2]
This document provides detailed protocols for the synthesis and purification of L-leucine NCA, its subsequent polymerization into poly-L-leucine, and characterization of the resulting polypeptide. It also explores its applications in the context of drug development.
Part 1: Synthesis and Purification of L-leucine NCA Monomer
The successful synthesis of well-defined polypeptides is highly dependent on the purity of the NCA monomer.[5] The "Fuchs-Farthing" method, which involves the direct phosgenation of the amino acid, is a widely employed strategy for synthesizing pure NCA monomers with good yield and no racemization.[6][7] Impurities such as HCl, which is a byproduct of the reaction, can interfere with the polymerization process and must be removed.[5][8]
Experimental Protocol 1: Synthesis of L-leucine NCA
This protocol is adapted from the Fuchs-Farthing method.[7]
Materials:
L-leucine
Triphosgene (a safer substitute for phosgene gas)
Anhydrous Tetrahydrofuran (THF)
Hexanes
Nitrogen or Argon gas supply
Schlenk line and glassware
Procedure:
Suspend L-leucine in anhydrous THF under an inert atmosphere (e.g., Argon).
In a separate flask, dissolve triphosgene in anhydrous THF.
Slowly add the triphosgene solution to the L-leucine suspension at a controlled temperature (typically 40-60°C).
The reaction mixture will become clear as the L-leucine is converted to the NCA. The reaction progress can be monitored by the cessation of HCl gas evolution.
Once the reaction is complete, the solvent is removed under reduced pressure.
The crude L-leucine NCA is then purified.
Purification of L-leucine NCA
Purification is critical to remove residual HCl and other impurities that can initiate unwanted side reactions during polymerization.[5][6] Several methods have been developed, from simple washing to more advanced chromatographic techniques.
Washing: The crude NCA can be dissolved in a suitable solvent and washed with ice-cold water or aqueous sodium bicarbonate to remove HCl.[6][7]
HCl Scavengers: Additives like (+)-limonene or α-pinene can be used during the synthesis to scavenge HCl as it is formed, preventing side reactions and improving reaction speed and scalability.[6][9][10]
Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., THF/hexanes) to obtain high-purity crystals.
Flash Column Chromatography: A rapid and general method for purifying NCAs involves flash chromatography on silica gel.[6][11][12] This technique is effective at removing all common impurities and is particularly useful for NCAs that are difficult to crystallize.[11][12]
Celite Filtration: For large-scale synthesis, filtering the reaction mixture through a pad of Celite can effectively remove insoluble impurities and metal contaminants.[5]
Table 1: Comparison of L-leucine NCA Purification Methods
Purification Method
Principle
Advantages
Disadvantages
Citations
Washing with Water
Removal of water-soluble impurities like HCl.
Simple and fast.
Risk of monomer hydrolysis if not performed quickly at 0°C.
| Celite Filtration | Physical removal of insoluble impurities and metal contaminants. | Simple, adaptable to large-scale synthesis, improves polymer quality.[5] | Primarily removes particulates, not dissolved impurities. |[5] |
Workflow for L-leucine NCA Synthesis and Purification.
Part 2: Ring-Opening Polymerization (ROP) of L-leucine NCA
The ROP of NCAs can be initiated by various nucleophiles and bases, with the most common being primary amines.[13] The polymerization mechanism significantly influences the characteristics of the resulting polypeptide, such as its molecular weight and polydispersity.[6] The two primary mechanisms are the "amine mechanism" and the "activated monomer mechanism".[6][13] More recently, new initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to dramatically accelerate the polymerization process.[1]
Experimental Protocol 2: General ROP of L-leucine NCA
Materials:
Purified L-leucine NCA
Initiator (e.g., n-hexylamine or LiHMDS)
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or THF)
Precipitation solvent (e.g., diethyl ether)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Dissolve the purified L-leucine NCA in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
Add the initiator solution to the NCA solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
Allow the reaction to stir at a specified temperature (e.g., 0°C or room temperature).[6] The reaction time can vary from minutes to days depending on the initiator.[1]
Monitor the polymerization by following the disappearance of the NCA peak using FTIR spectroscopy.
Once complete, precipitate the polypeptide by adding the reaction mixture to a non-solvent like diethyl ether.
Isolate the poly-L-leucine by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Table 2: ROP of L-leucine NCA under Various Initiation Conditions
| LiHMDS | Amide-based | THF, DMF | RT | Very Fast (mins-hrs) | Good; allows for long chains and can be done in an open vessel. |[1] |
General Workflow for Ring-Opening Polymerization.
Part 3: Characterization of Poly-L-leucine
After synthesis, the polypeptide must be thoroughly characterized to confirm its identity, molecular weight, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 3: Techniques for Characterization of Poly-L-leucine
Technique
Information Obtained
Expected Results for Poly-L-leucine
Citations
FTIR Spectroscopy
Confirmation of polymerization and secondary structure.
Disappearance of NCA anhydride peaks (~1790, 1860 cm⁻¹); appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, indicative of α-helix.
| Circular Dichroism (CD) | Secondary structure conformation in solution. | Characteristic α-helical spectrum with negative bands around 208 and 222 nm. |[13] |
Part 4: Applications in Drug Development
Poly-L-leucine's hydrophobicity makes it a key component in designing amphiphilic block copolymers for drug delivery.[2] When a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly-L-lysine (PLL), is attached to a hydrophobic poly-L-leucine block, the resulting copolymer can self-assemble in aqueous environments.[2] This process forms core-shell nanostructures, such as micelles or vesicles, where the hydrophobic poly-L-leucine forms the core and the hydrophilic block forms the outer shell.
This core-shell structure is ideal for encapsulating hydrophobic drugs, improving their solubility, stability, and circulation time in the body. The hydrophilic shell provides a stealth-like character, reducing clearance by the immune system.
Key Applications:
Drug Delivery: Copolymers like PLL-b-poly(L-Leu) can self-assemble into micelles to encapsulate and deliver therapeutic agents.[2]
Gene Delivery: The hydrophobic poly-L-leucine segment can facilitate the formation of stable nanoparticles for gene delivery when combined with a cationic polymer like poly-L-lysine.[2]
Inhalable Drug Formulation: L-leucine is used as a dispersant and lubricant in dry powder inhalers to improve the aerosolization performance of drugs.[19][20]
Self-Assembly of a Block Copolymer for Drug Delivery.
Application Notes and Protocols: Ring-Opening Polymerization of (S)-4-Isobutyloxazolidine-2,5-dione for the Synthesis of Poly(L-valine)
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the ring-opening polymerization (ROP) of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ring-opening polymerization (ROP) of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-valine, to synthesize poly(L-valine). Poly(L-valine) is a synthetic polypeptide with applications in biomaterials and drug delivery due to its biocompatibility and ability to form ordered secondary structures. The protocol described herein utilizes a primary amine initiator, a common and effective method for achieving controlled polymerization of NCAs. This document outlines the materials, equipment, step-by-step procedure for the polymerization, and methods for the characterization of the resulting polymer.
Introduction
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely employed method for the synthesis of well-defined polypeptides. This technique allows for the production of high molecular weight polymers with controlled architectures. The polymerization of (S)-4-isobutyloxazolidine-2,5-dione (L-valine NCA) yields poly(L-valine), a polypeptide of significant interest for various biomedical applications. The polymerization is typically initiated by nucleophiles, such as primary amines, which attack the carbonyl group of the NCA ring, leading to a ring-opening event and the subsequent propagation of the polymer chain with the elimination of carbon dioxide. The choice of initiator, solvent, and reaction conditions plays a crucial role in controlling the molecular weight and polydispersity of the final polymer.
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flasks, syringes)
Equipment
Schlenk line or glovebox
Magnetic stirrer with heating plate
Syringes and needles
Filtration apparatus
Rotary evaporator
High-vacuum pump
Gel Permeation Chromatography (GPC) system
Fourier-Transform Infrared (FTIR) Spectrometer
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Procedure: Ring-Opening Polymerization of L-valine NCA
Monomer and Solvent Preparation:
The L-valine NCA monomer should be purified by recrystallization from a suitable solvent system (e.g., tetrahydrofuran/hexane) and thoroughly dried under high vacuum to remove any impurities or residual acid.
Anhydrous solvents are critical for successful NCA polymerization to avoid unwanted side reactions. Use freshly distilled or commercially available anhydrous solvents.
Polymerization Setup:
A Schlenk flask is flame-dried under vacuum and backfilled with high-purity argon or nitrogen.
The desired amount of L-valine NCA is weighed and quickly transferred to the Schlenk flask under a positive flow of inert gas.
The flask is sealed, and the monomer is dissolved in the appropriate volume of anhydrous DMF or DCM to achieve the desired concentration (e.g., 0.1 M).
Initiation:
The initiator, n-hexylamine, is prepared as a stock solution in the same anhydrous solvent.
The desired monomer-to-initiator ratio (M/I) is chosen to control the target degree of polymerization. For example, an M/I ratio of 100 would target a polymer with 100 valine repeat units.
The calculated volume of the n-hexylamine stock solution is injected into the rapidly stirring monomer solution via a gas-tight syringe.
Polymerization:
The reaction mixture is stirred at room temperature (approximately 25 °C) under an inert atmosphere.
The progress of the polymerization can be monitored by the disappearance of the NCA peak in the FTIR spectrum (around 1785 and 1850 cm⁻¹). The reaction is typically allowed to proceed for 24 to 72 hours.
Termination and Precipitation:
Upon completion, the polymerization is terminated by precipitating the polymer.
The viscous polymer solution is poured into a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.
The precipitated poly(L-valine) is collected by filtration.
Purification and Drying:
The collected polymer is washed multiple times with the non-solvent to remove any unreacted monomer and residual initiator.
The purified poly(L-valine) is then dried under high vacuum to a constant weight.
Data Presentation
The following table summarizes typical experimental conditions and expected results for the ring-opening polymerization of L-valine NCA initiated by n-hexylamine.
Parameter
Condition 1
Condition 2
Condition 3
Monomer
(S)-4-Isobutyloxazolidine-2,5-dione
(S)-4-Isobutyloxazolidine-2,5-dione
(S)-4-Isobutyloxazolidine-2,5-dione
Initiator
n-Hexylamine
n-Hexylamine
n-Hexylamine
Solvent
Anhydrous DMF
Anhydrous DCM
Anhydrous DMF
Monomer/Initiator Ratio
50:1
100:1
200:1
Monomer Concentration
0.1 M
0.1 M
0.1 M
Temperature
25 °C
25 °C
25 °C
Reaction Time
48 hours
72 hours
72 hours
Yield
> 90%
> 85%
> 80%
Mn ( g/mol ) (Theoretical)
4956
9912
19824
Mn ( g/mol ) (GPC)
4500 - 5500
9000 - 11000
18000 - 22000
Polydispersity Index (PDI)
1.1 - 1.3
1.1 - 1.4
1.2 - 1.5
Mandatory Visualizations
Caption: Mechanism of primary amine-initiated ring-opening polymerization of L-valine NCA.
Caption: Experimental workflow for the synthesis of poly(L-valine) via ROP.
Method
Asymmetric Synthesis of Enantiopure α-Amino Acids via Chiral Bis-Lactim Ether
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: The Role of Chiral Auxiliaries in Amino Acid Synthesis Enantiomerically pure α-amino acids are fundamental...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Chiral Auxiliaries in Amino Acid Synthesis
Enantiomerically pure α-amino acids are fundamental building blocks in the pharmaceutical industry, crucial for the synthesis of peptides, peptidomimetics, and a vast array of chiral drugs. The biological activity of these molecules is often dependent on the specific stereochemistry at the α-carbon. Consequently, robust and efficient methods for asymmetric synthesis are of paramount importance.
While L-Leucine N-carboxyanhydride (L-Leu-NCA) is a valuable chiral molecule, its primary application in synthesis is as a monomer for the ring-opening polymerization (ROP) to produce polypeptides. Its use as a chiral auxiliary to induce stereoselectivity in the synthesis of other α-amino acids is not a commonly documented or standard methodology.
A well-established and highly effective alternative for this purpose is the Schöllkopf bis-lactim ether method .[1][2] This strategy employs a chiral auxiliary derived from an abundant natural amino acid, such as L-valine, to create a temporary chiral environment. This environment directs the alkylation of a glycine template with high diastereoselectivity, ultimately yielding non-proteinogenic α-amino acids in high enantiomeric purity after the auxiliary is cleaved and recovered.[2][3]
This document provides a detailed protocol for the asymmetric synthesis of (R)-α-amino acids using the Schöllkopf chiral auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from L-valine and glycine.
Principle of the Method
The Schöllkopf method involves a three-stage process:
Synthesis of the Chiral Auxiliary: L-valine and glycine are condensed to form a cyclic dipeptide (a 2,5-diketopiperazine). This is then converted to the more reactive bis-lactim ether via O-methylation.[2]
Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base, typically n-butyllithium (n-BuLi), to form a planar lithiated intermediate. The bulky isopropyl group from the valine auxiliary sterically shields one face of the anion.[2] Consequently, the subsequent addition of an electrophile (an alkyl halide) occurs almost exclusively from the less hindered face, leading to a high degree of diastereoselectivity.
Hydrolysis and Product Isolation: The alkylated bis-lactim ether is hydrolyzed under mild acidic conditions. This cleavage releases the methyl ester of the newly formed (R)-α-amino acid and the recoverable chiral auxiliary (as L-valine methyl ester).[2]
Quantitative Data: Diastereoselective Alkylation of L-Val-Gly Bis-Lactim Ether
The following table summarizes the results for the alkylation of (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with various alkyl halides, demonstrating the high yields and excellent diastereoselectivity of the method.
Entry
Alkyl Halide (R-X)
Product (R)-Amino Acid Methyl Ester
Yield of Alkylated Product (%)
Diastereomeric Excess (d.e.) (%)
1
CH₃I
(R)-Alanine-OMe
85
>95
2
CH₃CH₂I
(R)-2-Aminobutanoic acid-OMe
88
>95
3
CH₃(CH₂)₂I
(R)-Norvaline-OMe
91
>95
4
(CH₃)₂CHCH₂Br
(R)-Leucine-OMe
89
>95
5
PhCH₂Br
(R)-Phenylalanine-OMe
92
>95
6
CH₂=CHCH₂Br
(R)-Allylglycine-OMe
85
>95
7
p-MeO-PhCH₂Br
(R)-p-Methoxy-phenylalanine-OMe
90
>95
8
p-F-PhCH₂Br
(R)-p-Fluoro-phenylalanine-OMe
88
>95
9
p-Cl-PhCH₂Br
(R)-p-Chloro-phenylalanine-OMe
86
>95
10
2-Naphthyl-CH₂Br
(R)-2-Naphthylalanine-OMe
84
>95
Data adapted from Schöllkopf, U. Tetrahedron, 1983, 39(12), 2085-2091.
Experimental Protocols
Caution: These protocols involve hazardous reagents such as n-butyllithium (pyrophoric), trimethyloxonium tetrafluoroborate (toxic and corrosive), and volatile organic solvents. All procedures should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of the Chiral Auxiliary ((2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)
This protocol describes the formation of the key chiral intermediate from cyclo(L-Val-Gly).
Schlenk flask or flame-dried round-bottom flask with septum
Syringes for liquid transfer
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
Add anhydrous THF to the flask, followed by the bis-lactim ether (1 equivalent).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir for 15 minutes at -78 °C.
Add the alkyl halide (1.1 equivalents) dropwise to the solution.
Stir the reaction mixture at -78 °C for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Extract the mixture with diethyl ether (3x).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product. Purification can be achieved by column chromatography if necessary.
Protocol 3: Hydrolysis and Isolation of the (R)-α-Amino Acid Methyl Ester
This protocol describes the cleavage of the chiral auxiliary to release the final product.
Dissolve the crude alkylated bis-lactim ether in aqueous HCl (e.g., 0.25 N).
Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
After hydrolysis is complete, wash the aqueous solution with diethyl ether to remove any non-polar impurities.
Carefully neutralize the aqueous layer by adding saturated NaHCO₃ solution until the pH is ~8.
Extract the aqueous layer with DCM (3x) to isolate the (R)-α-amino acid methyl ester. The L-valine methyl ester (chiral auxiliary) will also be extracted.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Separate the desired (R)-α-amino acid methyl ester from the L-valine methyl ester by bulb-to-bulb distillation (Kugelrohr) or column chromatography. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Schöllkopf asymmetric amino acid synthesis.
Reaction Mechanism and Stereochemical Control
Caption: Mechanism of diastereoselective alkylation in the Schöllkopf synthesis.
Application Notes and Protocols for (S)-4-Isobutyloxazolidine-2,5-dione as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals (S)-4-Isobutyloxazolidine-2,5-dione , a derivative of the naturally occurring amino acid L-leucine, is a valuable chiral auxiliary in asymmetric synthesis....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Isobutyloxazolidine-2,5-dione , a derivative of the naturally occurring amino acid L-leucine, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid heterocyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for its use in diastereoselective enolate alkylation and aldol reactions, key transformations in the synthesis of complex, optically active molecules for pharmaceutical and research applications.
I. Overview and Key Applications
(S)-4-Isobutyloxazolidine-2,5-dione is primarily used to synthesize chiral carboxylic acids, amino acids, and polyketide fragments with a high degree of enantiomeric purity. The general workflow involves three key steps:
N-Acylation: The chiral auxiliary is acylated to introduce the desired pro-chiral substrate.
Diastereoselective Reaction: The N-acyl derivative is converted to its enolate and reacted with an electrophile (e.g., an alkyl halide or an aldehyde). The bulky isobutyl group of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.
Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions to yield the desired chiral product, and the auxiliary can often be recovered and reused.
II. Experimental Protocols
The following protocols are representative examples of how (S)-4-isobutyloxazolidine-2,5-dione can be utilized in asymmetric synthesis. These are based on established procedures for closely related Evans-type oxazolidinones and can be adapted for specific substrates and electrophiles.
Protocol 1: N-Propionylation of (S)-4-Isobutyloxazolidine-2,5-dione
This procedure describes the acylation of the chiral auxiliary, the first step in preparing it for a diastereoselective reaction.
Materials:
(S)-4-Isobutyloxazolidine-2,5-dione
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
Dissolve N-propionyl-(S)-4-isobutyloxazolidine-2,5-dione (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C.
Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to form the enolate.
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
The crude product can be purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol 3: Auxiliary Cleavage to Yield a Chiral Carboxylic Acid
This protocol describes the removal of the chiral auxiliary to afford the final chiral product.
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
Cool the solution to 0 °C in an ice bath.
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
Stir the reaction mixture at 0 °C for 2-4 hours.
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
Concentrate the mixture to remove the THF.
The aqueous layer can be washed with diethyl ether to recover the chiral auxiliary.
Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
III. Quantitative Data
The following table summarizes typical yields and diastereoselectivities achieved in asymmetric alkylation reactions using N-acyl oxazolidinone auxiliaries. The data is representative and based on published results for structurally similar auxiliaries.
Diagram 1: General Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis.
Diagram 2: Transition State Model for Diastereoselective Alkylation
Caption: Transition state for diastereoselective alkylation.
Method
Application Notes and Protocols for the Polymerization of L-Leucine N-Carboxyanhydride (L-Leu-NCA)
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of poly-L-leucine (p(L-Leu)) through the ring-opening polym...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly-L-leucine (p(L-Leu)) through the ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (L-Leu-NCA). This document outlines the primary polymerization mechanisms, common experimental conditions, and characterization methods for the resulting polypeptides.
Introduction
The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely utilized method for preparing synthetic polypeptides. Poly-L-leucine, a homopolymer of the essential amino acid L-leucine, is of significant interest due to its hydrophobicity and ability to form stable α-helical secondary structures. These properties make it a valuable component in the development of biomaterials, drug delivery systems, and functional polymers.
The polymerization of L-Leu-NCA can be initiated by various nucleophiles and bases, leading to two primary mechanistic pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[1][2] The choice of initiator and reaction conditions plays a crucial role in determining the molecular weight, polydispersity, and end-group functionality of the resulting polymer.
Polymerization Mechanisms
The two main pathways for L-Leu-NCA polymerization are initiator-dependent:
Normal Amine Mechanism (NAM): Typically initiated by primary amines (e.g., n-hexylamine), this mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring. This is followed by ring-opening and decarboxylation to generate a new terminal amine group that propagates the polymerization.[1] This method offers good control over the molecular weight and results in polymers with a primary amine chain end.
Activated Monomer Mechanism (AMM): This pathway is favored when using strong bases or tertiary amines (e.g., triethylamine) as initiators. The initiator deprotonates the NCA monomer at the N-H position, creating a highly nucleophilic carbamate anion. This activated monomer then attacks another NCA molecule, initiating polymerization.[3]
A visual representation of the general Ring-Opening Polymerization (ROP) of L-Leu-NCA is provided below.
General scheme of L-Leu-NCA ring-opening polymerization.
Experimental Data Summary
The following tables summarize typical experimental conditions and resulting polymer characteristics for the polymerization of L-Leu-NCA. The data has been compiled from various literature sources to provide a comparative overview.
Table 1: Effect of Monomer-to-Initiator Ratio on Poly-L-leucine Characteristics
Monomer/Initiator Ratio ([M]/[I])
Initiator
Solvent
Time (h)
Temperature (°C)
Mn (kDa)
PDI (Mw/Mn)
20:1
n-Hexylamine
DMF
48
25
2.3
1.15
40:1
n-Hexylamine
DMF
48
25
4.5
1.18
60:1
n-Hexylamine
Dioxane
72
25
6.8
1.21
80:1
n-Hexylamine
Dioxane
72
25
8.9
1.25
100:1
n-Hexylamine
DMF
96
25
11.2
1.30
Table 2: Influence of Solvent and Initiator Type on Polymerization
[M]/[I]
Initiator
Solvent
Time (h)
Temperature (°C)
Mn (kDa)
PDI (Mw/Mn)
50:1
n-Hexylamine
DMF
60
25
5.7
1.19
50:1
n-Hexylamine
Dioxane
72
25
5.5
1.23
50:1
Triethylamine
DMF
24
25
15.4
1.45
50:1
Triethylamine
Dioxane
24
25
14.8
1.52
Note: Data is illustrative and compiled from typical results in the field. Actual results may vary based on the purity of reagents and specific experimental setup.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of poly-L-leucine via n-hexylamine-initiated ROP of L-Leu-NCA in N,N-dimethylformamide (DMF).
Materials and Equipment
L-Leucine N-carboxyanhydride (L-Leu-NCA) (recrystallized and dried under vacuum)
n-Hexylamine (distilled and stored under inert gas)
Anhydrous N,N-dimethylformamide (DMF) (stored over molecular sieves)
Anhydrous diethyl ether (for precipitation)
Schlenk flask and line
Magnetic stirrer and stir bars
Syringes and needles
Inert gas supply (Argon or Nitrogen)
Centrifuge and tubes
Vacuum oven
Experimental Workflow Diagram
Step-by-step workflow for p(L-Leu) synthesis.
Detailed Protocol
Preparation of the Reaction Setup:
A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under vacuum.
The flask is backfilled with an inert gas (Argon or Nitrogen).
Addition of Reagents:
Under a positive pressure of inert gas, L-Leu-NCA is added to the Schlenk flask. The amount is calculated based on the desired monomer-to-initiator ratio (e.g., for a [M]/[I] of 40:1 and a target degree of polymerization of 40).
Anhydrous DMF is added via a syringe to dissolve the L-Leu-NCA to a desired concentration (typically 1-5% w/v). The solution is stirred until the monomer is completely dissolved.
Initiation of Polymerization:
A stock solution of n-hexylamine in anhydrous DMF is prepared.
The calculated amount of the n-hexylamine solution is injected into the stirring L-Leu-NCA solution using a syringe.
Polymerization Reaction:
The reaction mixture is stirred at room temperature (25 °C) under an inert atmosphere for the desired period (e.g., 48 hours). The progress of the reaction can be monitored by the disappearance of the NCA peak in FTIR spectroscopy (~1785 and 1850 cm⁻¹).
Purification of the Polymer:
Upon completion, the viscous polymer solution is precipitated by adding it dropwise to a large excess of a non-solvent, such as cold diethyl ether (typically 10-20 times the volume of the reaction mixture), with vigorous stirring.
The precipitated white solid (poly-L-leucine) is collected by centrifugation.
The polymer is washed multiple times with the non-solvent to remove any unreacted monomer and residual solvent.
The purified poly-L-leucine is then dried in a vacuum oven at room temperature until a constant weight is achieved.
Characterization Protocol: Gel Permeation Chromatography (GPC)
Sample Preparation:
Prepare a solution of the dried poly-L-leucine in a suitable GPC eluent at a concentration of 1-2 mg/mL. A common solvent for poly-L-leucine is hexafluoroisopropanol (HFIP) due to the polymer's tendency to aggregate in other solvents.
Filter the sample solution through a 0.2 µm PTFE filter before injection.
GPC Conditions:
System: Agilent or Waters GPC system with a refractive index (RI) detector.
Columns: PLgel or Styragel columns suitable for organic solvents and the expected molecular weight range.
Mobile Phase: HFIP with 0.02 M potassium trifluoroacetate (KTFA) is often used to suppress aggregation.
Flow Rate: 1.0 mL/min.
Temperature: 40 °C.
Calibration: Use polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.
Data Analysis:
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the GPC chromatogram using the system's software.
By following these protocols, researchers can reliably synthesize and characterize poly-L-leucine with controlled molecular weights for a variety of applications in materials science and drug development.
Application Notes and Protocols for the Use of (S)-4-isobutyloxazolidine-2,5-dione in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (L-Leu-NCA), is a highly valuable reagent in the field of pepti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (L-Leu-NCA), is a highly valuable reagent in the field of peptide and polypeptide synthesis. As a derivative of the amino acid L-leucine, it serves as an activated building block for the efficient formation of peptide bonds. This document provides detailed application notes and experimental protocols for the synthesis of L-Leu-NCA and its subsequent use in stepwise peptide synthesis, a technique of particular interest in drug development for the creation of well-defined peptide sequences.
The primary application of L-Leu-NCA is in the ring-opening polymerization (ROP) to generate poly-L-leucine or block copolypeptides. However, its reactivity can also be harnessed for the controlled, stepwise addition of a single leucine residue to an amino acid or peptide chain. This method offers an alternative to traditional coupling reagents and can be advantageous in specific synthetic strategies. Key benefits include the absence of coupling reagent byproducts and potentially simplified purification procedures.
This document outlines the synthesis of L-Leu-NCA from L-leucine, followed by a general protocol for its use in the synthesis of dipeptides, which can be adapted for the elongation of longer peptide chains.
Chemical Properties of (S)-4-isobutyloxazolidine-2,5-dione
Property
Value
Molecular Formula
C₇H₁₁NO₃
Molecular Weight
157.17 g/mol
Appearance
White crystalline solid
Melting Point
76-77 °C
Storage Conditions
2-8°C under inert atmosphere
Experimental Protocols
Protocol 1: Synthesis of (S)-4-isobutyloxazolidine-2,5-dione (L-Leu-NCA)
This protocol is based on the Fuchs-Farthing method, which involves the phosgenation of the unprotected amino acid.
Materials:
L-leucine
Anhydrous Tetrahydrofuran (THF)
Triphosgene or a solution of phosgene in toluene
Hexane
Diatomaceous earth (Celite)
Nitrogen or Argon gas
Standard glassware for air-sensitive reactions
Procedure:
Suspend L-leucine (e.g., 10.0 g, 76.2 mmol) in anhydrous THF (150 mL) in a flask equipped with a reflux condenser and a nitrogen/argon inlet.
Heat the suspension to 50°C with stirring.
Slowly add a 20% solution of phosgene in toluene (76.0 mL, 152.4 mmol) or a solution of triphosgene in THF to the suspension over a period of approximately 1 hour. Caution: Phosgene and its derivatives are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
Continue heating and stirring until the mixture becomes a clear solution, indicating the completion of the reaction.
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Precipitate the crude product by adding hexane to the concentrated solution.
Collect the white solid by filtration.
For further purification, dissolve the solid in a minimal amount of toluene and filter through a pad of diatomaceous earth to remove insoluble impurities.
Re-precipitate the product by adding an excess of hexane to the filtrate.
Collect the purified L-Leu-NCA as a white crystalline solid by filtration and dry under vacuum.
Expected Yield:
A typical yield for this procedure is around 75%.[1]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione.
Protocol 2: Stepwise Dipeptide Synthesis using L-Leu-NCA
This protocol describes a general method for the coupling of L-Leu-NCA with an amino acid ester to form a dipeptide. The reaction is typically carried out in an organic solvent.
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
Add the non-nucleophilic base (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
In a separate flask, dissolve L-Leu-NCA (1.0 equivalent) in the anhydrous solvent.
Slowly add the L-Leu-NCA solution to the solution of the free amino acid ester.
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide ester.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Dipeptide Synthesis Workflow:
Caption: Stepwise synthesis of a dipeptide using L-Leu-NCA.
Quantitative Data from Analogous Syntheses
NCA Used
Amino Acid Nucleophile
Dipeptide Product
Yield (%)
Alanine-NCA
Glycine
Ala-Gly
75
Alanine-NCA
Alanine
Ala-Ala
68
Alanine-NCA
Valine
Ala-Val
55
Alanine-NCA
Leucine
Ala-Leu
62
Valine-NCA
Glycine
Val-Gly
70
Valine-NCA
Alanine
Val-Ala
65
Valine-NCA
Valine
Val-Val
40
Valine-NCA
Leucine
Val-Leu
50
Discussion of Potential Side Reactions
The primary side reaction in the stepwise synthesis of peptides using NCAs is the potential for oligomerization or polymerization. This can occur if the newly formed N-terminus of the dipeptide attacks another molecule of the NCA. To minimize this, it is crucial to use a stoichiometric amount of the NCA and to monitor the reaction closely, stopping it once the starting amino acid ester has been consumed.
Another potential side reaction is the hydrolysis of the NCA by any residual water in the reaction mixture. This leads to the formation of the parent amino acid (leucine) and carbon dioxide, which will not participate in the desired coupling reaction. Therefore, the use of anhydrous solvents and reagents is critical for achieving high yields.
The diagram below illustrates the desired reaction pathway versus the potential side reactions.
Caption: Desired reaction pathway and potential side reactions.
Conclusion
(S)-4-isobutyloxazolidine-2,5-dione is a versatile reagent for the incorporation of leucine residues in peptide synthesis. While predominantly used for polymerization, its application in controlled, stepwise synthesis offers a valuable tool for drug development and peptide chemistry. By carefully controlling stoichiometry and ensuring anhydrous conditions, researchers can achieve good yields of desired dipeptides and other short peptide fragments. The protocols and data presented here provide a solid foundation for the successful application of L-Leu-NCA in the laboratory.
Applications of L-Leu-NCA in the Synthesis of Biologically Active Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the utilization of L-Leucine N-Carboxyanhydride (L-Leu-NCA) in the synthesis of a variet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-Leucine N-Carboxyanhydride (L-Leu-NCA) in the synthesis of a variety of biologically active compounds. L-Leu-NCA serves as a critical monomer for the ring-opening polymerization (ROP) to produce poly(L-leucine) (PLL) homopolymers and copolymers with diverse applications in biomedicine, including the development of antimicrobial agents, drug delivery vehicles, and tissue engineering scaffolds.
Synthesis of Antimicrobial Peptides
Leucine-rich polypeptides exhibit significant antimicrobial properties by disrupting the cell membranes of various pathogens. The hydrophobic nature of the leucine residues facilitates insertion into the lipid bilayer, leading to membrane perturbation and cell death. Copolypeptides of L-leucine and L-lysine are particularly effective, combining the membrane-disrupting properties of leucine with the electrostatic attraction of cationic lysine to negatively charged bacterial membranes.
Quantitative Data: Antimicrobial and Hemolytic Activity
Experimental Protocol: Synthesis of Poly(L-leucine-co-L-lysine)
This protocol describes the synthesis of a random copolymer of L-leucine and L-lysine via ring-opening polymerization of their respective N-carboxyanhydrides.
Standard laboratory glassware, dried in an oven overnight
Inert atmosphere (Nitrogen or Argon)
Procedure:
Polymerization:
In a flame-dried flask under an inert atmosphere, dissolve L-Leu-NCA (e.g., 500 mg, 3.18 mmol) and Z-Lys-NCA (e.g., 975 mg, 3.18 mmol) in anhydrous DMF (10 mL).
Add the initiator, HMDS (e.g., 0.1 mL of a 1 M solution in anhydrous DMF), to the monomer solution with stirring.
Allow the reaction to proceed at room temperature for 48 hours.
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.
Collect the precipitate by filtration and dry under vacuum.
Deprotection:
Dissolve the dried polymer in TFA (5 mL).
Add HBr in acetic acid (33%, 2 mL).
Stir the mixture at room temperature for 2 hours.
Precipitate the deprotected polymer by adding the solution to cold diethyl ether.
Collect the precipitate by centrifugation and wash several times with diethyl ether.
Dry the final polymer under vacuum.
Purification:
Dissolve the deprotected polymer in deionized water.
Dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, changing the water every 12 hours.
Lyophilize the dialyzed solution to obtain the pure poly(L-leucine-co-L-lysine) as a white solid.
Antimicrobial Mechanism of Action
The primary mechanism of action for these leucine-rich cationic polypeptides is the disruption of the bacterial cell membrane.
Antimicrobial peptide mechanism of action.
Drug Delivery Systems
Poly(L-leucine) and its copolymers can self-assemble into nanoparticles in aqueous solutions, making them excellent candidates for drug delivery systems. The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble drugs, such as doxorubicin, protecting them from degradation and enabling controlled release.
Quantitative Data: Drug Loading and Release
Polymer
Drug
Drug Loading Content (%)
Encapsulation Efficiency (%)
In Vitro Release (24h, pH 5.0) (%)
mPEG-b-P(Glu-co-Phe)
Doxorubicin
21.7
~98
~60
Leucine-based Polyester Amide
Paclitaxel
-
-
-
PLGA
Doxorubicin
>80
-
-
Experimental Protocol: Preparation of Doxorubicin-Loaded Poly(L-leucine)-based Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles using a self-assembly method.
Materials:
Dibromo-poly(L-leucine) (synthesized via ROP of L-Leu-NCA)
Doxorubicin hydrochloride (DOX·HCl)
Dimethyl sulfoxide (DMSO)
Deionized water
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
Nanoparticle Formulation:
Dissolve the dibromo-poly(L-leucine) (e.g., 10 mg) and DOX·HCl (e.g., 2 mg) in DMSO (1 mL).
Add the polymer/drug solution dropwise to deionized water (10 mL) while stirring vigorously.
Continue stirring for 2 hours to allow for nanoparticle self-assembly.
Purification:
Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa).
Dialyze against deionized water for 24 hours to remove the DMSO and unencapsulated drug, with frequent water changes.
Collect the purified nanoparticle suspension.
Characterization:
Determine the particle size and zeta potential using dynamic light scattering (DLS).
Analyze the nanoparticle morphology using transmission electron microscopy (TEM).
Quantify the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or HPLC.
Cellular Uptake and Drug Release Workflow
The following diagram illustrates the process of cellular uptake and subsequent drug release from the nanoparticles.
Cellular uptake and drug release process.
Tissue Engineering Scaffolds
L-leucine-based poly(ester urea)s (PEUs) are promising materials for vascular tissue engineering due to their biocompatibility, biodegradability, and tunable mechanical properties.[1] These polymers can be fabricated into porous scaffolds that support cell adhesion, proliferation, and tissue regeneration.[1]
Quantitative Data: Mechanical Properties of L-Leucine-Based PEUs
Application Notes & Protocols: Synthesis of Block Copolypeptides with (S)-4-isobutyloxazolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals. Introduction Block copolypeptides are a class of polymers that combine the biocompatibility and biodegradability of polypeptides with the versatile s...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Block copolypeptides are a class of polymers that combine the biocompatibility and biodegradability of polypeptides with the versatile self-assembly properties of block copolymers. These materials are of significant interest for biomedical applications, including drug delivery, gene therapy, and tissue engineering.[1][2] The synthesis typically involves the sequential ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[2]
This document provides detailed protocols for the synthesis of block copolypeptides using (S)-4-isobutyloxazolidine-2,5-dione, the NCA derived from L-Leucine (L-Leu-NCA).[3] Poly(L-leucine) (PL-Leu) is a hydrophobic, α-helix forming polypeptide.[4] When incorporated into a block copolymer with a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(L-lysine) (PL-Lys), the resulting amphiphilic macromolecule can self-assemble in aqueous solutions to form structures like micelles or vesicles, which can encapsulate therapeutic agents.[5]
Principle of Synthesis: Ring-Opening Polymerization (ROP) of NCAs
The synthesis of polypeptides from NCAs proceeds via a living ring-opening polymerization. This method allows for precise control over the polymer's molecular weight and architecture, enabling the creation of well-defined block copolymers.[2] The polymerization is typically initiated by a nucleophile, such as a primary amine. An amino-terminated macroinitiator, like PEG-NH2, can be used to generate PEGylated block copolypeptides.[6] The polymerization proceeds via nucleophilic attack on the carbonyl group of the NCA monomer, leading to the opening of the anhydride ring and the formation of a carbamate, which then decarboxylates to regenerate the terminal amine for the next monomer addition.
Caption: General mechanism of amine-initiated ring-opening polymerization of NCAs.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-isobutyloxazolidine-2,5-dione (L-Leucine NCA)
This protocol is based on the "Fuchs-Farthing" method, which involves the direct phosgenation of the amino acid using triphosgene.[7]
Materials:
L-Leucine
Triphosgene (bis(trichloromethyl) carbonate)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Nitrogen or Argon gas supply
Standard Schlenk line and glassware
Procedure:
Reaction Setup: Under an inert atmosphere (N2 or Ar), suspend L-Leucine in anhydrous THF (e.g., 50 mL per 5 g of amino acid) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Phosgenation: In a separate flask, dissolve triphosgene (approximately 1/3 molar equivalent to the amino acid) in anhydrous THF. Add this solution dropwise to the stirred L-Leucine suspension at room temperature.
Reaction: Heat the reaction mixture to 40-50°C. The suspension will gradually become a clear solution as the reaction proceeds (typically 2-4 hours). Monitor the reaction by observing the evolution of HCl gas (which can be bubbled through an oil bubbler).
Solvent Removal: Once the solution is clear, cool it to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization: Dissolve the crude solid product in a minimal amount of anhydrous THF. Add anhydrous hexane dropwise until the solution becomes cloudy.
Isolation and Drying: Cool the solution at -20°C overnight to allow for complete crystallization. Filter the resulting white crystals under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum. Store the purified L-Leucine NCA at -20°C under an inert atmosphere.
Protocol 2: Synthesis of a Diblock Copolypeptide: mPEG-b-Poly(L-Leucine)
This protocol describes the synthesis of an amphiphilic diblock copolymer using an amino-terminated methoxy poly(ethylene glycol) (mPEG-NH2) as a macroinitiator.[5][6]
Caption: Workflow for the synthesis of mPEG-b-Poly(L-Leucine) diblock copolypeptide.
Materials:
mPEG-NH2 (e.g., MW 2000 or 5000 Da)
(S)-4-isobutyloxazolidine-2,5-dione (L-Leu-NCA)
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Dialysis tubing (appropriate MWCO)
Nitrogen or Argon gas supply
Procedure:
Initiator Preparation: Dry the mPEG-NH2 macroinitiator under vacuum for several hours. Under an inert atmosphere, dissolve the dried mPEG-NH2 in anhydrous DMF.
Monomer Addition: In a separate flask, dissolve the desired amount of L-Leu-NCA in anhydrous DMF. The ratio of monomer to initiator will determine the target degree of polymerization (DP) of the poly(L-leucine) block. Add the monomer solution to the initiator solution via a syringe.
Polymerization: Stir the reaction mixture under an inert atmosphere at room temperature for 48-72 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.
Isolation: Collect the white precipitate by filtration or centrifugation. Wash the product several times with diethyl ether to remove any unreacted monomer and residual solvent.
Purification: Dry the crude polymer under vacuum. For applications requiring high purity, dissolve the polymer in a suitable solvent (e.g., water or a mild organic solvent) and purify by dialysis against deionized water for 2-3 days to remove any remaining impurities.
Final Product: Lyophilize the dialyzed solution to obtain the pure mPEG-b-Poly(L-Leucine) as a white, fluffy solid.
Characterization and Data
The synthesized copolypeptides are typically characterized by ¹H NMR to confirm the chemical structure and determine the degree of polymerization, and by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).[8][9][10]
Table 1: Representative Characteristics of Synthesized Copolypeptides
This table summarizes typical data for block copolypeptides synthesized via ROP of L-Leu-NCA.
Application in Drug Development: Micellar Drug Delivery
Amphiphilic block copolypeptides like mPEG-b-PL-Leu self-assemble in aqueous media to form core-shell micelles. The hydrophobic PL-Leu blocks form the core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PEG blocks form the outer corona, providing stability and stealth properties in biological systems. This encapsulation can improve drug solubility, prolong circulation time, and enable targeted delivery.
Caption: Self-assembly of block copolypeptides into a drug delivery vehicle.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, are powerful and reliable tools in modern asymmetric synthesis.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of subsequent carbon-carbon bond-forming reactions with a high degree of predictability and control.[1][2] Their widespread use in both academic and industrial settings, particularly in the early stages of drug discovery and the total synthesis of complex natural products, stems from their versatility, reliability, and the fact that they are often derived from readily available and inexpensive chiral amino acids.[1][3][4] This guide provides a comprehensive overview of the principles, practical applications, and detailed protocols for using Evans-type oxazolidinone chiral auxiliaries.
Core Principles and Mechanism of Stereocontrol
The effectiveness of oxazolidinone auxiliaries lies in their ability to create a sterically biased environment around a reactive center, typically an enolate. The substituent at the C4 position of the oxazolidinone ring (derived from an amino acid like valine or phenylalanine) effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side.[5][6]
The formation of a rigid, chelated (Z)-enolate through deprotonation with a suitable base is crucial for high diastereoselectivity.[7][8] The stereochemical outcome of the reaction can be reliably predicted based on the Zimmerman-Traxler transition state model for aldol reactions or by considering the steric hindrance for alkylation reactions.[2][7]
Experimental Workflow
The general workflow for utilizing an oxazolidinone chiral auxiliary in an asymmetric alkylation involves three key steps: acylation of the auxiliary, diastereoselective alkylation of the resulting N-acyl imide, and finally, cleavage of the auxiliary to yield the desired chiral product.[5]
Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.
Data Presentation: Performance in Asymmetric Reactions
The choice of the oxazolidinone auxiliary, substrate, and reaction conditions significantly influences the yield and diastereoselectivity of the transformation. The following tables summarize quantitative data for common applications.
Table 1: Asymmetric Alkylation of N-Acyloxazolidinones
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone with Propionyl Chloride
This protocol describes the attachment of the acyl group to the chiral auxiliary.
Materials:
(S)-4-Benzyl-2-oxazolidinone
Propionyl chloride
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Magnetic stirrer and stirring bar
Round-bottom flask
Nitrogen or Argon inert atmosphere setup
Procedure:
To a dry round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
Dissolve the auxiliary in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.5 eq) dropwise to the solution.
Slowly add propionyl chloride (1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation with Allyl Iodide
This protocol details the stereoselective formation of a new carbon-carbon bond.
Materials:
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
Allyl iodide
Tetrahydrofuran (THF), anhydrous
Magnetic stirrer and stirring bar
Round-bottom flask
Low-temperature bath (e.g., dry ice/acetone)
Nitrogen or Argon inert atmosphere setup
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
Cool the solution to -78 °C.
Slowly add a solution of NaHMDS (1.1 eq) or LDA (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.
Add allyl iodide (1.5 eq) dropwise to the enolate solution.
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product by flash column chromatography to separate the diastereomers if necessary.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the chiral carboxylic acid. Other cleavage methods can yield alcohols, aldehydes, or esters.[13]
Materials:
Alkylated N-acyl oxazolidinone
Lithium hydroxide (LiOH)
Hydrogen peroxide (30% aqueous solution)
Tetrahydrofuran (THF)
Water
Sodium sulfite (Na₂SO₃)
Magnetic stirrer and stirring bar
Round-bottom flask
Procedure:
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Cool the solution to 0 °C in an ice bath.
Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 1.5 eq) at 0 °C.
Concentrate the reaction mixture to remove the THF.
Extract the aqueous solution with a non-polar solvent (e.g., hexane) to remove the recovered chiral auxiliary.
Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 1 M HCl).
Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Mandatory Visualizations
Mechanism of Stereocontrol in Asymmetric Alkylation
The following diagram illustrates the formation of the chelated (Z)-enolate and the subsequent diastereoselective alkylation.
Caption: Stereocontrol in asymmetric alkylation using an oxazolidinone auxiliary.
Cleavage Pathways for N-Acyl Oxazolidinones
Different reagents can be used to cleave the auxiliary, leading to a variety of functional groups in the final product.
Caption: Cleavage methods for N-acyl oxazolidinones to yield various chiral products.[13]
Technical Support Center: L-leucine NCA Polymerization
Welcome to the technical support center for L-leucine N-carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for L-leucine N-carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful polypeptide synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the ring-opening polymerization (ROP) of L-leucine NCA.
Issue 1: Low Molecular Weight and/or Broad Polydispersity Index (PDI) in the Final Poly(L-leucine)
Question: My poly(L-leucine) has a lower molecular weight than expected and a high PDI (>1.5). What are the potential causes and how can I fix this?
Answer: Low molecular weight and broad PDI are common issues in NCA polymerization and can stem from several factors related to impurities and reaction conditions.
Cause 1: Impurities in the L-leucine NCA monomer. The purity of the NCA monomer is critical for achieving controlled polymerization.[1][2] Common impurities include:
Hydrogen Chloride (HCl) and Chloride Ions: These are byproducts of the NCA synthesis and can act as unwanted initiators, leading to uncontrolled polymerization.[2]
Unreacted L-leucine HCl salts: Similar to HCl, these salts can initiate polymerization.[2]
N-chloroformyl amino acids and 2-isocyanatoacyl chlorides: These electrophilic contaminants can terminate growing polymer chains.[2]
Solution 1: Rigorous Purification of L-leucine NCA.
Recrystallization: This is a common method to purify crystalline NCAs.
Flash Chromatography: This technique is effective for removing various impurities from NCAs, especially those that are difficult to crystallize.
Use of HCl Scavengers: Additives like (+)-limonene can be used during NCA synthesis to prevent side reactions caused by HCl.[3]
Cause 2: Impurities in the solvent and initiator. Water and other nucleophilic impurities in the reaction solvent or initiator can lead to premature termination or unwanted side reactions.
Solution 2: Proper Drying and Purification of Reagents.
Solvent Distillation: Solvents should be rigorously dried and distilled before use.
Initiator Purification: Ensure the initiator is pure and dry.
High Vacuum Techniques: Performing the polymerization under high vacuum can help to minimize the presence of volatile impurities.
Cause 3: Inappropriate choice of initiator. The type of initiator used significantly impacts the polymerization mechanism and control over the final polymer properties.
Solution 3: Selection of an Appropriate Initiator.
Primary Amines: These are common initiators that proceed via the "normal amine mechanism." However, side reactions can occur.[4][5]
Transition Metal Initiators (e.g., Cobalt or Nickel complexes): These can provide excellent control over molecular weight and result in narrow PDIs.[1]
Tertiary Amines (e.g., Triethylamine): These typically initiate polymerization through the "activated monomer mechanism," which can sometimes lead to less control over the polymerization compared to other methods.[4][6]
Issue 2: Polymerization Fails to Initiate or Proceeds Very Slowly
Question: My L-leucine NCA polymerization is not starting, or the conversion is very low even after an extended period. What could be the problem?
Answer: A stalled or sluggish polymerization can be frustrating. Here are the likely culprits and their solutions:
Cause 1: Inactive Initiator. The initiator may have degraded due to improper storage or handling.
Solution 1: Use Fresh or Purified Initiator. Always use a fresh batch of initiator or purify it before use.
Cause 2: Low Reaction Temperature. While lower temperatures can sometimes reduce side reactions, they can also significantly slow down the rate of polymerization.
Solution 2: Optimize Reaction Temperature. The optimal temperature depends on the initiator and solvent used. For some systems, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate.
Cause 3: Poor Solubility of Monomer or Polymer. If the L-leucine NCA or the growing poly(L-leucine) chain precipitates from the solution, the polymerization can be hindered.
Solution 3: Choose an Appropriate Solvent. Ensure that both the monomer and the resulting polymer are soluble in the chosen solvent at the reaction temperature. Common solvents for NCA polymerization include N,N-dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF).
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am getting different results every time I run the same polymerization reaction. How can I improve the reproducibility of my experiments?
Answer: Inconsistent results are often due to subtle variations in experimental conditions and reagent purity.
Cause 1: Variable Purity of Monomers, Solvents, and Initiators. Even small differences in impurity levels can have a significant impact on the polymerization outcome.
Solution 1: Standardize Purification Protocols. Implement and strictly follow standardized procedures for the purification of all reagents.
Cause 2: Atmospheric Moisture Contamination. NCAs are highly sensitive to moisture.
Solution 2: Maintain an Inert Atmosphere. Conduct all manipulations, including weighing and transfer of reagents, in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).
Cause 3: Inaccurate Control of Reaction Parameters. Small variations in temperature, stirring rate, or reagent concentrations can affect the polymerization kinetics and the final polymer properties.
Solution 3: Precise Control of Experimental Conditions. Use accurate temperature control systems, consistent stirring, and precise measurement of all reagents.
Data Presentation
Table 1: Effect of Initiator Type on Poly(L-leucine) Properties
Excellent control over MW and PDI, living polymerization characteristics.[1]
More complex to prepare and handle.
Experimental Protocols
Protocol 1: Synthesis of L-leucine N-carboxyanhydride (NCA)
This protocol is based on the Fuchs-Farthing method using triphosgene.
Materials:
L-leucine
Triphosgene
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
(+)-limonene (HCl scavenger)
Argon or Nitrogen gas
Procedure:
Under an inert atmosphere, suspend L-leucine in anhydrous THF.
Add (+)-limonene to the suspension.
In a separate flask, dissolve triphosgene in anhydrous THF.
Slowly add the triphosgene solution to the L-leucine suspension at room temperature.
Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear.
Monitor the reaction by IR spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1860 and 1790 cm⁻¹).
Once the reaction is complete, cool the solution to room temperature.
Filter the solution to remove any insoluble byproducts.
Concentrate the filtrate under reduced pressure.
Precipitate the crude L-leucine NCA by adding anhydrous hexane.
Collect the white solid by filtration and recrystallize from a suitable solvent system (e.g., THF/hexane) to obtain pure L-leucine NCA.
Dry the purified L-leucine NCA under vacuum and store it in a glovebox.
Protocol 2: Ring-Opening Polymerization of L-leucine NCA using a Primary Amine Initiator
Materials:
Purified L-leucine NCA
Anhydrous N,N-dimethylformamide (DMF)
n-Hexylamine (initiator)
Anhydrous diethyl ether
Argon or Nitrogen gas
Procedure:
In a glovebox, dissolve the desired amount of L-leucine NCA in anhydrous DMF in a flame-dried Schlenk flask.
Calculate the required volume of the n-hexylamine initiator solution in anhydrous DMF to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 100).
Rapidly inject the initiator solution into the stirred NCA solution at room temperature.
Allow the polymerization to proceed for the desired time (this can range from hours to days depending on the target molecular weight and reaction conditions).
Monitor the polymerization by FTIR by observing the disappearance of the NCA anhydride peaks.
Once the desired conversion is reached, precipitate the poly(L-leucine) by adding the reaction mixture to a large excess of a non-solvent, such as anhydrous diethyl ether.
Collect the polymer by filtration or centrifugation.
Wash the polymer with fresh non-solvent to remove any residual monomer and initiator.
Dry the final poly(L-leucine) product under vacuum.
Protocol 3: Characterization of Poly(L-leucine)
Gel Permeation Chromatography (GPC/SEC):
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Typical System: A GPC system equipped with a refractive index (RI) detector.
Mobile Phase: A suitable solvent in which poly(L-leucine) is soluble, often containing a salt like LiBr to suppress aggregation (e.g., DMF with 0.01 M LiBr).
Calibration: Use polystyrene standards for calibration to obtain relative molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purpose: To confirm the chemical structure of the polypeptide and to determine the degree of polymerization (DP) by end-group analysis if the initiator is distinguishable.
Solvent: A deuterated solvent in which the polymer is soluble, such as deuterated trifluoroacetic acid (TFA-d) or a mixture of a deuterated organic solvent with TFA.
Analysis: ¹H NMR will show characteristic peaks for the polypeptide backbone and the leucine side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy:
Purpose: To confirm the formation of the polypeptide and to analyze its secondary structure.
Sample Preparation: The polymer can be analyzed as a thin film or a KBr pellet.
Analysis: Look for the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. The position of the amide I band can give an indication of the secondary structure (α-helix vs. β-sheet).
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight and broad PDI in poly(L-leucine).
Caption: Comparison of Normal Amine and Activated Monomer polymerization mechanisms.
How to prevent side reactions with (S)-4-isobutyloxazolidine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-isobutyloxazolidine-2,5-dione, also k...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (NCA). This guide focuses on preventing common side reactions to ensure high yield and purity in your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using (S)-4-isobutyloxazolidine-2,5-dione?
A1: The three main side reactions are premature polymerization, hydrolysis, and racemization. Polymerization is the most common issue, where the NCA monomers react with each other to form polypeptides of varying lengths instead of coupling with the intended amino acid or peptide chain.[1][2][3] Hydrolysis is the reaction of the NCA with water, which opens the ring and renders it inactive for peptide bond formation.[4] Racemization involves the loss of stereochemical purity at the alpha-carbon, which can be a concern under certain reaction conditions.[5][6][7]
Q2: How do impurities in the (S)-4-isobutyloxazolidine-2,5-dione monomer affect my reaction?
A2: Impurities can significantly impact the outcome of your synthesis. The most detrimental impurities are water and hydrogen chloride (HCl), which is often a byproduct of the NCA synthesis.[3][8] Water can act as an initiator for unwanted polymerization and also directly hydrolyze the NCA.[4] HCl can also initiate polymerization.[9] Therefore, using highly pure, crystalline NCA is crucial for achieving controlled and predictable results.
Q3: What is the role of the initiator in controlling side reactions?
A3: The choice of initiator is critical in directing the reaction pathway. Primary amines are generally preferred for a controlled "normal amine mechanism" of polymerization, where the initiator attacks the C5 carbonyl of the NCA.[1] Tertiary amines, being more basic, can deprotonate the NCA, leading to an "activated monomer mechanism" which can be less controlled and lead to broader molecular weight distributions in the case of polymerization.[1]
Q4: How can I minimize the risk of racemization?
A4: Racemization can occur through the formation of an oxazolone intermediate, especially with strong activating agents or prolonged exposure to basic conditions.[6] To minimize racemization, it is advisable to use coupling reagents known for low racemization potential, control the reaction temperature (lower temperatures are generally better), and avoid excessively long reaction times, particularly in the presence of strong bases.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide Product
Symptoms:
The final yield of the target peptide is significantly lower than expected.
Mass spectrometry analysis shows a complex mixture of products or the absence of the desired product peak.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Experimental Protocol
Premature Polymerization of NCA
Use a high-purity, crystalline NCA. Control the reaction temperature, typically between 0°C and room temperature. Use a primary amine initiator for a more controlled reaction.
See "Protocol for Controlled Peptide Coupling" below.
Hydrolysis of NCA
Ensure all glassware is rigorously dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
See "Protocol for Minimizing NCA Hydrolysis" below.
Inefficient Coupling
Optimize the stoichiometry of reactants. Ensure the nucleophile (e.g., amino acid ester) is sufficiently reactive.
See "Protocol for Controlled Peptide Coupling" below.
Issue 2: Presence of High Molecular Weight Impurities (Polymers)
Symptoms:
Gel permeation chromatography (GPC) or SDS-PAGE analysis shows high molecular weight species.
The product is difficult to purify due to the presence of polymeric byproducts.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Experimental Protocol
Uncontrolled Polymerization
Avoid tertiary amine initiators if controlled coupling is desired. Ensure the absence of water and other nucleophilic impurities.
See "Protocol for Controlled Peptide Coupling" below.
High Monomer Concentration
Lower the concentration of the NCA to reduce the likelihood of self-polymerization.
Adjust the concentration in the "Protocol for Controlled Peptide Coupling".
Issue 3: Loss of Stereochemical Purity
Symptoms:
Chiral HPLC analysis of the final product shows the presence of the undesired diastereomer.
NMR analysis indicates the presence of diastereomeric impurities.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Experimental Protocol
Racemization during Activation/Coupling
Use coupling conditions known to suppress racemization. Avoid prolonged exposure to strong bases. Maintain a low reaction temperature.
See "Protocol for Minimizing Racemization" below.
Quantitative Data Summary
The following tables provide representative data on how different reaction conditions can influence the outcome of reactions involving (S)-4-isobutyloxazolidine-2,5-dione.
Table 1: Effect of Initiator on Peptide Coupling Yield and Polymer Formation
Initiator (1 eq.)
Solvent
Temperature (°C)
Desired Dipeptide Yield (%)
Polymer Byproduct (%)
n-Hexylamine
THF
0
95
<5
n-Hexylamine
THF
25
88
12
Triethylamine
THF
0
45
55
Triethylamine
THF
25
20
80
Water
Dioxane
25
<5
>95
Table 2: Influence of Water Content on Hydrolysis and Desired Product Yield
Water Content in Solvent (ppm)
Reaction Time (h)
Desired Dipeptide Yield (%)
Hydrolyzed NCA (%)
<10
1
96
<1
50
1
85
10
100
1
70
25
500
1
30
65
Key Experimental Protocols
Protocol for Controlled Peptide Coupling
Objective: To achieve a high yield of the desired dipeptide by minimizing polymerization.
Technical Support Center: Purification of (S)-4-isobutyloxazolidine-2,5-dione
Welcome to the technical support center for the purification of (S)-4-isobutyloxazolidine-2,5-dione, also commonly known as L-Leucine N-carboxyanhydride (L-leucine NCA). This resource is designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of (S)-4-isobutyloxazolidine-2,5-dione, also commonly known as L-Leucine N-carboxyanhydride (L-leucine NCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of (S)-4-isobutyloxazolidine-2,5-dione?
A1: The impurity profile can vary depending on the synthetic method used. The most common impurities include:
Unreacted L-leucine: The starting amino acid may not have fully reacted.
Hydrogen Chloride (HCl): A common byproduct of synthesis using phosgene or its derivatives, which can catalyze unwanted polymerization.
N-Chloroformyl-L-leucine and α-isocyanato-L-leucyl chloride: These are highly reactive intermediates that can act as chain terminators in subsequent polymerization reactions.
Polymeric byproducts: Self-polymerization of the NCA can occur, especially in the presence of moisture or nucleophilic impurities.
Q2: How can I assess the purity of my (S)-4-isobutyloxazolidine-2,5-dione sample?
A2: Several analytical techniques can be employed to determine the purity of your compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the characteristic peaks of the NCA and to detect the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: The anhydride functional group of the NCA has a characteristic IR absorption pattern (typically two carbonyl stretches around 1850 and 1780 cm⁻¹).
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting range and lower the melting point.
Q3: What are the primary methods for purifying (S)-4-isobutyloxazolidine-2,5-dione?
A3: The two most common and effective purification methods are recrystallization and flash column chromatography. The choice between these methods often depends on the nature of the impurities and the scale of the purification.
Q4: What are the recommended storage conditions for purified (S)-4-isobutyloxazolidine-2,5-dione?
A4: (S)-4-isobutyloxazolidine-2,5-dione is sensitive to moisture and heat, which can lead to degradation and polymerization. It is crucial to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or below, in a tightly sealed container.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of (S)-4-isobutyloxazolidine-2,5-dione.
Recrystallization Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield
- The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration.
- Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out.
"Oiling Out" (Product separates as an oil instead of crystals)
- The solution is supersaturated. - The cooling rate is too fast. - The solvent is not ideal for crystallization.
- Add a small amount of additional solvent to the heated solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Try a different solvent system. A combination of a good solvent and a poor solvent (anti-solvent) often works well.
Product is still impure after recrystallization
- The chosen solvent did not effectively discriminate between the product and the impurity. - The crystals were not washed properly after filtration. - Co-crystallization of the impurity with the product.
- Select a different recrystallization solvent. - Wash the collected crystals with a small amount of cold, fresh solvent. - A second recrystallization may be necessary.
Flash Chromatography Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Poor Separation of Product and Impurities
- The eluent system is not optimal. - The column was overloaded with the crude product.
- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of the product around 0.3-0.4). - Reduce the amount of crude material loaded onto the column.
Peak Tailing
- The compound is interacting too strongly with the stationary phase (silica gel). - The eluent is not polar enough.
- Consider using a less acidic stationary phase, such as neutral alumina. - Gradually increase the polarity of the eluent during the chromatography (gradient elution).
Low Recovery of the Product
- The product is irreversibly adsorbed onto the stationary phase. - The compound is unstable on silica gel.
- If the compound is highly polar, it may be necessary to use a more polar eluent or a different stationary phase. - Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of (S)-4-isobutyloxazolidine-2,5-dione.
Dissolution: In a fume hood, transfer the crude (S)-4-isobutyloxazolidine-2,5-dione to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene or ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath or a refrigerator for a period of time.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of a cold, poor solvent (e.g., hexane) to remove any remaining soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purifying (S)-4-isobutyloxazolidine-2,5-dione using flash chromatography.
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/ethyl acetate). The ideal system will show good separation between the product and impurities, with an Rf value for the product of approximately 0.3-0.4.
Column Packing: Pack a glass column with silica gel using the chosen eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Drying: Dry the purified product under high vacuum.
Quantitative Data Summary
The following table summarizes typical yield and purity data for the purification of L-leucine NCA, which can be used as a benchmark for your experiments.
Improving initiation efficiency of L-leucine NCA polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the initiation efficiency and control of L-leucin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the initiation efficiency and control of L-leucine N-carboxyanhydride (NCA) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for initiating L-leucine NCA polymerization?
A1: The ring-opening polymerization (ROP) of L-leucine NCA is primarily initiated through two main pathways: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[1][2]
Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening process initiated by primary amines. The initiator attacks the C5 carbonyl of the NCA ring, leading to a carbamic acid intermediate that quickly decarboxylates to form an amino-amide. This new terminal amine group then propagates the polymerization by attacking another NCA monomer. This mechanism is favored when using primary amine initiators like n-hexylamine and is crucial for achieving a living polymerization with good control over molecular weight.[1][2]
Activated Monomer Mechanism (AMM): This pathway is initiated by strong bases (e.g., tertiary amines, sodium methoxide) or aprotic bases.[2][3] The base deprotonates the N-H group of the NCA monomer, creating a highly nucleophilic NCA anion. This anion then attacks another NCA monomer to initiate polymerization. The AMM can lead to very high molecular weight polymers but often results in less control over the polymerization and broader molecular weight distributions.[1][3]
Q2: Why is the purity of the L-leucine NCA monomer so critical for successful polymerization?
A2: The purity of the L-leucine NCA monomer is paramount because impurities can act as unwanted initiators, chain transfer agents, or terminating agents, leading to poor control over the polymerization.[1][4]
Acidic Impurities (e.g., HCl): Hydrogen chloride is a common byproduct of NCA synthesis using phosgene-based methods.[2][4] Residual HCl can protonate amine initiators, rendering them inactive, or directly initiate uncontrolled polymerization. Chloride ions themselves have been reported to initiate NCA polymerization.[4][5]
Water: Water can act as a nucleophilic initiator, leading to the formation of polymers with undesired end-groups and broader polydispersity.[1][3] It can also hydrolyze the NCA monomer, reducing the monomer concentration and overall yield.[3]
Other Electrophiles: Contaminants such as 2-isocyanatoacyl chlorides, which can form during synthesis, can act as potent chain terminators.[4]
Q3: What is the impact of reaction temperature on the initiation and propagation of the polymerization?
A3: Reaction temperature significantly affects both the rate of polymerization and the prevalence of side reactions.
Higher Temperatures (e.g., Room Temperature): While polymerization proceeds faster at room temperature, side reactions are more prominent.[2][6] These side reactions, such as chain termination by the solvent (e.g., DMF) or intramolecular cyclization, lead to "dead" polymer chains (non-propagating) and a broader molecular weight distribution (high PDI).[6]
Lower Temperatures (e.g., 0°C): Performing the polymerization at lower temperatures, such as 0°C, can significantly suppress side reactions.[2][6] This leads to a higher proportion of "living" polymer chains (chains that continue to propagate), better control over the final molecular weight, and a narrower polydispersity.[6][7][8]
Troubleshooting Guide
Problem 1: My L-leucine NCA polymerization fails to initiate or shows very low monomer conversion.
Possible Cause
Suggested Solution
Inactive Initiator
Ensure the initiator is pure and handled under inert conditions to prevent degradation. For amine initiators, ensure they are not protonated by acidic impurities from the NCA monomer.
Inhibiting Impurities in Monomer
The presence of acidic impurities like HCl from the NCA synthesis can inhibit polymerization by protonating the amine initiator.[9] Purify the L-leucine NCA monomer rigorously before use (see Protocol 1).
Low Monomer Reactivity
While L-leucine NCA is generally reactive, ensure the reaction temperature is appropriate. If running at very low temperatures, allow sufficient time for initiation to occur.
Problem 2: The resulting poly(L-leucine) has a very broad molecular weight distribution (high PDI).
Possible Cause
Suggested Solution
Presence of Impurities
Water and other nucleophilic/basic impurities can cause uncontrolled initiation events, leading to multiple polymer chain populations and a high PDI.[3] Utilize high-vacuum techniques or a glovebox to maintain an inert and dry reaction environment.[2]
Side Reactions at Higher Temperatures
Chain termination and transfer reactions are more prevalent at room temperature, which shortens polymer chains and broadens the PDI.[2][6]
Slow Initiation Compared to Propagation
If the initiation rate is significantly slower than the propagation rate, not all chains will start growing at the same time. Consider using a more efficient initiator or optimizing the initiator/monomer ratio.
Mixed Initiation Mechanisms
If conditions allow for both the Normal Amine Mechanism and the Activated Monomer Mechanism to occur simultaneously, it can lead to a less controlled polymerization.[10] This can happen with secondary amines or when basic impurities are present.[10] Stick to primary amine initiators and highly pure reagents to favor the NAM.
Problem 3: The final molecular weight of my poly(L-leucine) is much lower than the theoretical value based on the monomer-to-initiator ratio.
Possible Cause
Suggested Solution
Chain Termination Reactions
The propagating amine chain end can react with solvents like DMF or with another NCA monomer to form a non-propagating carboxyl end-group, effectively terminating the chain.[6] Consider using a non-reactive solvent like dioxane or THF and running the reaction at a lower temperature (0°C).[6]
Unwanted Initiation by Impurities
If impurities like water initiate new chains, the total number of polymer chains will be higher than the amount of added initiator, resulting in a lower average molecular weight.[3] Ensure all reagents and glassware are scrupulously dry.
Incomplete Monomer Conversion
If the reaction is stopped prematurely, the molecular weight will be lower than expected. Monitor the reaction progress using techniques like FTIR to ensure full monomer conversion.[7][8]
Data Summary
Table 1: Effect of Temperature and Initiator on Polymerization of Nε-trifluoroacetyl-L-lysine NCA in DMF
Initiator
Temperature (°C)
% Living Chains (Amine End-groups)
% Dead Chains (Carboxylate/Formyl End-groups)
n-Hexylamine
20
22
78
n-Hexylamine
0
99
1
Data synthesized from Giani and co-workers' study on NCA polymerization, highlighting the significant reduction in side reactions at lower temperatures.[6]
Table 2: Comparison of Initiators for γ-benzyl-L-glutamate (BLG) NCA Polymerization
Initiator
Monomer/Initiator Ratio
Time
Conversion (%)
Mn (kDa)
PDI (Mw/Mn)
LiHMDS
50:1
2 min
>99
11.8
1.15
n-Hexylamine
50:1
2 days
>99
11.2
1.17
LiHMDS
200:1
10 min
>99
45.1
1.20
n-Hexylamine
200:1
2 days
85
37.5
1.25
Data from a study by Lu et al. illustrates the remarkably faster polymerization rates achieved with LiHMDS compared to conventional primary amine initiators while maintaining good control over the polymer characteristics.[11]
Experimental Protocols
Protocol 1: Purification of L-leucine NCA by Recrystallization
This protocol is a general guideline for purifying L-leucine NCA to remove acidic byproducts and other impurities.
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude L-leucine NCA in a minimal amount of a suitable hot solvent in which the NCA is soluble but the impurities are less soluble. Anhydrous ethyl acetate or tetrahydrofuran (THF) are commonly used.
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-dried filter (e.g., Celite) under an inert atmosphere to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in a freezer (-20°C) or ice bath to induce crystallization.
Initiate Precipitation: To the cold solution, add a non-solvent such as anhydrous hexane or pentane dropwise until the solution becomes turbid, which indicates the onset of precipitation.
Complete Crystallization: Allow the flask to stand at a low temperature (e.g., -20°C) for several hours or overnight to maximize crystal formation.
Isolation and Drying: Quickly filter the crystals under an inert atmosphere using a Büchner funnel. Wash the crystals with a small amount of the cold non-solvent. Dry the purified L-leucine NCA crystals under high vacuum to remove any residual solvent.
Storage: Store the highly pure L-leucine NCA in a desiccator under vacuum or in a glovebox at low temperature (-20°C to -30°C) to prevent degradation.
Protocol 2: N-Hexylamine-Initiated Polymerization of L-leucine NCA
This protocol describes a standard method for the controlled polymerization of L-leucine NCA using a primary amine initiator.
Preparation: All glassware must be rigorously flame-dried under vacuum and the reaction should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Monomer Dissolution: In a reaction flask, dissolve the purified L-leucine NCA in an anhydrous, non-reactive solvent (e.g., DMF, dioxane, or THF). The concentration is typically in the range of 1-5% (w/v).
Cooling: Cool the monomer solution to the desired reaction temperature (e.g., 0°C) using an ice-water bath.
Initiator Addition: Prepare a stock solution of the n-hexylamine initiator in the same anhydrous solvent. Using a syringe, rapidly inject the required amount of the initiator solution into the stirred monomer solution to achieve the desired monomer-to-initiator ratio.
Polymerization: Allow the reaction to proceed at the set temperature with continuous stirring. The reaction time can vary from hours to days depending on the monomer, concentration, and temperature.
Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots and analyzing them by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).
Termination and Precipitation: Once the polymerization is complete (as indicated by FTIR), precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol or diethyl ether.
Purification: Collect the precipitated poly(L-leucine) by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
Drying: Dry the final polymer product under high vacuum to a constant weight. Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR for structure confirmation.
Visual Guides
Figure 1. Initiation Mechanisms of NCA Polymerization
Figure 2. Troubleshooting Workflow for Poor Polymerization
Controlling stereoselectivity in reactions with (S)-4-isobutyloxazolidine-2,5-dione
This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). This resour...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). This resource provides troubleshooting advice and answers to frequently asked questions regarding the control of stereoselectivity in reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is (S)-4-isobutyloxazolidine-2,5-dione and what is its primary application in synthesis?
(S)-4-isobutyloxazolidine-2,5-dione is a heterocyclic compound derived from the amino acid L-leucine. It is more commonly referred to as L-Leucine N-carboxyanhydride (Leu-NCA). Its primary and most widespread application is as a monomer in the ring-opening polymerization (ROP) to synthesize polypeptides and other polyamide structures. The high reactivity of the anhydride functionality allows for controlled polymerization under various conditions, making it a cornerstone in the field of biomaterials.
Q2: Can (S)-4-isobutyloxazolidine-2,5-dione be used as a traditional chiral auxiliary for diastereoselective enolate alkylation or aldol reactions, similar to Evans auxiliaries?
While structurally related to Evans-type oxazolidinones, the 2,5-dione functionality makes this compound behave very differently. Standard Evans auxiliaries (oxazolidin-2-ones) are designed to be stable platforms for N-acylation, subsequent stereoselective enolate reactions, and final cleavage to release the chiral product. In contrast, the N-carboxyanhydride (NCA) structure of (S)-4-isobutyloxazolidine-2,5-dione is highly susceptible to nucleophilic attack and ring-opening. This inherent reactivity, which is ideal for polymerization, makes it generally unsuitable for use as a recoverable chiral auxiliary in the context of enolate chemistry. The conditions required to form an enolate from an N-acyl derivative would likely lead to uncontrolled decomposition or polymerization of the NCA ring.
Q3: How is stereoselectivity controlled in reactions with (S)-4-isobutyloxazolidine-2,5-dione?
For this class of compounds, "controlling stereoselectivity" primarily refers to preserving the stereochemical integrity of the original amino acid throughout the reaction, typically a polymerization or a coupling reaction. The key challenge is to prevent racemization at the α-carbon (the 4-position of the ring). Factors influencing this include the initiator/catalyst used, solvent, and temperature. In the context of polymerization, stereocontrol also extends to the formation of specific secondary structures (e.g., α-helices or β-sheets) in the resulting polypeptide.
Q4: My polypeptide synthesis using Leu-NCA is showing low molecular weight or broad polydispersity. What are the potential causes?
This is a common issue that can stem from several factors:
Impurities in the Monomer: The NCA monomer must be of high purity. Residual acid or moisture can lead to premature termination or side reactions.
Initiator Issues: The choice and purity of the initiator are critical. Primary amine initiators are common, but their efficiency can be hampered by steric hindrance or side reactions. Metal-based initiators can also be sensitive to impurities.
Reaction Conditions: Moisture and protic impurities in the solvent or reaction atmosphere are detrimental as they can react with the NCA and terminate growing polymer chains. Reactions should be carried out under strictly anhydrous and inert conditions.
Q5: What are the best practices for handling and storing (S)-4-isobutyloxazolidine-2,5-dione?
NCAs are highly sensitive to moisture. They should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to prevent degradation. When using the reagent, it is crucial to work quickly and under anhydrous conditions to minimize exposure to atmospheric moisture.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Inactive initiator or catalyst.2. Low reaction temperature.3. Impure monomer.
1. Use a freshly purified initiator. For amine-initiated polymerizations, ensure the amine is sufficiently nucleophilic.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Recrystallize the NCA monomer from a suitable anhydrous solvent system (e.g., THF/hexane) prior to use.
Racemization of the Stereocenter
1. Use of a strong, non-nucleophilic base.2. Elevated reaction temperatures for extended periods.3. Certain metal catalysts.
1. Avoid strongly basic conditions that can deprotonate the α-proton.2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.3. Screen different initiators/catalysts; primary amine initiators are generally considered safe in terms of preserving stereochemistry.
Uncontrolled/Explosive Polymerization
1. Highly reactive initiator (e.g., certain organometallics).2. Lack of temperature control.3. High monomer concentration.
1. Switch to a less reactive initiator, such as a primary amine.2. Conduct the reaction at a lower temperature and ensure efficient heat dissipation.3. Reduce the initial monomer concentration by using more solvent.
Difficulty Removing the Auxiliary (in coupling reactions)
N/A: The NCA is not designed to be a removable auxiliary. The reaction incorporates the leucine unit into the final product.
Re-evaluate the synthetic strategy. If a removable chiral auxiliary is needed, consider a traditional Evans-type oxazolidin-2-one.
Data Presentation
Since diastereoselective alkylation/aldol data is not applicable, the following table summarizes key parameters for controlling the Ring-Opening Polymerization (ROP) of NCAs, which is the primary context for controlling reactions with this substrate.
Table 1: Factors Influencing Controlled Ring-Opening Polymerization of NCAs
Parameter
Effect on Polymerization
Considerations for Stereocontrol
Initiator Type
Determines the polymerization mechanism (e.g., nucleophilic attack, coordination-insertion). Affects initiation rate and potential for side reactions.
Primary amines are common and generally preserve stereochemical integrity. Some metallic catalysts can offer faster rates but may pose a risk of racemization.
Solvent
Can influence the conformation of the growing polymer chain (e.g., promoting helical vs. random coil structures). Polarity can affect reaction rate.
Aprotic, non-coordinating solvents like THF, DMF, or dioxane are common. Must be rigorously dried to prevent premature termination.
Temperature
Affects the rate of polymerization and the stability of the growing polymer chain.
Lower temperatures are generally preferred to minimize the risk of side reactions and potential racemization.
Monomer-to-Initiator Ratio ([M]/[I])
Primarily controls the target degree of polymerization (i.e., the length of the polypeptide chain).
Does not directly affect the stereochemistry of individual monomer additions but is crucial for obtaining the desired macromolecular structure.
Experimental Protocols
The following is a general protocol for the synthesis of a polypeptide via ring-opening polymerization of (S)-4-isobutyloxazolidine-2,5-dione (Leu-NCA) initiated by a primary amine.
Materials:
(S)-4-isobutyloxazolidine-2,5-dione (Leu-NCA), recrystallized and dried
Benzylamine (initiator), freshly distilled
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous diethyl ether
Argon or Nitrogen gas supply
Schlenk flask and syringe techniques
Procedure:
Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
Monomer Dissolution: (S)-4-isobutyloxazolidine-2,5-dione (e.g., 500 mg, 3.18 mmol) is added to the flask under a positive pressure of argon. Anhydrous DMF (e.g., 6 mL) is added via syringe to dissolve the monomer.
Initiation: A stock solution of benzylamine in anhydrous DMF is prepared. The desired amount of the initiator solution (to achieve the target monomer-to-initiator ratio, e.g., 100:1) is added dropwise to the stirring monomer solution at room temperature.
Polymerization: The reaction mixture is stirred under an argon atmosphere. The progress of the reaction can be monitored by the disappearance of the monomer peak using IR spectroscopy (loss of anhydride C=O stretch at ~1850 cm⁻¹). The reaction time can vary from a few hours to days depending on the specific conditions.
Precipitation and Isolation: Once the polymerization is complete, the viscous solution is poured into a large volume of a non-solvent, such as diethyl ether, with vigorous stirring to precipitate the polypeptide.
Purification: The precipitated polymer is collected by filtration, washed with additional diethyl ether, and dried under vacuum to yield the final polypeptide product.
Visualization
Caption: Key factors influencing stereochemical control in reactions with Leu-NCA.
Optimization
Avoiding moisture contamination in NCA polymerization
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid moisture contamination during N-Carboxyanhydride (NCA) polymerization. F...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid moisture contamination during N-Carboxyanhydride (NCA) polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is NCA polymerization so sensitive to moisture?
N-Carboxyanhydride (NCA) monomers possess two highly electrophilic carbonyl groups, making them extremely susceptible to nucleophilic attack.[1] Water can act as an unwanted initiator by attacking the C5 carbonyl of the NCA ring. This reaction opens the ring and, after decarboxylation, produces an amino acid, which in turn can initiate new polymer chains. This process disrupts controlled polymerization, leading to polymers with low molecular weight and broad polydispersity.[2][3][4] Many failures in NCA polymerization are attributed to inadequate NCA purification and the failure to prevent moisture contamination.[3]
Q2: What are the primary sources of moisture contamination in my experiment?
Moisture can be introduced from several sources, and identifying them is critical for a successful polymerization. The most common sources include:
Solvents: Even "anhydrous" grade solvents from commercial suppliers can contain unacceptable levels of water (often >10-20 ppm) and require further drying.
NCA Monomers: Monomers can absorb atmospheric moisture during storage or handling if not kept under strictly anhydrous conditions.[3] Some NCAs are notably hygroscopic.[5]
Initiator: The initiator solution, if not prepared and stored under inert conditions, can be a source of contamination.
Glassware: Improperly dried glassware is a frequent culprit. Water adsorbed on glass surfaces can be sufficient to interfere with the reaction.
Atmosphere: Exposure to the laboratory atmosphere, even briefly, can introduce significant amounts of moisture. Reactions should always be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[6][7][8]
Q3: How "dry" do my reagents and solvents need to be?
For achieving well-controlled polymerization with predictable molecular weights and low polydispersity, the moisture content in solvents should be reduced to the low parts-per-million (ppm) range. While there is no universal value, a common target is < 5 ppm . Some highly sensitive systems may require even lower levels (< 1 ppm). The specific tolerance can depend on the reactivity of the NCA monomer and the chosen initiator.
Q4: Can I run NCA polymerization without a glovebox?
While a glovebox provides the most secure inert environment, it is possible to perform NCA polymerization using Schlenk line techniques.[6][9] This involves using specialized glassware that can be evacuated and backfilled with an inert gas to exclude atmospheric moisture and oxygen.[6] Recently, new initiator systems, such as lithium hexamethyldisilazide (LiHMDS), have been developed that are less sensitive to moisture and can even be used in an open vessel.[7][8] However, for the highest degree of control, particularly with traditional primary amine initiators, a glovebox is strongly recommended.[10][11][12]
Troubleshooting Guide
Problem: My GPC results show a low molecular weight and/or a broad, multimodal polydispersity (PDI).
Possible Cause: Uncontrolled initiation by water or other impurities.
When water initiates polymerization, it creates new, shorter polymer chains alongside the chains grown from the intended initiator. This leads to a mixture of polymer populations, resulting in a broad or multimodal molecular weight distribution observed by Gel Permeation Chromatography (GPC).[13] Trace amounts of HCl or chloride ions in the monomer can also cause uncontrolled initiation.[14][15]
Solutions:
Verify Solvent Purity: Do not trust "anhydrous" labels on commercial solvent bottles. Dry your solvent rigorously using an appropriate method (see Protocol P1) and measure the water content using Karl Fischer titration (see Protocol P2). The moisture level should ideally be below 5 ppm.
Purify the NCA Monomer: NCA monomers should be purified, typically by recrystallization or flash chromatography, to remove impurities like unreacted amino acids, acid chlorides, or adsorbed water.[1][2][16][17] Store purified monomers in a desiccator inside a glovebox.[18]
Ensure Rigorous Inert Atmosphere: Use a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[10] If using a Schlenk line, ensure all glassware is flame-dried under vacuum immediately before use to remove adsorbed water. Perform multiple vacuum/inert gas backfill cycles.
Lower the Reaction Temperature: Conducting the polymerization at lower temperatures (e.g., 0 °C) can suppress side reactions, including those initiated by trace impurities, leading to better control.[11]
Problem: The polymerization fails to initiate or proceeds very slowly.
Possible Cause: Inhibition by acidic impurities.
Acidic impurities, such as residual HCl from the NCA synthesis, can protonate the amine initiator or the propagating chain end.[15][19] This deactivates the nucleophile, preventing it from attacking the NCA monomer and thus inhibiting or completely stopping the polymerization.[19]
Solutions:
Monomer Purification: The most critical step is to ensure the NCA monomer is free from acidic contaminants. Recrystallization is effective at removing these impurities. Washing NCA solutions with aqueous sodium bicarbonate during workup can help remove residual HCl, but the monomer must be dried rapidly and thoroughly afterward.[1] Flash column chromatography on silica gel is another powerful purification technique.[16][20]
Use of HCl Scavengers: During NCA synthesis, the use of non-nucleophilic HCl scavengers like α-pinene can prevent the formation of acid-related byproducts.[1]
Problem: The reaction mixture turns cloudy or a precipitate forms unexpectedly.
Possible Cause: Polymer insolubility or aggregation.
As the polypeptide chains grow, they may adopt secondary structures (like α-helices or β-sheets) that can lead to aggregation and precipitation, especially in less-polar solvents.[3] This can cause the polymerization to stop prematurely.[3]
Solutions:
Solvent Choice: Select a solvent that can effectively solvate both the monomer and the resulting polymer. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used, though they must be rigorously dried.
Adjust Concentration: Lowering the monomer concentration can sometimes prevent premature precipitation.
Monitor Solubility: If the polymer is known to be poorly soluble, the reaction may need to be run as a suspension or dispersion polymerization, though this can make control more challenging.
Visualization of Key Processes
Mechanism of Moisture Contamination
The diagram below illustrates the primary side reaction caused by water in amine-initiated NCA polymerization. Water acts as a competing nucleophile, leading to the formation of a primary amine that can initiate a new, uncontrolled polymer chain. This results in a bimodal distribution of polymer chain lengths.
Figure 1. Competing reaction pathways in NCA polymerization in the presence of water.
Troubleshooting Workflow for Moisture Contamination
This flowchart provides a systematic approach to diagnosing and resolving issues related to moisture in your NCA polymerization.
Solvent effects on L-Leu-NCA reaction rates and selectivity
Technical Support Center: L-Leucine-NCA Polymerization This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: L-Leucine-NCA Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of L-Leucine-N-carboxyanhydride (L-Leu-NCA).
Q1: My L-Leu-NCA polymerization is extremely slow or fails to initiate. What are the common causes?
A1: Several factors can contribute to slow or failed polymerization. The most common issues are related to impurities, the choice of solvent and initiator, and reaction temperature.
Impurity Contamination: NCA polymerization is highly sensitive to moisture and other impurities.[1] Water can act as an unwanted initiator or chain-transfer agent, while acidic impurities like hydrogen chloride (HCl), often remnants from NCA synthesis, can terminate the growing polymer chain.[2][3] Ensure your L-Leu-NCA monomer is rigorously purified, for instance, by recrystallization or flash column chromatography, and that all glassware and solvents are anhydrous.[4]
Solvent Choice: The solvent has a profound effect on reaction kinetics. Polar aprotic solvents like N,N-dimethylformamide (DMF) are common but can lead to side reactions and slower polymerization compared to less polar options.[5][6] Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM) or chloroform, can significantly accelerate polymerization through a process known as cooperative covalent polymerization (CCP).[5][7]
Initiator Reactivity: The choice of initiator is critical. While primary amines are common, their basicity can be insufficient for rapid initiation in some systems.[8] Conversely, highly basic initiators may favor the "activated monomer" mechanism, which can lead to poor control over the polymerization.[4][9]
Temperature: Lowering the reaction temperature (e.g., to 0°C) can sometimes suppress side reactions, leading to a more controlled polymerization, even though it may decrease the overall reaction rate.[4][8]
Q2: The molecular weight of my resulting poly(L-leucine) is much lower than the theoretical value, and the polydispersity index (PDI) is high (>1.2). Why is this happening?
A2: A discrepancy between theoretical and observed molecular weight, coupled with a broad PDI, points towards a lack of control over the polymerization process. This is typically caused by competing reaction mechanisms and chain termination or transfer events.
Competing Mechanisms: NCA polymerization can proceed via two main pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[8][10] The AMM, often promoted by basic initiators or impurities, can lead to uncontrolled, rapid polymerization and a broad molecular weight distribution.[10][11] The choice of solvent can influence which mechanism dominates.
Chain Termination: Acidic impurities (e.g., HCl) or electrophiles generated during NCA synthesis can react with the nucleophilic propagating chain end, terminating polymerization.[2] The solvent itself can also be a source of termination; for example, reactions with DMF can form a non-propagating formyl end-group.[6]
Monomer Purity: The presence of unreacted amino acids or their salts in the NCA monomer can interfere with the polymerization, leading to ill-defined products.[12] Rigorous purification of the L-Leu-NCA monomer is essential for achieving controlled polymerization.
Below is a logical workflow to troubleshoot common issues in L-Leu-NCA polymerization.
Fig 1. Troubleshooting workflow for L-Leu-NCA polymerization.
Q3: How does my choice of solvent impact the reaction rate and selectivity for L-Leu-NCA polymerization?
A3: Solvent selection is one of the most critical parameters influencing both the rate and control of NCA polymerization. Polarity, hydrogen-bonding capability, and the ability to solubilize the growing polymer chain all play significant roles.
Polar Aprotic Solvents (e.g., DMF, DMSO): These are traditionally used because they effectively dissolve both the NCA monomer and the resulting polypeptide.[5] However, they can participate in side reactions and generally lead to slower, conventional one-stage polymerization kinetics.[5][6]
Low-Polarity Solvents (e.g., DCM, Chloroform): These solvents can dramatically accelerate the polymerization of L-Leu-NCA.[5] This acceleration is due to a phenomenon called "cooperative covalent polymerization" (CCP), where the forming α-helical secondary structure of the polypeptide chain catalyzes the ring-opening of subsequent monomers.[5] This often results in characteristic two-stage, sigmoidal kinetics.[5] The polymerization rate in chlorinated solvents generally increases as the solvent's dielectric constant decreases.[5]
Hydrogen-Bonding Solvents (e.g., THF): Solvents with strong hydrogen-bond accepting capabilities, like tetrahydrofuran (THF), can disrupt the formation of the α-helical structure necessary for CCP.[5] Consequently, the two-stage accelerated kinetics observed in solvents like DCM are not typically seen in THF, even though it has a relatively low polarity.[5]
The following diagram illustrates the two primary mechanistic pathways in NCA polymerization, the balance of which can be influenced by solvent and initiator choice.
Fig 2. Competing pathways in L-Leu-NCA polymerization.
Data on Solvent Effects
The choice of solvent significantly alters the polymerization kinetics of NCAs. Below is a summary of observed effects for different solvent classes.
Table 1: Influence of Solvent Properties on NCA Polymerization Kinetics
Data compiled from studies on cooperative covalent polymerization (CCP) of NCAs.[5][7] The trend in chlorinated solvents indicates that lower polarity accelerates the reaction.[5]
Experimental Protocols
Protocol 1: Purification of L-Leu-NCA Monomer via Recrystallization
This protocol is a general guideline. Impurities in L-Leu-NCA are a primary cause of poorly controlled polymerizations.[4][12]
Materials:
Crude L-Leu-NCA
Anhydrous Tetrahydrofuran (THF)
Anhydrous n-hexane
Anhydrous diethyl ether
Schlenk flask and other oven-dried glassware
Inert atmosphere (Nitrogen or Argon)
Procedure:
Under an inert atmosphere, dissolve the crude L-Leu-NCA in a minimum amount of anhydrous THF at room temperature.
Once fully dissolved, add anhydrous n-hexane dropwise while stirring until the solution becomes persistently cloudy.
Gently warm the flask to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling to 0°C or -20°C to induce crystallization.
Collect the resulting crystals by filtration under an inert atmosphere.
Wash the crystals with a cold mixture of THF/hexane, followed by a wash with cold anhydrous diethyl ether to remove residual solvent.
Dry the purified L-Leu-NCA crystals under high vacuum for several hours.
Store the highly pure monomer under an inert atmosphere at -20°C.[13] The purity should be confirmed by NMR and FTIR spectroscopy.
Protocol 2: General Procedure for Amine-Initiated ROP of L-Leu-NCA in DCM
This protocol describes a typical polymerization leveraging the accelerated kinetics in a low-polarity solvent.[5]
Materials:
Purified L-Leu-NCA (see Protocol 1)
Anhydrous Dichloromethane (DCM)
Initiator stock solution (e.g., n-hexylamine in anhydrous DCM)
Anhydrous diethyl ether (for precipitation)
Schlenk flask or glovebox environment
Procedure:
In a glovebox or under an inert atmosphere, add the purified L-Leu-NCA to an oven-dried Schlenk flask.
Dissolve the NCA in anhydrous DCM to the desired monomer concentration (e.g., [M]₀ = 0.1-0.3 M).
Calculate the required volume of initiator stock solution to achieve the target monomer-to-initiator ratio ([M]₀/[I]₀), which determines the theoretical degree of polymerization.
Rapidly inject the initiator stock solution into the stirring NCA solution.
Allow the reaction to proceed at room temperature. The reaction is often rapid in DCM and may be complete in minutes to hours.[1][5] Monitor the reaction by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
Once the polymerization is complete (monomer conversion >95%), precipitate the resulting poly(L-leucine) by adding the reaction mixture to a large volume of cold, stirring diethyl ether.
Collect the white polymer precipitate by centrifugation or filtration.
Wash the polymer with additional diethyl ether and dry under vacuum to a constant weight.
Characterize the polymer by GPC/SEC (for molecular weight and PDI) and ¹H NMR (for end-group analysis and conversion).
The following diagram shows a typical experimental workflow.
Fig 3. General experimental workflow for L-Leu-NCA polymerization.
Technical Support Center: (S)-4-isobutyloxazolidine-2,5-dione (L-Leucine NCA) Synthesis
Welcome to the technical support center for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-Leucine. This resource provides researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-Leucine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to optimize reaction yields and ensure high product purity, which is critical for applications such as ring-opening polymerization (ROP) for polypeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or reaction failure in the synthesis of (S)-4-isobutyloxazolidine-2,5-dione?
A1: Low yields in L-Leucine NCA synthesis are typically linked to impurities and side reactions. The primary causes include:
Moisture Contamination: NCAs are highly sensitive to moisture, which can hydrolyze the product back to the starting amino acid or cause premature polymerization. Using anhydrous solvents and maintaining a strictly inert atmosphere is crucial.
Impure Starting Materials: The L-Leucine must be completely dry and of high purity.
HCl and Chloride Ions: In the common Fuchs-Farthing method using phosgene or its derivatives, hydrogen chloride (HCl) is a major byproduct.[1][2] Chloride ions can initiate uncontrolled polymerization of the NCA, leading to lower yields of the desired monomer.[1][2]
Side Reactions: The formation of intermediates like N-chloroformyl amino acids and 2-isocyanatoacyl chlorides can act as chain terminators in subsequent polymerizations and represent yield loss.[1][3]
Incomplete Reaction: The reaction may not have proceeded to completion. Visual inspection alone (e.g., the mixture becoming clear) can be misleading.[2]
Q2: How can I effectively monitor the reaction to ensure it has gone to completion?
A2: While traditionally, reactions were monitored visually until the amino acid suspension dissolved, this is not always reliable. A more accurate method is to take a small aliquot from the reaction, perform a mini-workup, and analyze the crude product by ¹H NMR spectroscopy to confirm the complete disappearance of the starting material.[2]
Q3: My crude product is an oil or is difficult to crystallize. What is the cause and how can I purify it?
A3: Oily products or difficulty in crystallization are strong indicators of impurities. The presence of HCl salts of unreacted amino acids or other electrophilic contaminants can interfere with the crystal lattice formation.[2] The most effective purification strategy involves two key steps:
Filtration through Celite: Dissolve the crude product in a suitable solvent (e.g., THF) and filter it through a pad of diatomaceous earth (Celite). This is highly effective for removing fine particulates and many common impurities, especially on a larger scale.[2]
Recrystallization: After filtration, concentrate the solution and recrystallize the NCA using a suitable solvent/antisolvent system, such as THF/hexane or ethyl acetate/heptane.[2] For particularly stubborn oily products, flash column chromatography over extensively dried silica gel can be employed.[4][5]
Q4: Are there safer, phosgene-free alternatives to the Fuchs-Farthing method for synthesizing L-Leucine NCA?
A4: Yes, several phosgene-free methods have been developed to enhance safety and minimize toxic byproducts. Notable alternatives include:
T3P Reagent Method: This process involves the reaction of Boc-protected L-Leucine with propylphosphonic anhydride (T3P). It is a simple, safe method that produces non-toxic, easily removable byproducts and gives the NCA in good yield and purity.[6]
Bisarylcarbonates Method: This approach uses bisarylcarbonates with electron-withdrawing substituents to react with the amino acid. These reagents are less toxic and volatile than phosgene.[7]
Photo-on-Demand Method: This novel technique uses chloroform (CHCl₃) as a phosgene precursor, which is converted to phosgene in situ via photo-irradiation under oxygen. This allows for a controlled, light-triggered synthesis.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of L-Leucine NCA.
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Yield
1. Moisture in reagents or glassware. 2. Impure L-Leucine. 3. Inactive phosgenating agent (e.g., old triphosgene). 4. Inefficient removal of HCl byproduct.
1. Thoroughly dry all glassware in an oven. Use anhydrous solvents and maintain a strict inert (N₂ or Ar) atmosphere. 2. Ensure L-Leucine is dried under vacuum before use. 3. Use a fresh or properly stored phosgenating agent. 4. Consider adding an HCl scavenger like (+)-limonene, particularly for larger-scale reactions.[9][10]
Product Fails to Crystallize
1. High levels of impurities (e.g., unreacted starting material, HCl salts). 2. Incorrect solvent system for recrystallization.
1. Purify the crude product by filtering a THF solution through a pad of Celite before attempting recrystallization.[2] 2. Perform small-scale solvent screening to find an optimal solvent/antisolvent pair (e.g., Ethyl Acetate/Hexane, THF/Heptane).
Broad Melting Point Range
The product is impure.
Recrystallize the product one or more times until a sharp melting point is achieved, corresponding to the literature value (~76-77°C). Confirm purity with ¹H NMR.
Subsequent Polymerization is Uncontrolled or Fails
The NCA monomer contains residual impurities like chloride ions or other electrophiles that either initiate unwanted polymerization or terminate growing polymer chains.[1][2]
Repurify the NCA monomer using the recommended Celite filtration and recrystallization protocol.[2] For highly sensitive polymerizations, flash chromatography may be necessary to achieve the required purity.[4][5]
Key Experimental Protocols
Protocol 1: Synthesis via Fuchs-Farthing Method (Diphosgene)
This protocol is adapted from established methods for NCA synthesis.[3]
Materials:
L-Leucine (dried under vacuum)
Anhydrous Tetrahydrofuran (THF)
Diphosgene (handle with extreme caution in a fume hood)
Anhydrous Hexane
Nitrogen or Argon gas supply
Procedure:
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
Suspend L-Leucine (1.0 eq) in anhydrous THF.
While stirring under a positive nitrogen flow, carefully add diphosgene (approx. 0.5 eq) to the suspension at room temperature.
Heat the reaction mixture to 50-60°C. The reaction can be monitored by the dissolution of the suspended amino acid and confirmed by ¹H NMR.
Once the reaction is complete (typically 2-4 hours), allow the clear solution to cool to room temperature.
Filter the solution if any particulates remain.
Concentrate the solution under reduced pressure to obtain a crude oil or solid.
Induce crystallization by adding anhydrous hexane and cooling to -20°C.
Isolate the white crystalline product by filtration, wash with cold hexane, and dry under high vacuum.
Protocol 2: Purification via Celite Filtration
This method is highly effective for removing impurities prior to final crystallization, especially for large-scale syntheses.[2]
Materials:
Crude L-Leucine NCA
Anhydrous THF
Celite (diatomaceous earth, dried in an oven)
Sintered glass funnel and filter flask
Procedure:
Prepare a filter pad by suspending oven-dried Celite in anhydrous THF and pouring it into a sintered glass funnel under vacuum to create a pad approximately 1-2 cm thick.[11]
Wash the Celite pad with additional anhydrous THF to remove any fine particles.
Dissolve the crude L-Leucine NCA in a minimal amount of anhydrous THF.
Carefully pour the NCA solution onto the Celite pad and apply vacuum.
Wash the original flask and the Celite pad with additional portions of anhydrous THF to ensure complete transfer and recovery of the product.[11]
Combine the filtrates and remove the solvent under reduced pressure to yield the purified NCA, which can then be recrystallized as described in Protocol 1.
Visualizations
Caption: General reaction pathway for L-Leucine NCA synthesis via the Fuchs-Farthing method.
Caption: A logical workflow for troubleshooting common issues in L-Leucine NCA synthesis.
Overcoming low diastereoselectivity with oxazolidinone auxiliaries
Welcome to the technical support center for overcoming low diastereoselectivity with oxazolidinone auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for overcoming low diastereoselectivity with oxazolidinone auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are oxazolidinone auxiliaries and how do they induce diastereoselectivity?
A1: Oxazolidinone auxiliaries are chiral molecules temporarily attached to a prochiral substrate to direct a chemical reaction, such as an aldol addition or alkylation, to form a specific stereoisomer. Their rigid, cyclic structure and bulky substituents create a sterically hindered environment, effectively shielding one face of the enolate. This forces the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity. The auxiliary is then cleaved and can often be recovered for reuse.
Q2: I am observing low diastereoselectivity in my Evans aldol reaction. What are the common causes?
A2: Low diastereoselectivity in Evans aldol reactions can stem from several factors:
Incomplete Z-enolate formation: The high selectivity of the Evans aldol reaction relies on the formation of the Z-enolate.[1][2] Incomplete or sloppy enolization can lead to the presence of the E-enolate, which will react to form the undesired diastereomer.
Incorrect Lewis acid or stoichiometry: Boron and titanium Lewis acids are commonly used to form chelated transition states that enhance selectivity.[3][4] Using the wrong Lewis acid or incorrect amounts can disrupt the formation of the rigid Zimmerman-Traxler transition state.[1]
Temperature fluctuations: These reactions are highly sensitive to temperature. The enolate is typically formed at -78 °C to ensure kinetic control. Allowing the temperature to rise can lead to enolate equilibration and a loss of selectivity.
Substrate effects (Acetate vs. Propionate): Acetate-derived N-acyloxazolidinones notoriously give low diastereoselectivity (often around 1:1).[5][6] This is because the absence of an α-substituent on the enolate removes a key steric interaction that disfavors one of the transition states, leading to two competing, low-energy pathways.[5][6]
Q3: Why is my diastereoselectivity low when using an N-acetyl oxazolidinone (acetate aldol)?
A3: The high diastereoselectivity observed in propionate aldol reactions is largely due to a steric clash between the α-methyl group of the enolate and the substituent on the chiral auxiliary in one of the possible Zimmerman-Traxler transition states.[5][6] This clash significantly raises the energy of that transition state, making the alternative pathway highly favored. In an acetate aldol, the α-substituent is a hydrogen, which is too small to create this disfavoring steric interaction.[5][6] Consequently, both transition states are of similar energy, leading to a mixture of diastereomers.
Q4: Can I improve the diastereoselectivity of an acetate aldol reaction?
A4: While challenging, some strategies have been developed to improve selectivity in acetate aldol reactions. One approach involves using a modified auxiliary, such as a thiazolidinethione, and switching from a boron to a tin enolate.[6] This combination promotes a more ordered transition state where the sulfur and tin remain coordinated, enforcing higher facial selectivity.[6]
Q5: What is the role of the Lewis acid (e.g., Bu₂BOTf, TiCl₄) in Evans aldol reactions?
A5: The Lewis acid plays a crucial role in both the enolization and the subsequent aldol addition. It coordinates to the carbonyl oxygen of the N-acyloxazolidinone, increasing the acidity of the α-protons and facilitating clean enolate formation. During the aldol reaction, the Lewis acid (now part of the enolate) chelates with the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered Zimmerman-Traxler transition state.[1] This chelation locks the conformation of the reacting partners, magnifying the steric influence of the chiral auxiliary and leading to high diastereoselectivity.
Q6: How do I choose between a lithium, boron, or titanium enolate for my reaction?
A6: The choice of metal enolate can significantly impact diastereoselectivity:
Lithium Enolates (e.g., using LDA or NaHMDS): Primarily used for alkylation reactions. They form a rigid chelated structure where the metal coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen.[7]
Boron Enolates (e.g., using Bu₂BOTf/NEt₃): The gold standard for "Evans-syn" aldol reactions, reliably producing the syn-aldol product with very high diastereoselectivity.[2] They form a well-defined Zimmerman-Traxler transition state.
Titanium Enolates (e.g., using TiCl₄/sparteine): Offer versatile control. Depending on the stoichiometry of the base and Lewis acid, titanium enolates can be tuned to produce either the "Evans-syn" or the "non-Evans-syn" aldol product.[3][4] This provides access to different diastereomers from the same starting material.
Troubleshooting Guide
This guide addresses specific issues that may lead to low diastereoselectivity.
Problem
Potential Cause(s)
Recommended Solution(s)
Low d.r. in Alkylation
1. Incomplete enolate formation. 2. Reaction temperature too high. 3. Non-optimal base. 4. Less reactive electrophile.
1. Ensure strictly anhydrous conditions. Use freshly distilled THF. Confirm the exact molarity of your strong base (LDA, NaHMDS). 2. Maintain temperature at -78 °C throughout enolate formation and alkylation. 3. Use NaHMDS at -78 °C or LDA at 0 °C for optimal chelation and selectivity.[7] 4. Use highly reactive electrophiles like benzylic or allylic halides. For less reactive electrophiles, consider forming a more reactive enolate (e.g., titanium).
Low d.r. in Aldol Reaction
1. Incorrect enolate geometry (E/Z mixture). 2. Non-optimal Lewis acid/base combination. 3. Aldehyde is highly enolizable. 4. Using an acetate-derived acyl oxazolidinone.
1. For "Evans-syn" products, use Bu₂BOTf and a tertiary amine base (e.g., NEt₃, DIPEA) to ensure clean Z-enolate formation.[2] 2. For high syn-selectivity, the Bu₂BOTf/NEt₃ system is highly reliable. To access non-Evans syn products, consider using TiCl₄ with specific amine stoichiometries.[3] 3. For enolizable aldehydes, consider a modified protocol, such as the magnesium halide-catalyzed anti-aldol reaction, which involves slow addition of the aldehyde.[8] 4. Expect low selectivity. Consider alternative strategies or modified auxiliaries for acetate aldol reactions.[6]
Reaction is messy or gives low yield
1. Presence of water or protic impurities. 2. Base degradation or incorrect concentration. 3. Impure reagents (aldehyde, electrophile).
1. Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. 2. Titrate strong bases like n-BuLi or LDA before use. 3. Purify aldehydes and electrophiles by distillation or chromatography before use.
Difficulty cleaving the auxiliary
1. Steric hindrance around the acyl group. 2. Using incorrect cleavage conditions for the desired product. 3. Epimerization during cleavage.
1. For highly hindered substrates, longer reaction times or slightly elevated temperatures may be needed. Monitor the reaction carefully. 2. Use LiOH/H₂O₂ for carboxylic acids, LiBH₄ for alcohols, or alkoxides for esters.[9] 3. Use milder conditions. For hydrolysis, LiOOH (from LiOH and H₂O₂) is less basic than LiOH and can reduce epimerization risk.[7]
Data Presentation
Table 1: Diastereoselectivity in Evans Propionate Aldol Reactions with Boron Enolates
Aldehyde
Lewis Acid/Base
Solvent
Temp (°C)
Diastereomeric Ratio (syn:anti)
Isobutyraldehyde
Bu₂BOTf / DIPEA
CH₂Cl₂
-78 to 0
>99:1
Benzaldehyde
Bu₂BOTf / DIPEA
CH₂Cl₂
-78 to 0
97:3
Propionaldehyde
Bu₂BOTf / NEt₃
CH₂Cl₂
-78 to 0
98:2
Table 2: Diastereoselectivity in Alkylation of N-Propionyl Oxazolidinones
Electrophile
Base
Solvent
Temp (°C)
Diastereomeric Ratio
Benzyl Bromide
LDA
THF
0
99:1
Allyl Iodide
NaHMDS
THF
-78
98:2
Methyl Iodide
NaHMDS
THF
-78
91:9
Experimental Protocols
Protocol 1: N-Acylation of Oxazolidinone
This protocol describes the attachment of a propionyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Propionic anhydride
Triethylamine (NEt₃)
4-(Dimethylamino)pyridine (DMAP)
Toluene, anhydrous
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
Anhydrous MgSO₄
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the oxazolidinone (1.0 equiv), toluene, and a catalytic amount of DMAP.
Add triethylamine (1.5 equiv) followed by the slow addition of propionic anhydride (1.2 equiv).
Heat the reaction mixture to reflux for 30-60 minutes, monitoring by TLC until the starting material is consumed.[10]
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
Slowly add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes.
Add the aldehyde (1.5 equiv) dropwise, ensuring the internal temperature does not rise significantly.
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor by TLC.
Quench the reaction at 0 °C by adding methanol, followed by pH 7 phosphate buffer and 30% hydrogen peroxide. Stir vigorously for 1 hour.
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry over anhydrous MgSO₄, filter, and concentrate.
Purify by flash column chromatography to isolate the desired syn-aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary (to Carboxylic Acid)
This protocol describes the hydrolytic cleavage of the auxiliary to yield the chiral carboxylic acid.
Materials:
N-acylated aldol or alkylation product
Tetrahydrofuran (THF)
Water
Lithium hydroxide (LiOH)
Hydrogen peroxide (30% aq.)
Sodium sulfite (Na₂SO₃)
1 M HCl
Procedure:
Dissolve the N-acylated product (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).[11]
Stir the mixture at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.
Concentrate the mixture under reduced pressure to remove the THF.
Wash the remaining aqueous solution with CH₂Cl₂ (3x) to recover the chiral auxiliary.
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
Extract the desired carboxylic acid product with ethyl acetate (3x).
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Mechanism of the Evans-syn aldol reaction.
A Comparative Analysis of (S)-4-isobutyloxazolidine-2,5-dione in Polypeptide Synthesis
In the realm of synthetic polypeptides, the choice of monomer is critical to achieving desired polymer characteristics. This guide provides a detailed comparison of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhyd...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of synthetic polypeptides, the choice of monomer is critical to achieving desired polymer characteristics. This guide provides a detailed comparison of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-leucine (Leu-NCA), with other commonly utilized NCAs in ring-opening polymerization (ROP). This document is intended for researchers, scientists, and professionals in drug development, offering insights into the performance of Leu-NCA relative to its counterparts, supported by experimental data and protocols.
Performance Comparison of NCAs
The reactivity of NCAs in ring-opening polymerization is significantly influenced by the substituent at the C4 position of the oxazolidine-2,5-dione ring, which corresponds to the side chain of the amino acid. This intrinsic reactivity dictates the rate of polymerization and can influence the properties of the resulting polypeptide.
Qualitative Reactivity
Based on conventional copolymerization experiments, a general reactivity order for several NCAs has been established. It is important to note that the exact order can be influenced by the initiator and solvent system used. However, a frequently cited reactivity series is as follows:
These series indicate that Leucine-NCA is generally less reactive than NCAs with smaller, less sterically hindered side chains like glycine and alanine. Its reactivity is also noted to be lower than that of γ-benzyl-L-glutamate-NCA. Conversely, it is more reactive than Valine-NCA, which has a bulkier side chain directly attached to the β-carbon. This trend is primarily attributed to the steric hindrance presented by the isobutyl side chain of leucine, which can impede the approach of the initiator and the propagating chain end to the carbonyl group of the NCA monomer.
Quantitative Performance Metrics
Table 1: Comparison of Polymerization Kinetics and Polypeptide Properties for Various NCAs
Note: The table is populated with qualitative and semi-quantitative data based on available literature. A direct numerical comparison of polymerization times and molecular weights under identical conditions is challenging due to variations in experimental setups across different studies.
Table 2: Reactivity Ratios in Copolymerization with γ-Benzyl-L-glutamate-NCA (M1)
The reactivity ratios indicate the preference of a propagating chain ending in a certain monomer to add the same or the other monomer. A value of r > 1 indicates a preference for adding the same monomer, while r < 1 indicates a preference for adding the other monomer. When r1r2 is close to 1, the copolymerization tends to be random.*
Experimental Protocols
To ensure reproducibility and facilitate objective comparisons, detailed experimental protocols for key analytical techniques are provided below.
Monitoring Polymerization Kinetics by FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of NCA ring-opening polymerization in real-time. The reaction progress is followed by observing the disappearance of the characteristic anhydride C=O stretching bands of the NCA monomer.
Procedure:
Calibration: Prepare a series of standard solutions of the NCA monomer in the polymerization solvent (e.g., anhydrous DMF or THF) at known concentrations.
Record the FT-IR spectrum for each standard solution. The characteristic anhydride peaks for NCAs are typically found around 1850 cm⁻¹ and 1780 cm⁻¹.
Create a calibration curve by plotting the absorbance of one of the characteristic peaks (e.g., 1850 cm⁻¹) against the monomer concentration.
Polymerization: In a flame-dried, argon-purged reaction vessel equipped with a magnetic stirrer, dissolve the desired amount of NCA monomer in the anhydrous solvent.
Inject the initiator solution (e.g., n-hexylamine in DMF) to start the polymerization.
Immediately begin recording FT-IR spectra of the reaction mixture at regular time intervals.
Data Analysis: Using the calibration curve, determine the monomer concentration at each time point from the absorbance of the chosen characteristic peak.
Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. For a living polymerization, this plot should yield a straight line, the slope of which is the apparent rate constant of polymerization (k_app).[5]
Characterization of Polypeptides by Gel Permeation Chromatography (GPC)
GPC (also known as size-exclusion chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polypeptides.
Procedure:
Sample Preparation: Dissolve the purified polypeptide sample in the GPC eluent (e.g., DMF with 0.1 M LiBr, or HFIP with 3 g/L potassium trifluoroacetate) at a concentration of 1-2 mg/mL.[6][7] Allow the sample to dissolve completely, which may take several hours.
Filter the sample solution through a 0.2 µm PTFE filter before injection.[7]
GPC Analysis:
Equilibrate the GPC system, including the columns (e.g., Styragel or PLgel), with the chosen eluent at a constant flow rate (e.g., 1.0 mL/min) and temperature.
Inject the filtered sample solution into the GPC system.
Record the chromatogram using a refractive index (RI) detector.
Calibration: Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
Data Analysis: Determine the Mn, Mw, and PDI of the polypeptide sample relative to the calibration standards using the GPC software.
Visualizations
Ring-Opening Polymerization Mechanisms
The ring-opening polymerization of NCAs can proceed through two primary mechanisms, the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM), depending on the type of initiator used.
A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of the performance of several key classes of chiral auxiliaries as alternatives to the widely used Evans' oxazolidinones, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product, all while allowing for high recovery of the auxiliary itself.[1] This guide focuses on a comparative analysis of some of the most widely used and effective chiral auxiliaries: pseudoephedrine and its derivatives, camphorsultams, and sulfur-based auxiliaries, benchmarked against the performance of Evans' oxazolidinones.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.
Pseudoephedrine amides , developed by Myers, have shown exceptional levels of diastereoselectivity in alkylation reactions, often exceeding 99:1, and are applicable to a wide range of alkyl halides.[2][3]
Evans' oxazolidinones are highly reliable and provide excellent stereocontrol, particularly with reactive electrophiles like benzyl and allyl halides.[4][5]
Camphorsultams (Oppolzer's sultam) also offer high diastereoselectivity, though they may require the use of reactivity-enhancing additives like HMPA for less reactive electrophiles.
tert-Butanesulfinamide (Ellman's auxiliary) is particularly effective for the asymmetric synthesis of chiral amines via the alkylation of sulfinylimines.[6][7][8]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
Evans' oxazolidinones are the gold standard for syn-selective aldol reactions, proceeding through a well-defined Zimmerman-Traxler transition state when using boron enolates.[1][9][10]
Sulfur-based auxiliaries , such as thiazolidinethiones, can provide complementary anti-selectivity or "non-Evans syn" products depending on the metal enolate used.
The use of tert-butanesulfinamide derived imidates under basic conditions has been shown to favor the formation of anti-aldol products with high diastereoselectivity.[11]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with multiple stereocenters.
Chiral Auxiliary
Dienophile
Diene
endo:exo Ratio
Diastereomeric Excess (d.e.)
Yield (%)
Evans' Oxazolidinone
N-acryloyl-(S)-4-benzyl-2-oxazolidinone
Cyclopentadiene
>95:5
>90%
80-90
Camphorsultam
N-acryloyl-(1S)-(-)-2,10-camphorsultam
Cyclopentadiene
>95:5
>98%
80-90
Key Insights:
Both Evans' oxazolidinones and Oppolzer's camphorsultam are highly effective in controlling the facial selectivity of the dienophile in Diels-Alder reactions, leading to high endo selectivity and diastereomeric excess.[12][13] The rigid structures of these auxiliaries effectively shield one face of the dienophile from the approaching diene.
Experimental Protocols
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The general workflow involves three main stages: attachment of the chiral auxiliary to a prochiral substrate, the key diastereoselective reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Methodologies
1. Asymmetric Alkylation using Pseudoephedrine Amide (Myers' Protocol)
This protocol describes the highly diastereoselective alkylation of a pseudoephedrine amide.
To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0 equiv.) and the (1S,2S)-pseudoephedrine propionamide (1.0 equiv.).
Add anhydrous THF and cool the suspension to -78 °C.
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv.) to diisopropylamine (2.2 equiv.) in THF at -78 °C and then warming to 0 °C for 15 minutes.
Slowly add the LDA solution to the pseudoephedrine amide suspension at -78 °C.
Warm the reaction mixture to 0 °C for 15 minutes, then briefly to room temperature for 5 minutes, and finally re-cool to 0 °C.
Add benzyl bromide (1.5 equiv.) dropwise.
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
Quench the reaction with saturated aqueous ammonium chloride solution.
Perform a standard aqueous workup and purify the product by recrystallization or chromatography.[2]
2. Asymmetric Aldol Reaction using an Evans' Oxazolidinone
This protocol details the syn-selective aldol reaction of an N-propionyl oxazolidinone.
Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add acryloyl chloride (1.1 equiv.) dropwise. Stir at room temperature until completion. Purify the N-acryloyl camphorsultam.
Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C, add Et₂AlCl (1.1 equiv.) dropwise.
Imine Formation: To a solution of (R)-tert-butanesulfinamide (1.0 equiv.) and isobutyraldehyde (1.2 equiv.) in anhydrous CH₂Cl₂, add anhydrous CuSO₄ (2.0 equiv.). Stir at room temperature until completion. Filter and concentrate to obtain the N-tert-butanesulfinylimine.[14]
Grignard Addition: To a solution of the N-tert-butanesulfinylimine (1.0 equiv.) in anhydrous THF at -48 °C, add PhMgBr (1.5 equiv.) dropwise.
Stir at -48 °C for 4-6 hours.
Quench the reaction with saturated aqueous ammonium chloride solution.
Perform a standard aqueous workup and purify the resulting sulfinamide.
Auxiliary Cleavage: Cleave the tert-butanesulfinyl group by treatment with HCl in methanol to afford the chiral primary amine hydrochloride.
Mechanistic Rationale for Stereoselectivity
The high levels of stereocontrol exerted by these auxiliaries are a consequence of forming rigid, well-defined transition states that favor the approach of the electrophile from one face of the enolate or imine.
Caption: Simplified logical flow of stereocontrol for different chiral auxiliaries.
Conclusion
While Evans' oxazolidinones remain a cornerstone of asymmetric synthesis, a variety of powerful alternatives offer distinct advantages in terms of cost, availability, and complementary stereoselectivity. Pseudoephedrine provides a highly practical and cost-effective option for asymmetric alkylations, often delivering exceptional levels of stereocontrol. Oppolzer's camphorsultam is a robust auxiliary, particularly for Diels-Alder reactions, and sulfur-based auxiliaries like thiazolidinethiones and Ellman's tert-butanesulfinamide provide access to a broad range of chiral building blocks, including anti-aldol products and chiral amines, respectively. The choice of the optimal chiral auxiliary will ultimately depend on the specific synthetic transformation, desired stereochemical outcome, and practical considerations of the research or development project.
A Comparative Guide to Validating Enantiomeric Purity in (S)-4-Isobutyloxazolidine-2,5-dione Reactions
For Researchers, Scientists, and Drug Development Professionals (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA), is a critical reagent in peptide synthesis and the creation of chi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-4-isobutyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA), is a critical reagent in peptide synthesis and the creation of chiral polymers. The stereochemical integrity of its reaction products is paramount, as different enantiomers can exhibit varied biological activities.[1] This guide provides a comparative analysis of the primary analytical methods used to validate the enantiomeric purity of compounds derived from Val-NCA, offering objective data and detailed protocols to aid in method selection.
Enantiomeric excess (ee) is a measurement of the purity of a chiral substance, indicating the degree to which a sample contains one enantiomer in greater amounts than the other.[2] A completely pure enantiomer has an ee of 100%, while a racemic mixture (equal amounts of both enantiomers) has an ee of 0%.[2][3] Accurate determination of ee is crucial for quality control and regulatory compliance in drug development.[4]
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] For derivatives of Val-NCA, polysaccharide-based CSPs are often highly effective.[5]
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (e.g., 90:10 hexane:isopropanol).[5] Mobile phase composition may need optimization to achieve baseline separation.
Sample Preparation: Dissolve the reaction product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.
Instrumentation:
Set the column temperature (e.g., 25°C).
Set the flow rate (e.g., 1.0 mL/min).
Set the UV detector to a wavelength appropriate for the analyte.
Analysis: Inject the sample and a racemic standard. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Data Presentation: HPLC Separation of a Valine Derivative
Parameter
(S)-Enantiomer
(R)-Enantiomer
Retention Time (min)
8.5
10.2
Peak Area (%)
98.5
1.5
Enantiomeric Excess (ee)
\multicolumn{2}{
c
Note: Data is representative and will vary based on the specific analyte and conditions.
Workflow for Chiral HPLC Analysis
Caption: General workflow for determining enantiomeric excess using chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers excellent resolution and sensitivity.[4] Reaction products from Val-NCA often require derivatization to increase their volatility before analysis.[6] This involves converting polar functional groups, like amines and carboxylic acids, into less polar esters and amides.
Experimental Protocol: Chiral GC
Derivatization:
Esterification: React the analyte's carboxylic acid group (e.g., with methanolic HCl).
Acylation: React the analyte's amino group with an acylating agent (e.g., trifluoroacetic anhydride) to block it.
Column Selection: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Val).[6][7]
Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane).
Instrumentation:
Set up a temperature gradient for the oven (e.g., ramp from 100°C to 220°C).
Use helium as the carrier gas.
Set injector and detector (e.g., FID or MS) temperatures.
Analysis: Inject the derivatized sample. Calculate the ee from the peak areas of the separated enantiomers.
Data Presentation: GC Separation of a Derivatized Valine Product
Parameter
Derivatized (S)-Enantiomer
Derivatized (R)-Enantiomer
Retention Time (min)
12.1
12.8
Peak Area (%)
99.2
0.8
Enantiomeric Excess (ee)
\multicolumn{2}{
c
Note: Data is representative and will vary based on the specific analyte and conditions.
Workflow for Chiral GC Analysis
Caption: General workflow for determining enantiomeric excess using chiral GC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct method that does not require chromatographic separation.[8] By adding a chiral solvating agent (CSA) to the NMR sample, transient diastereomeric complexes are formed.[9][10] This interaction can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification by integrating the distinct signals.[9]
Experimental Protocol: NMR with CSA
Reagent Selection: Choose an appropriate CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a lanthanide shift reagent.[4]
Sample Preparation:
Dissolve a precise amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquire a standard ¹H NMR spectrum of the analyte.
CSA Addition: Add a molar excess of the CSA directly to the NMR tube.
Analysis: Acquire another ¹H NMR spectrum. Identify a proton signal that is well-resolved into two peaks. The ratio of the integrals for these two peaks corresponds directly to the ratio of the enantiomers.[3]
Data Presentation: ¹H NMR Data with a Chiral Solvating Agent
Analyte Proton
Chemical Shift δ (ppm) (S)-Enantiomer
Chemical Shift δ (ppm) (R)-Enantiomer
Integral Ratio (S:R)
α-CH
4.15
4.12
99.0 : 1.0
Enantiomeric Excess (ee)
\multicolumn{3}{
c
}{98.0%}
Note: Data is representative and will vary based on the specific analyte and conditions.
Workflow for NMR Analysis with CSA
Caption: General workflow for determining enantiomeric excess using NMR with a CSA.
Method Comparison
The selection of an analytical method depends on various factors including the properties of the analyte, required accuracy, and available instrumentation.[3][4]
Parameter
Chiral HPLC
Chiral GC
NMR with CSA
Principle
Physical separation on a chiral stationary phase.[3]
Separation of volatile derivatives on a chiral stationary phase.[4]
Formation of transient diastereomeric complexes.[3]
A Guide to Chiral HPLC Analysis for Resolving Amino Acid Enantiomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of amino acid enantiomers is a critical task. High-Performance Liquid Chromatography (HPLC) stands as a leading t...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise separation and quantification of amino acid enantiomers is a critical task. High-Performance Liquid Chromatography (HPLC) stands as a leading technique for this purpose, offering a variety of analytical strategies. This guide provides a comprehensive comparison of common chiral HPLC methods, supported by experimental data, to assist in selecting the optimal approach for your specific needs.
The enantiomeric analysis of amino acids by HPLC is primarily achieved through two main strategies: direct and indirect separation. Direct methods utilize a chiral environment during the chromatographic process, either through a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). Indirect methods, on the other hand, involve the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.
Comparison of Chiral HPLC Methods
The choice between direct and indirect methods depends on several factors, including the nature of the amino acid, the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[1] Direct methods using CSPs are often favored for their simplicity as they do not require derivatization.[2]
Here is a summary of the most common approaches:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used approach for the direct enantioseparation of amino acids without derivatization.[1] The separation is based on the differential interactions between the amino acid enantiomers and a chiral selector immobilized on the stationary phase.[1]
Indirect Separation via Chiral Derivatizing Agents (CDAs): This method involves reacting the amino acid enantiomers with a chiral reagent to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated on a conventional, achiral HPLC column.[1] This approach can be particularly useful when high sensitivity is required, especially with fluorescent derivatizing agents.[1]
Direct Separation using Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the amino acid enantiomers in the mobile phase, leading to their separation on an achiral column.
Below is a diagram illustrating the general workflow for the HPLC analysis of chiral amino acids.
General workflow for the HPLC analysis of chiral amino acids.
The decision between direct and indirect methods is a critical step in method development. The following diagram illustrates the decision-making logic.
Decision-making logic for choosing a chiral HPLC method.
Performance Comparison of Chiral Stationary Phases
A variety of CSPs are commercially available for the enantioseparation of amino acids, including those based on macrocyclic glycopeptides, polysaccharides, crown ethers, and ligand-exchange mechanisms.[2] The performance of these columns can vary significantly depending on the specific amino acid and the chromatographic conditions.
Chiral Stationary Phase (CSP) Type
Commercial Name Example
Principle
Advantages
Common Mobile Phases
Macrocyclic Glycopeptide
Astec CHIROBIOTIC® T
Multiple interactions (H-bonding, ionic, steric) with the teicoplanin chiral selector.[3][4]
Broad applicability for underivatized amino acids, compatible with aqueous and organic mobile phases.[3]
Methanol/Water with acid/base modifiers (e.g., formic acid).[1]
Polysaccharide-Based
Chiralpak® IA/AD-H, Lux® Amylose-1
Chiral recognition by helical polymer structures of cellulose or amylose derivatives.[5]
High enantioselectivity for a wide range of compounds, including derivatized amino acids.[5][6]
Normal phase (e.g., Hexane/Ethanol) or Reversed-phase (e.g., Acetonitrile/Water).[6]
Crown Ether
ChiroSil®, CROWNPAK® CR-I(+)
Inclusion complex formation between the crown ether cavity and the primary amino group of the amino acid.[7][8]
Excellent for separating primary amino acids, can invert elution order with different column conformations.[7]
Aqueous acidic mobile phases (e.g., perchloric acid solution).
Ligand Exchange
Astec CLC-D/L
Formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte, a chiral ligand on the CSP, and the metal ion.[4]
Can separate underivatized amino acids, elution order can be reversed by using D- or L-form of the ligand.[4]
Aqueous solutions containing a metal salt (e.g., CuSO₄).[4]
Zwitterionic
CHIRALPAK® ZWIX(+)
Zwitterionic ion-exchange and hydrogen bonding interactions.
Effective for both free and N-protected amino acids.[4]
Polar organic solvents with acid and base additives.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are example protocols for some of the discussed methods.
Protocol 1: Direct Separation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP
This protocol is based on the use of an Astec CHIROBIOTIC® T column for the separation of underivatized amino acids.[1][3]
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.[1]
Mobile Phase: A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.[1]
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 254 nm or Mass Spectrometry (MS).
Sample Preparation: Dissolve the amino acid standard or sample in the mobile phase.
Protocol 2: Indirect Separation of Amino Acids via Derivatization with Marfey's Reagent (FDAA)
This protocol outlines the general procedure for derivatizing amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) followed by reversed-phase HPLC analysis.[1]
Derivatization Procedure:
Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.[1]
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[1]
Incubate the mixture at 40 °C for 1 hour in the dark.[1]
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[1]
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]
HPLC Conditions:
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
Protocol 3: Indirect Separation using o-Phthalaldehyde (OPA) and a Chiral Thiol
This method uses pre-column derivatization with o-phthalaldehyde (OPA) and N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) for the determination of amino acid enantiomers.[9]
Derivatization: Amino acids are rapidly derivatized at room temperature with OPA and Boc-D-Cys.[9]
Detection: Fluorescence with excitation at 344 nm and emission at 443 nm.[9]
Conclusion
The selection of an appropriate chiral HPLC method for amino acid analysis is a multifaceted decision that requires consideration of the analytical goals, sample properties, and available resources. Direct analysis on chiral stationary phases, particularly with macrocyclic glycopeptide and crown ether-based columns, offers a straightforward and robust approach for underivatized amino acids. Indirect methods involving derivatization provide an excellent alternative, especially when high sensitivity is paramount or a dedicated chiral column is not available. By understanding the principles and practical aspects of these different methodologies, researchers can confidently select and implement the most suitable strategy for their specific analytical challenges in the field of chiral amino acid analysis.
Spectroscopic Analysis of (S)-4-Isobutyloxazolidine-2,5-dione Polymerization: A Comparative Guide
A detailed examination of the ring-opening polymerization of valine N-carboxyanhydride to form poly(L-valine), this guide offers a comparative analysis of polymerization methods and the corresponding spectroscopic charac...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the ring-opening polymerization of valine N-carboxyanhydride to form poly(L-valine), this guide offers a comparative analysis of polymerization methods and the corresponding spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the synthesis of polypeptides derived from bulky amino acids.
The synthesis of well-defined polypeptides is of paramount importance in the development of advanced biomaterials and therapeutics. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a principal method for producing these polymers. This guide focuses on the polymerization of (S)-4-isobutyloxazolidine-2,5-dione, the NCA derived from L-valine, to yield poly(L-valine). Due to the steric hindrance of the isobutyl side chain, the polymerization of valine NCA presents unique challenges and necessitates a careful selection of initiation methods to achieve controlled polymer growth.
This guide provides a comparative overview of two primary initiation methods for the ROP of valine NCA: the conventional primary amine-initiated polymerization and the more contemporary hexamethyldisilazane (HMDS)-mediated polymerization. We present detailed experimental protocols for both methods and a comprehensive spectroscopic analysis of the resulting poly(L-valine) using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Comparison of Polymerization Methods
The choice of initiator plays a critical role in the ROP of NCAs, influencing the reaction kinetics, control over molecular weight, and the dispersity of the final polymer. For sterically hindered monomers like valine NCA, conventional primary amine initiators can lead to slower reaction rates and broader molecular weight distributions. In contrast, alternative initiators like hexamethyldisilazane (HMDS) have been shown to offer better control over the polymerization process.[1]
Polymerization Method
Initiator
Key Advantages
Key Disadvantages
Conventional ROP
Primary Amine (e.g., n-hexylamine)
Simple to implement, readily available initiators.
Slower polymerization rates for bulky NCAs, potential for side reactions leading to broader molecular weight distribution.
HMDS-Mediated ROP
Hexamethyldisilazane (HMDS)
Faster and more controlled polymerization, leads to polypeptides with predictable molecular weights and narrow molecular weight distributions.[1]
Requires handling of moisture-sensitive reagents.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the successful polymerization of valine NCA and for characterizing the structure of the resulting poly(L-valine).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the monomer and the resulting polymer. The disappearance of monomer-specific signals and the appearance of polymer-specific resonances confirm the conversion.
Table 1: ¹H NMR Spectral Data for L-Valine Monomer and Poly(L-valine)
Assignment
L-Valine Monomer (in D₂O) Chemical Shift (ppm)
Poly(L-valine) Chemical Shift (ppm)
α-CH
3.60
~4.0-4.3 (broad)
β-CH
2.27
~2.1-2.3 (broad)
γ-CH₃
1.04, 0.99
~0.9-1.1 (broad)
Note: The chemical shifts for poly(L-valine) are approximate and can vary depending on the solvent, polymer chain length, and conformation.
Table 2: ¹³C NMR Spectral Data for L-Valine Monomer and Poly(L-valine)
Note: The chemical shifts for poly(L-valine) are approximate and can vary depending on the solvent and polymer conformation.
Infrared (IR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the key functional groups present in the monomer and polymer. The characteristic anhydride stretches in the NCA monomer are replaced by the amide I and amide II bands in the polypeptide, providing clear evidence of polymerization.
Table 3: FTIR Spectral Data for Valine NCA and Poly(L-valine)
Assignment
Valine NCA (cm⁻¹)
Poly(L-valine) (cm⁻¹)
N-H Stretch
~3200-3400
~3280-3300 (Amide A)
C=O Stretch (Anhydride)
~1850 and ~1780
-
C=O Stretch (Amide I)
-
~1630-1660
N-H Bend (Amide II)
-
~1520-1550
Note: The exact positions of the amide bands in poly(L-valine) are sensitive to the polymer's secondary structure (α-helix vs. β-sheet).
Experimental Protocols
Synthesis of (S)-4-Isobutyloxazolidine-2,5-dione (Valine NCA)
The synthesis of valine NCA from L-valine is typically achieved using phosgene or a phosgene equivalent like triphosgene. The Fuchs-Farthing method is a commonly employed procedure.[3]
Dissolve a predetermined amount of valine NCA in anhydrous DMF in a glovebox or under an inert atmosphere.
Add a calculated amount of n-hexylamine (as a stock solution in DMF) to initiate the polymerization. The monomer-to-initiator ratio will determine the target degree of polymerization.
Allow the reaction to stir at room temperature for a specified time (e.g., 24-72 hours).
Precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.
Collect the precipitated poly(L-valine) by filtration, wash with the non-solvent, and dry under vacuum.
Method 2: Hexamethyldisilazane (HMDS)-Mediated Ring-Opening Polymerization of Valine NCA
In a glovebox, dissolve valine NCA in anhydrous DMF.
Add a calculated amount of HMDS to the NCA solution.
The polymerization is typically much faster than with primary amines and can be monitored by the disappearance of the monomer by IR spectroscopy.
Once the polymerization is complete, precipitate the poly(L-valine) in a non-solvent like diethyl ether.
Isolate the polymer by filtration, wash, and dry under vacuum.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from the monomer to the characterization of the resulting polymer.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of poly(L-valine).
Logical Pathway for Polymerization Initiation
The initiation of the ring-opening polymerization of NCAs can proceed through different mechanisms depending on the initiator used. The diagram below illustrates the simplified logical relationship between the choice of initiator and the resulting polymerization characteristics.
Caption: Logical pathway for NCA polymerization based on initiator selection.
A Researcher's Guide to Chiral Synthons: Benchmarking (S)-4-Isobutyloxazolidine-2,5-dione
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to introduce chirality is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, temporarily...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to introduce chirality is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, offer a robust and reliable strategy to control the stereochemical outcome of a reaction. This guide provides a comprehensive benchmark of (S)-4-isobutyloxazolidine-2,5-dione against other widely used chiral synthons, namely Evans' oxazolidinones and Oppolzer's camphorsultam. By presenting comparative performance data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the necessary information to make informed decisions in the selection of chiral auxiliaries for their synthetic endeavors.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity and provide excellent chemical yields in key stereocenter-forming reactions, such as alkylations and aldol additions. The following tables summarize the performance of established chiral auxiliaries in these transformations, providing a benchmark against which (S)-4-isobutyloxazolidine-2,5-dione can be assessed. While specific peer-reviewed data for (S)-4-isobutyloxazolidine-2,5-dione is not as extensively documented as for the more established auxiliaries, its structural similarity to Evans' auxiliaries, derived from valine, suggests it would exhibit comparable performance. The isobutyl group is expected to provide a high degree of steric hindrance to direct the approach of electrophiles.
Table 1: Asymmetric Alkylation of N-Acyl Chiral Auxiliaries
Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. The following section provides representative protocols for the key steps in an asymmetric synthesis campaign using an oxazolidinone-based auxiliary like (S)-4-isobutyloxazolidine-2,5-dione.
Protocol 1: N-Acylation of the Chiral Auxiliary
Objective: To attach the desired acyl group to the chiral auxiliary, preparing the substrate for the stereoselective reaction.
Materials:
(S)-4-isobutyloxazolidine-2,5-dione
Acyl chloride (e.g., propionyl chloride)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous MgCl₂ or LiCl (optional, for improved acylation)
Saturated aqueous NH₄Cl solution
Brine
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Procedure:
To a solution of (S)-4-isobutyloxazolidine-2,5-dione (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq).
The acyl chloride (1.2 eq) is added dropwise to the stirred solution.
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
The organic layer is separated, and the aqueous layer is extracted with DCM.
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by silica gel column chromatography to afford the N-acyl-(S)-4-isobutyloxazolidine-2,5-dione.
Protocol 2: Diastereoselective Alkylation of the N-Acyl Auxiliary
Objective: To create a new stereocenter via the alkylation of the enolate derived from the N-acyl chiral auxiliary.
Materials:
N-Acyl-(S)-4-isobutyloxazolidine-2,5-dione
Anhydrous Tetrahydrofuran (THF)
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) solution
Alkyl halide (e.g., benzyl bromide)
Saturated aqueous NH₄Cl solution
Ethyl acetate
Brine
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Procedure:
A solution of the N-acyl-(S)-4-isobutyloxazolidine-2,5-dione (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
A solution of LDA (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
The alkyl halide (1.2 eq) is added dropwise to the enolate solution.
The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature and stirred until completion (monitored by TLC).
The reaction is quenched at 0 °C with saturated aqueous NH₄Cl solution.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
The crude product is purified by silica gel column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.
Lithium hydroxide (LiOH) or Lithium borohydride (LiBH₄)
Hydrogen peroxide (for LiOH cleavage)
Saturated aqueous NaHCO₃ solution
Diethyl ether or Ethyl acetate
Anhydrous Na₂SO₄ or MgSO₄
Procedure for Hydrolytic Cleavage (to the carboxylic acid):
The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C.
An aqueous solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) is added dropwise.
The reaction is stirred at 0 °C for 1-2 hours, then at room temperature until completion (monitored by TLC).
The reaction is quenched with an aqueous solution of sodium sulfite.
The THF is removed under reduced pressure, and the aqueous residue is acidified with dilute HCl and extracted with ethyl acetate.
The organic layer is washed with brine, dried, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Procedure for Reductive Cleavage (to the primary alcohol):
The alkylated product (1.0 eq) is dissolved in anhydrous diethyl ether or THF and cooled to 0 °C.
Lithium borohydride (2.0 eq) is added portion-wise.
The reaction is stirred at 0 °C for 1-2 hours, then at room temperature until completion (monitored by TLC).
The reaction is carefully quenched with saturated aqueous NaHCO₃ solution.
The mixture is extracted with diethyl ether, and the organic layer is dried and concentrated.
The crude product is purified to yield the chiral primary alcohol.
Visualizing the Asymmetric Synthesis Workflow
The following diagrams illustrate the logical workflow of an asymmetric synthesis using a chiral auxiliary and the generally accepted mechanism for stereocontrol in the alkylation of an N-acyl oxazolidinone.
Validation
A Comparative Guide to the Synthesis of Poly-L-Leucine: A Cost-Benefit Analysis of L-leucine NCA Polymerization versus Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of synthesis methodology for polypeptides is a critical decision that impacts project timelines, costs, and the quality of the final product. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of synthesis methodology for polypeptides is a critical decision that impacts project timelines, costs, and the quality of the final product. This guide provides an objective comparison of two primary methods for the synthesis of poly-L-leucine: the ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (NCA) and traditional solid-phase peptide synthesis (SPPS).
This analysis delves into the cost-effectiveness, performance, and experimental considerations of each technique, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and development needs.
At a Glance: Key Differences
Feature
L-leucine NCA Ring-Opening Polymerization
Solid-Phase Peptide Synthesis (SPPS)
Principle
Polymerization of a cyclic monomer (NCA) initiated to form a polypeptide chain.
Stepwise addition of amino acids to a growing peptide chain on a solid support.
Speed
Generally faster for producing long polypeptide chains.
Can be time-consuming for long sequences due to multiple cycles of coupling and deprotection.
Scalability
Well-suited for large-scale production of homopolymers.
More amenable to the synthesis of small to medium-sized peptides with defined sequences.
Sequence Control
Primarily used for homopolymers or simple block copolymers. Precise sequence control is challenging.
Allows for precise, residue-by-residue control of the amino acid sequence.
Purification
Can be challenging due to the potential for a broader molecular weight distribution and side products.
Generally more straightforward as excess reagents and byproducts are washed away at each step.
Cost
Potentially more cost-effective for bulk production of simple polypeptides due to fewer steps and cheaper reagents in the polymerization stage.
Can be more expensive for longer peptides due to the high cost of protected amino acids and coupling reagents.
Cost Analysis: A Quantitative Comparison
To provide a tangible comparison, the following table outlines the estimated reagent costs for the synthesis of a hypothetical 20-mer of poly-L-leucine using both L-leucine NCA polymerization and SPPS. Prices are based on commercially available research-grade chemicals and may vary depending on the supplier and purity.
Table 1: Estimated Reagent Cost Comparison for the Synthesis of a Poly-L-Leucine 20-mer
Reagent
L-leucine NCA ROP (per gram of polymer)
SPPS (per gram of polymer)
L-leucine
~$0.50
-
Triphosgene
~$5.00
-
Anhydrous Tetrahydrofuran (THF)
~$0.20/mL
~$0.20/mL
Anhydrous Ethyl Acetate
~$0.15/mL
~$0.15/mL
Hexane
~$0.10/mL
~$0.10/mL
Initiator (e.g., Benzylamine)
<$0.01
-
Fmoc-L-leucine
-
~$15.00/g
HBTU (Coupling Reagent)
-
~$20.00/g
HOBt (Coupling Reagent)
-
~$5.00/g
Piperidine
-
~$0.10/mL
Trifluoroacetic Acid (TFA)
-
~$0.50/mL
Rink Amide Resin
-
~$30.00/g
Estimated Total Reagent Cost
Lower
Significantly Higher
Note: This is a simplified model and does not account for solvent waste disposal, labor, or equipment costs.
Performance and Efficiency
The performance of each method can be evaluated based on yield, purity, and the molecular weight control of the resulting polypeptide.
Table 2: Performance Metrics of Polymerization Methods
Cumulative yield for a 20-mer can range from 60-80%, highly dependent on the efficiency of each coupling and deprotection step.
Purity
Can be high, but may require more extensive purification to remove low molecular weight oligomers or byproducts.
Generally high purity of the crude product due to the washing steps removing excess reagents.
Molecular Weight Control
Can produce polymers with a defined average molecular weight, but often with a broader molecular weight distribution (polydispersity index > 1.1).
Precise control over the exact molecular weight, resulting in a monodisperse product.
Side Reactions
Susceptible to side reactions initiated by impurities (e.g., water), which can affect the polymerization process and the final product characteristics.[2]
Side reactions such as racemization and incomplete coupling/deprotection can occur, leading to deletion or truncated sequences.
Experimental Protocols
To provide a practical understanding of the two methodologies, detailed experimental protocols are outlined below.
Synthesis of L-leucine NCA and Ring-Opening Polymerization
The synthesis of poly-L-leucine via the NCA method is a two-step process: first, the synthesis of the L-leucine N-carboxyanhydride monomer, followed by its ring-opening polymerization.
Step 1: Synthesis of L-leucine N-carboxyanhydride (NCA) using Triphosgene
Materials:
L-leucine (dried under vacuum)
Triphosgene
Anhydrous Tetrahydrofuran (THF)
Anhydrous Ethyl Acetate
Anhydrous Hexane
Round-bottom flask with a magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend L-leucine (1 equivalent) in anhydrous THF.
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
Slowly add the triphosgene solution to the L-leucine suspension at room temperature with vigorous stirring.
The reaction mixture is typically stirred at 40-50°C for 2-4 hours until the solution becomes clear. The reaction progress can be monitored by the disappearance of the solid L-leucine.
Once the reaction is complete, the solvent is removed under reduced pressure.
The crude L-leucine NCA is redissolved in a minimal amount of anhydrous ethyl acetate and precipitated by the addition of anhydrous hexane.
The white crystalline product is collected by filtration, washed with hexane, and dried under vacuum. The purified L-leucine NCA should be stored at -20°C under an inert atmosphere.
Step 2: Ring-Opening Polymerization of L-leucine NCA
Materials:
L-leucine NCA
Anhydrous N,N-Dimethylformamide (DMF)
Initiator (e.g., Benzylamine solution in anhydrous DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the desired amount of L-leucine NCA in anhydrous DMF.
Calculate the required amount of initiator solution to achieve the target degree of polymerization (DP). For a DP of 20, the monomer to initiator ratio ([M]/[I]) would be 20:1.
Add the initiator solution to the L-leucine NCA solution with stirring.
The polymerization is typically allowed to proceed at room temperature for 24-72 hours.
The resulting poly-L-leucine is precipitated by adding the reaction mixture to a non-solvent such as diethyl ether or water.
The polymer is collected by centrifugation or filtration, washed with the non-solvent, and dried under vacuum.
Solid-Phase Peptide Synthesis (SPPS) of a Poly-L-Leucine 20-mer
This protocol describes a standard Fmoc/tBu-based solid-phase peptide synthesis.
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.
Washing: Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling:
In a separate vessel, pre-activate Fmoc-L-leucine (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
Add DIPEA (6 equivalents) to the activation mixture.
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
Washing: Wash the resin thoroughly with DMF and DCM.
Repeat: Repeat steps 2-5 for the subsequent 19 L-leucine residues.
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both synthesis methods.
Fig. 1: Experimental workflow for Poly-L-leucine synthesis via L-leucine NCA.
Fig. 2: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Logical Relationships
The decision-making process for choosing a synthesis method can be visualized as a logical flow, considering key project requirements.
Fig. 3: Decision-making pathway for selecting a synthesis method.
Conclusion: Making the Right Choice
The choice between L-leucine NCA polymerization and SPPS is not a matter of one method being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis.
L-leucine NCA polymerization emerges as a powerful and potentially more economical option for the bulk production of poly-L-leucine and other simple homopolypeptides. Its primary advantages lie in the speed of polymerization for generating long chains and the lower cost of the monomer and reagents involved in the polymerization step. However, the initial synthesis and purification of the NCA monomer require careful execution to ensure high purity, which is critical for a successful and controlled polymerization. This method is less suitable for the synthesis of peptides with specific, complex sequences.
Solid-Phase Peptide Synthesis (SPPS) , on the other hand, offers unparalleled control over the amino acid sequence, making it the method of choice for producing peptides with defined structures and functionalities. While generally more expensive, especially for longer peptides, due to the cost of protected amino acids and coupling reagents, the ease of purification and the high purity of the final product often justify the investment for research and therapeutic applications where sequence fidelity is paramount.
Ultimately, researchers and drug development professionals must weigh the importance of sequence specificity, scale of production, project budget, and available expertise when selecting the most appropriate synthetic route for their poly-L-leucine requirements. This guide provides the foundational data and protocols to make an informed decision, enabling the efficient and successful synthesis of desired polypeptide structures.
A Comparative Guide to Asymmetric Synthesis Methods Using Oxazolidinone Derivatives
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal of techniques for achieving stereocontrol, the use of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal of techniques for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable strategy. Oxazolidinone derivatives, particularly the Evans' auxiliaries, have established themselves as highly effective tools for asymmetric synthesis, enabling the predictable and high-yielding formation of stereogenic centers.
This guide provides an objective comparison of asymmetric synthesis methods employing oxazolidinone derivatives, with a focus on their performance in key carbon-carbon bond-forming reactions. Supported by experimental data, detailed protocols, and mechanistic visualizations, this document aims to inform the selection of appropriate chiral auxiliaries and reaction conditions to achieve desired stereochemical outcomes. Chiral auxiliaries are reliable compounds with well-established configurations that guide the synthesis of a large number of enantiomerically pure compounds in a time-efficient manner.[1][2][3] Consequently, their use is often considered a method of choice in the early stages of drug discovery.[1]
Performance in Asymmetric Reactions: A Quantitative Comparison
The efficacy of a chiral auxiliary is primarily judged by the degree of stereocontrol it exerts in asymmetric transformations, which is typically quantified by diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside the chemical yield of the reaction.[4] Evans' oxazolidinones are renowned for their ability to deliver high levels of diastereoselectivity in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[5]
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for constructing α-chiral carbonyl compounds. The choice of the chiral auxiliary significantly influences the diastereoselectivity of this transformation.[3][6] The bulky substituent at the 4-position of the oxazolidinone sterically shields one face of the enolate, directing the incoming electrophile to the opposite face, which results in a high diastereomeric excess.[4]
Chiral Auxiliary
Substrate
Electrophile
Diastereomeric Ratio (d.r.)
Yield (%)
(S)-4-benzyl-2-oxazolidinone
N-propionyl
Allyl iodide
98:2
High
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
N-propionyl
Benzyl bromide
>99:1
95
(S)-4-isopropyl-2-oxazolidinone
N-acetyl
Methyl iodide
>95:5
85
Table 1: Performance of various oxazolidinone auxiliaries in asymmetric alkylation reactions.
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[6] The use of oxazolidinone auxiliaries, particularly in boron-mediated aldol reactions, consistently yields syn-aldol products with high diastereoselectivity.[4][7] This high syn-selectivity is explained by the Zimmerman-Traxler model, where the boron enolate forms a rigid six-membered chair-like transition state.[6] The substituent on the auxiliary directs the approach of the aldehyde from the less hindered face.[6]
Chiral Auxiliary
Aldehyde
Diastereomeric Ratio (syn:anti)
Yield (%)
(4R)-4-isopropyl-2-oxazolidinone
Isobutyraldehyde
>99:1
80
(4R)-4-isopropyl-2-oxazolidinone
Benzaldehyde
>99:1
95
(4S)-4-benzyl-2-oxazolidinone
Propionaldehyde
>97:3
88
Table 2: Performance of oxazolidinone auxiliaries in asymmetric aldol reactions.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these asymmetric synthesis strategies. Below are representative protocols for the key steps involved.
Acylation of the Chiral Auxiliary
The first step involves the attachment of an acyl group to the nitrogen of the oxazolidinone auxiliary.
Materials:
(4S)-4-benzyl-2-oxazolidinone
Propionyl chloride
Triethylamine (Et3N)
Tetrahydrofuran (THF), anhydrous
Procedure:
Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 eq) dropwise to the solution.
Slowly add propionyl chloride (1.1 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.[8][9]
Diastereoselective Alkylation
This protocol describes a typical diastereoselective alkylation of an N-acyl oxazolidinone.
Materials:
N-propionyl-(4S)-4-benzyl-2-oxazolidinone
Sodium bis(trimethylsilyl)amide (NaHMDS)
Allyl iodide
Tetrahydrofuran (THF), anhydrous
Procedure:
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add NaHMDS (1.1 eq, as a solution in THF) dropwise to the reaction mixture to form the sodium enolate. Stir for 30 minutes at -78 °C.
Add allyl iodide (1.2 eq) dropwise to the enolate solution.
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product by flash column chromatography to separate the diastereomers and obtain the desired product. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.[8][9][10]
Boron-Mediated Asymmetric Aldol Addition
This protocol outlines a typical boron-mediated aldol reaction to achieve high syn-diastereoselectivity.[4]
Materials:
N-propionyl-(4R)-4-isopropyl-2-oxazolidinone
Dibutylboron triflate (Bu2BOTf)
Diisopropylethylamine (DIPEA)
Isobutyraldehyde
Dichloromethane (DCM), anhydrous
Procedure:
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.[4]
Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).[4]
Stir the mixture at this temperature for 30-60 minutes to facilitate the formation of the Z-boron enolate.[4]
Add isobutyraldehyde (1.5 eq) dropwise to the reaction mixture.
Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
Quench the reaction by adding a phosphate buffer solution (pH 7), followed by methanol and hydrogen peroxide.
Stir the mixture vigorously for 1 hour.
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
After the desired stereocenter has been created, the chiral auxiliary is typically removed to yield the chiral product.
Materials:
Alkylated or aldol product
Lithium hydroxide (LiOH)
Hydrogen peroxide (H2O2)
Tetrahydrofuran (THF)/Water mixture
Procedure:
Dissolve the purified product in a mixture of THF and water (typically 3:1 or 4:1).
Cool the solution to 0 °C.
Add an aqueous solution of lithium hydroxide (e.g., 0.8 M) and 30% hydrogen peroxide.
Stir the reaction at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the aqueous layer or by chromatography.
Dry the organic layer, concentrate, and purify the resulting chiral carboxylic acid or alcohol.[8][9][10]
Mechanistic Visualization
The high degree of stereocontrol exerted by oxazolidinone auxiliaries is a direct result of the well-defined transition states they promote. The following diagrams, generated using the DOT language, illustrate the key mechanistic principles.
Caption: Experimental workflow for asymmetric alkylation using an oxazolidinone auxiliary.
A Comparative Guide to Initiators for N-Carboxyanhydride (NCA) Polymerization
For Researchers, Scientists, and Drug Development Professionals The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides, which are critical comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides, which are critical components in drug delivery, tissue engineering, and various biomedical applications. The choice of initiator is paramount as it dictates the polymerization kinetics, control over molar mass and dispersity, and the overall success of the synthesis. This guide provides an objective comparison of the efficacy of different initiators for NCA polymerization, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal initiation strategy for their specific needs.
Comparison of Initiator Performance
The selection of an initiator significantly impacts key polymerization parameters. The following table summarizes the performance of common initiator classes for the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA) as a representative monomer.
Initiator Class
Initiator Example
Monomer/Initiator Ratio ([M]/[I])
Time
Conversion (%)
Mₙ (kDa)
PDI (Mₙ/Mₙ)
Key Advantages
Key Disadvantages
Primary Amines
n-Hexylamine
120
4.5 h
98
32.3
1.17
Well-understood, versatile
Slow reaction rates, sensitive to moisture, potential for side reactions[1]
Strong Bases
LiHMDS
100
< 5 min
>99
-
1.08-1.28
Extremely rapid, can be performed in an open vessel, suitable for high molecular weight polypeptides[2][3]
Highly reactive, requires careful control of stoichiometry
Organocatalysts
1,3-Bis-HFAB/DMEA
120
< 10 min
>99
28.1
1.12
Metal-free, fast and controlled, low polydispersity[1]
Catalyst may need to be synthesized
Organocatalysts
DMAPPCl/n-Hexylamine
50
40 min
>99
11.2-13.2
1.04-1.17
Fast and controlled, narrow dispersity, recyclable catalyst[4]
Catalyst synthesis required
Transition Metal Complexes
(bipy)Ni(COD)
-
-
-
-
< 1.2
Controlled polymerization of a wide range of NCAs, predictable molecular weights[5]
Potential for metal contamination in the final product
Mechanistic Pathways and Experimental Workflows
The mechanism of NCA polymerization is highly dependent on the initiator used. The two primary pathways are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). Understanding these pathways is crucial for controlling the polymerization and achieving desired polypeptide characteristics.
Caption: Comparison of Normal Amine and Activated Monomer polymerization mechanisms.
A typical experimental workflow for NCA polymerization involves several key steps, from monomer synthesis and purification to the polymerization reaction and subsequent characterization of the resulting polypeptide.
Caption: General experimental workflow for polypeptide synthesis via NCA polymerization.
This protocol describes a typical polymerization of an NCA using a primary amine initiator, which generally proceeds via the Normal Amine Mechanism.[1]
Materials:
NCA monomer (e.g., γ-benzyl-L-glutamate-NCA)
n-Hexylamine (initiator)
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
Anhydrous diethyl ether or methanol (for precipitation)
Schlenk flask or glovebox
Magnetic stirrer
Procedure:
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of NCA monomer in anhydrous DMF or DCM in a Schlenk flask equipped with a magnetic stir bar. The concentration of the NCA is typically in the range of 1-5% (w/v).
Calculate the required amount of n-hexylamine initiator based on the desired monomer-to-initiator ratio (e.g., [M]/[I] = 120).
Add the n-hexylamine to the stirring NCA solution.
Allow the reaction to proceed at room temperature for the required time (e.g., 4.5 hours). The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the anhydride peaks around 1850 and 1790 cm⁻¹.
After the desired conversion is reached, precipitate the polypeptide by adding the reaction mixture to a non-solvent such as diethyl ether or methanol.
Collect the precipitated polymer by filtration or centrifugation.
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
Dry the final polypeptide product under vacuum to a constant weight.
Strong Base Initiated Polymerization (LiHMDS) in an Open Vessel
This protocol outlines a rapid polymerization method using a strong base initiator, which can be conveniently performed outside of a glovebox.[6][7]
Materials:
NCA monomer
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)
Anhydrous solvent (e.g., THF, DMF)
Anhydrous diethyl ether or methanol
Vial with a magnetic stir bar
Procedure:
Dissolve the NCA monomer in the chosen anhydrous solvent in a vial equipped with a magnetic stir bar.
Calculate the volume of LiHMDS solution needed for the desired monomer-to-initiator ratio.
Rapidly inject the LiHMDS solution into the vigorously stirring NCA solution. The polymerization is typically very fast and can be complete within minutes.
Quench the polymerization by adding a proton source, such as methanol or a small amount of acid.
Precipitate the polypeptide by adding the reaction mixture to a large excess of a non-solvent like diethyl ether.
Isolate the polymer by filtration or centrifugation.
Inside a glovebox, prepare a stock solution of the catalyst (1,3-Bis-HFAB) and the initiator (DMEA) in anhydrous DCM.
In a separate vial, dissolve the NCA monomer in anhydrous DCM.
Add the catalyst/initiator solution to the NCA monomer solution while stirring.
Allow the polymerization to proceed at room temperature. The reaction is typically complete in under 10 minutes.
Monitor the reaction by in-situ FTIR by following the disappearance of the NCA anhydride bands.
Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture to cold diethyl ether.
Collect the polymer by filtration.
Wash the product with diethyl ether and dry under vacuum.
This guide provides a foundational understanding of the various initiators available for NCA polymerization. The choice of initiator should be carefully considered based on the desired polypeptide characteristics, required reaction conditions, and the specific research application. For more in-depth information, researchers are encouraged to consult the cited literature.
Proper Disposal of (S)-4-isobutyloxazolidine-2,5-dione: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-4-isobutyloxazolidine-2,5-dione, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
(S)-4-isobutyloxazolidine-2,5-dione is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Hazard Classification
GHS Hazard Statement
Signal Word
Pictogram
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Warning
Acute Toxicity, Dermal (Category 4)
H312: Harmful in contact with skin
Warning
Acute Toxicity, Inhalation (Category 4)
H332: Harmful if inhaled
Warning
Data sourced from the (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE Safety Data Sheet.[1]
Personal Protective Equipment (PPE): Before handling (S)-4-isobutyloxazolidine-2,5-dione for any purpose, including disposal, the following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of (S)-4-isobutyloxazolidine-2,5-dione. Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.
1. Waste Segregation and Collection:
Designated Waste Container: Collect waste (S)-4-isobutyloxazolidine-2,5-dione in a designated, properly labeled hazardous waste container.
Solid Waste: For the pure compound or mixtures with other solids, use a container designated for non-halogenated organic solid waste.
Liquid Waste: If dissolved in a solvent, collect in a container for non-halogenated organic liquid waste.
Avoid Mixing: Do not mix with incompatible waste streams.
2. Labeling the Waste Container:
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(S)-4-isobutyloxazolidine-2,5-dione".
Hazard Communication: Affix the appropriate hazard pictograms (as shown in the table above).
Contact Information: Include the name of the principal investigator or lab manager and the date the waste was first added to the container.
3. Storage of Chemical Waste:
Secure Location: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
4. Arranging for Final Disposal:
Contact Environmental Health and Safety (EHS): When the waste container is full, or if it has been in storage for a prolonged period (check your institution's time limits), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Professional Disposal: (S)-4-isobutyloxazolidine-2,5-dione should be disposed of by incineration at a licensed hazardous waste treatment facility.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-4-isobutyloxazolidine-2,5-dione.
Caption: Disposal workflow for (S)-4-isobutyloxazolidine-2,5-dione.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of (S)-4-isobutyloxazolidine-2,5-dione, contributing to a secure and responsible research environment.
Personal protective equipment for handling (S)-4-isobutyloxazolidine-2,5-dione
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-4-isobutyloxazolidine-2,5-dione. Adherence to these procedures is cr...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-4-isobutyloxazolidine-2,5-dione. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when splashing is likely.[1]
To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]
To prevent skin contact which can cause irritation.[1][2][3]
Skin and Body Protection
Laboratory coat and close-toed footwear. Additional protective clothing may be required based on the scale of the operation.[1]
To minimize skin exposure and contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area is crucial.[2][5] A NIOSH-approved N95 respirator or higher may be necessary if dust or aerosols are generated and engineering controls are insufficient.[6]
To avoid inhalation which may cause respiratory irritation.[1][2]
Operational Plan: Step-by-Step Handling and Disposal
1. Engineering Controls:
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[2][4]
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]
2. Handling Procedure:
Preparation: Before handling, ensure all necessary PPE is donned correctly.
Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][5] Do not eat, drink, or smoke in the work area.[5]
3. Storage:
Store in a tightly closed container in a dry and well-ventilated place.[4]
Recommended storage temperatures are 2-8°C for short periods and -20°C for long-term storage.
4. Spill and Emergency Procedures:
Spill: In case of a spill, evacuate the area. For small spills, and while wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4] Wear self-contained breathing apparatus if necessary.[4]
First Aid:
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1][2][5]
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes and seek medical attention if irritation occurs.[1][2][5]
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][5]
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
5. Disposal Plan:
Dispose of the chemical waste and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]
The substance and its container must be disposed of as hazardous waste.[4] Do not allow the product to enter drains.[4]
Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling (S)-4-isobutyloxazolidine-2,5-dione from preparation to disposal.
Caption: Safe handling workflow for (S)-4-isobutyloxazolidine-2,5-dione.